molecular formula C6H13NO B1353468 O-cyclohexylhydroxylamine CAS No. 4759-21-1

O-cyclohexylhydroxylamine

Cat. No.: B1353468
CAS No.: 4759-21-1
M. Wt: 115.17 g/mol
InChI Key: KYKNGOPXRHUCHC-UHFFFAOYSA-N
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Description

O-cyclohexylhydroxylamine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-cyclohexylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNGOPXRHUCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445286
Record name O-cyclohexylhydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4759-21-1
Record name O-cyclohexylhydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Cyclohexyl-hydroxylamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of O-cyclohexylhydroxylamine, a versatile reagent with growing importance in synthetic and medicinal chemistry. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for professionals in drug discovery and development.

Introduction: The Strategic Importance of this compound in Modern Organic Synthesis

This compound (CAS No. 4759-21-1) is an O-alkylated hydroxylamine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its unique structural features, combining a nucleophilic amino group with a sterically demanding cyclohexyl ether moiety, offer distinct advantages in the construction of novel chemical entities. This guide will explore the fundamental chemical properties of this compound, from its synthesis and characterization to its reactivity and applications, with a particular focus on its utility in the field of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 4759-21-1[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
SMILES C1CCC(CC1)ON[1]

Synthesis of this compound: A Practical Approach

The synthesis of O-alkylhydroxylamines, including the cyclohexyl derivative, can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. A commonly employed and effective strategy involves a two-step process starting from cyclohexanol, utilizing a Mitsunobu reaction followed by a deprotection step.[2]

Experimental Protocol: Synthesis via Mitsunobu Reaction and Hydrazinolysis

This protocol is adapted from established procedures for the synthesis of O-alkylhydroxylamines from alcohols.[2]

Step 1: Mitsunobu Reaction - Formation of N-(Cyclohexyloxy)phthalimide

  • Rationale: The Mitsunobu reaction provides a robust method for the O-alkylation of N-hydroxyphthalimide with a secondary alcohol like cyclohexanol. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a crucial consideration for stereospecific syntheses.

  • Procedure:

    • To a stirred solution of cyclohexanol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(cyclohexyloxy)phthalimide.

Step 2: Hydrazinolysis - Liberation of this compound

  • Rationale: The phthalimide protecting group is efficiently cleaved using hydrazine, which acts as a nucleophile to open the imide ring and release the desired O-alkylhydroxylamine.

  • Procedure:

    • Dissolve the purified N-(cyclohexyloxy)phthalimide (1.0 eq.) in a suitable solvent such as ethanol or dichloromethane.

    • Add hydrazine hydrate (1.5-2.0 eq.) to the solution and stir the mixture at room temperature for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude this compound can be further purified by distillation or crystallization, often as its hydrochloride salt for improved stability and handling.[2]

Alternative Synthetic Strategy: O-Alkylation of N-Hydroxycarbamates

An alternative route involves the O-alkylation of a protected hydroxylamine, such as a tert-butyl N-hydroxycarbamate, with a cyclohexyl sulfonate ester.[3] This method avoids the use of the often-unfavorable Mitsunobu conditions for some substrates.

Sources

Technical Monograph: O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and medicinal chemists.[1] It prioritizes distinguishing the specific O-isomer from its more common N-isomer counterpart, a frequent source of experimental error in synthesis planning.[1]

CAS Number: 4759-21-1 (Free Base) | Molecular Formula: C₆H₁₃NO[1]

Executive Summary & Core Identity

O-Cyclohexylhydroxylamine (also known as cyclohexioxyamine) is a specialized alkoxyamine building block used primarily to introduce the cyclohexyl-alkoxy moiety into pharmaceutical and agrochemical scaffolds.[1] Unlike its structural isomer N-cyclohexylhydroxylamine (CAS 2211-64-5), which acts as a nucleophilic amine/hydroxylamine hybrid, the O-isomer is exclusively used to generate O-alkyloximes (via condensation with carbonyls) or N-alkoxyamides (via acylation).[1]

Its primary utility lies in the high hydrolytic stability of the resulting C=N-O-R linkage, which serves as a bioisostere for ketones or unstable imines in drug design.

Identity Matrix
PropertyData
Chemical Name This compound
CAS Number (Free Base) 4759-21-1
CAS Number (HCl Salt) Not widely indexed; typically prepared in situ or cited as 4759-21-1 HCl
Common Isomer (Avoid Confusion) N-Cyclohexylhydroxylamine (CAS 2211-64-5)
Molecular Weight 115.17 g/mol
SMILES C1CCCCC1ON
Appearance Colorless oil (Free base) / White crystalline solid (HCl salt)
Chemical Properties & Reactivity Profile

The reactivity of this compound is defined by the alpha-effect , where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen lone pair. However, the bulky cyclohexyl group introduces significant steric demand compared to methoxyamine or ethoxyamine.

  • Nucleophilicity: High (Alpha-effect enhanced).

  • Basicity: Lower than cyclohexylamine (pKa ~4.5–5.0 for the conjugate acid).

  • Stability: Free base is prone to oxidation; typically stored as the hydrochloride salt.

Critical Reactivity Pathways[1]
  • Oxime Ether Formation: Reacts rapidly with aldehydes/ketones under acidic catalysis to form stable oxime ethers (

    
    ).
    
  • Amide Coupling: Reacts with activated carboxylic acids (EDC/NHS esters) to form hydroxamic acid derivatives (

    
    ).[1]
    
  • Electrophilic Amination: Can act as an aminating agent for carbanions in specialized conditions (e.g., Grignard reagents), though less common.

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the need to prevent N-alkylation.[1] The industry-standard protocol utilizes a Gabriel Synthesis modification involving N-hydroxyphthalimide.[1]

Mechanistic Pathway (Graphviz)

The following diagram illustrates the phthalimide protection strategy, which ensures exclusive O-alkylation.

Synthesis Start N-Hydroxyphthalimide Inter N-Cyclohexyloxyphthalimide (Intermediate) Start->Inter Alkylation (SN2) Reagent Cyclohexyl Bromide (or Tosylate) Reagent->Inter Base DBU or K2CO3 (Base) Base->Inter Product This compound (Target) Inter->Product Deprotection Byproduct Phthalhydrazide (Precipitate) Inter->Byproduct Cleavage Hydrazine Hydrate (Hydrazinolysis) Cleavage->Product

Caption: Selective synthesis via N-hydroxyphthalimide alkylation prevents over-alkylation and ensures O-selectivity.

Detailed Protocol: Phthalimide Route

Reference: Adapted from Grochowski & Jurczak, Synthesis 1976.

Step 1: Alkylation

  • Dissolve N-hydroxyphthalimide (1.0 eq) and cyclohexyl bromide (1.2 eq) in DMF.

  • Add DBU (1.2 eq) dropwise at 0°C.

  • Heat to 60°C for 4–6 hours.

  • Precipitate in cold water, filter, and dry to obtain N-cyclohexyloxyphthalimide.

Step 2: Hydrazinolysis (Deprotection)

  • Suspend the intermediate in ethanol.

  • Add hydrazine hydrate (1.1 eq) cautiously (exothermic).

  • Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the byproduct.

  • Concentrate the filtrate. Acidify with HCl/dioxane to precipitate This compound hydrochloride .

Applications in Drug Discovery

This compound is a "privileged structure" installer.[1] It is used to modulate lipophilicity and metabolic stability.

A. GPR40 Agonists (Diabetes Type 2)

In the development of GPR40 (Free Fatty Acid Receptor 1) agonists, the O-cyclohexyl moiety is often used to mimic the lipophilic tail of fatty acids while introducing a polar "head" group via the oxime linkage.

  • Mechanism: The alkoxyamine reacts with a formyl-substituted biaryl scaffold to create an oxime ether linker.[1] This linker provides rotational constraint and resistance to P450 oxidation compared to a standard ether or alkyl chain.[1]

B. Agrochemicals (Herbicides)

Used in the synthesis of thiadiazole carboxamides.[2] The bulky cyclohexyl group prevents rapid degradation in soil while maintaining receptor fit in specific plant enzymes.

C. Bioconjugation (Aldehyde Tagging)

While less common than amino-oxy PEGylation, this compound is used in "structure-activity relationship" (SAR) studies to cap aldehyde-tagged proteins or peptides to assess the impact of hydrophobic bulk on binding affinity.[1]

Experimental Protocol: Oxime Ether Formation

Objective: Condensation of this compound with a ketone substrate (General Procedure).

Reagents:

  • Ketone Substrate (1.0 mmol)

  • This compound HCl (1.2 mmol)[1]

  • Pyridine (2.0 mmol) or Sodium Acetate (2.0 mmol)

  • Solvent: Ethanol or Methanol (5 mL)

Procedure:

  • Dissolution: Dissolve the ketone in ethanol at room temperature.

  • Addition: Add this compound HCl followed by the base (Pyridine/NaOAc).

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (the oxime is usually less polar than the ketone).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove excess pyridine/hydroxylamine), then brine.

  • Purification: Dry over MgSO₄ and concentrate. Most oxime ethers crystallize upon standing or can be purified via silica gel chromatography (Hexane/EtOAc).

Self-Validating Check:

  • NMR: Look for the disappearance of the carbonyl carbon in ¹³C NMR (>190 ppm) and the appearance of the oxime carbon (~150-160 ppm).

  • MS: Product mass should be M + 113 (mass of cyclohexyl-N-O fragment minus oxygen) relative to the ketone? Correction: Mass is M(ketone) - 16 (O) + 114 (NH-O-Cy) = M + 98 .[1]

Safety & Handling (MSDS Highlights)
  • Hazards: this compound is an irritant to eyes and skin.[1] As a hydroxylamine derivative, it should be treated as a potential mutagen .

  • Stability: The free base is unstable and can decompose; always store as the hydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizing agents (risk of N-oxide or nitroso formation) and acyl chlorides (unless amide formation is intended).

References
  • Biosynth. (2024).[3] this compound Product Data. Retrieved from .

  • Grochowski, E., & Jurczak, J. (1976).[4] Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

  • Glaxo Group Ltd. (2012). Agonists of GPR40. Patent WO2012011125A1. Retrieved from .

  • University of Tennessee. (2013). Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. Trace: Tennessee Research. Retrieved from .

Sources

An In-depth Technical Guide to N-Cyclohexylhydroxylamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Cyclohexylhydroxylamine in Medicinal Chemistry

N-Cyclohexylhydroxylamine (CAS No. 2211-64-5) is a pivotal reagent in modern organic synthesis, particularly valued within the drug discovery and development pipeline.[1] Its unique chemical architecture, featuring a nucleophilic hydroxylamine moiety attached to a bulky, lipophilic cyclohexyl group, provides a versatile platform for the construction of complex molecular scaffolds. This guide, intended for the practicing research scientist, will provide an in-depth exploration of the synthesis, physicochemical properties, and key applications of N-cyclohexylhydroxylamine, with a focus on the causal relationships that underpin its utility in medicinal chemistry.

A note on nomenclature: The topic specifies "O-cyclohexylhydroxylamine"; however, the vast majority of chemical literature, supplier information, and documented applications refer to the N-substituted isomer, N-cyclohexylhydroxylamine. It is this N-isomer that is commercially available and widely used in synthesis. This guide will therefore focus exclusively on N-cyclohexylhydroxylamine.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. N-cyclohexylhydroxylamine is a white to light yellow crystalline solid at room temperature. Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
CAS Number 2211-64-5[1][2]
Melting Point 134-140 °C[2]
Appearance White to light yellow crystalline solid
Storage Conditions Refrigerated (0-10°C), under inert gas
Sensitivity Air and heat sensitive

The presence of both a hydrogen bond donor (-OH) and acceptor (-NH) group, combined with the non-polar cyclohexyl ring, imparts a moderate polarity to the molecule, influencing its solubility and reactivity in various solvent systems.

Synthesis of N-Cyclohexylhydroxylamine: A Mechanistic Approach

The most established and industrially relevant method for the synthesis of N-cyclohexylhydroxylamine is the selective catalytic hydrogenation of nitrocyclohexane.[3] This process involves the partial reduction of the nitro group, a transformation that requires careful control of catalysts and reaction conditions to prevent over-reduction to cyclohexylamine or rearrangement to cyclohexanone oxime.[3]

The Rationale Behind Catalytic Hydrogenation

The choice of catalytic hydrogenation is driven by its efficiency and atom economy. The process, however, is a delicate balance. The reaction proceeds through a series of intermediates, as illustrated in the diagram below. The key to a high yield of N-cyclohexylhydroxylamine is to halt the reduction at the hydroxylamine stage.

G Nitrocyclohexane Nitrocyclohexane Nitroso Nitroso-cyclohexane Nitrocyclohexane->Nitroso +H2 -H2O Hydroxylamine N-Cyclohexyl- hydroxylamine Nitroso->Hydroxylamine +H2 Oxime Cyclohexanone Oxime Hydroxylamine->Oxime Isomerization Amine Cyclohexylamine Hydroxylamine->Amine +H2 -H2O Oxime->Amine +H2 -H2O G cluster_0 Scaffold Synthesis cluster_1 Lead Optimization cluster_2 Biological Evaluation CH N-Cyclohexyl- hydroxylamine Condensation Condensation/ Cyclization CH->Condensation Dicarbonyl Dicarbonyl Substrate Dicarbonyl->Condensation Core Heterocyclic Core (e.g., Isoxazole) Condensation->Core Functionalization Addition of Targeting Moieties Core->Functionalization Further Functionalization Inhibitor Final Kinase Inhibitor Functionalization->Inhibitor Assay Kinase Binding & Cellular Assays Inhibitor->Assay Screening SAR Structure-Activity Relationship (SAR) Assay->SAR

Caption: Workflow for kinase inhibitor synthesis using N-cyclohexylhydroxylamine.

Mechanism Insight: Nitrone Formation A key reaction of N-cyclohexylhydroxylamine, particularly with aldehydes, is the formation of nitrones. [4]This condensation reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. [4] This reaction is highly valuable as the resulting nitrone is a 1,3-dipole, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct complex, five-membered heterocyclic rings, which are common motifs in drug candidates.

Preparation of Bradykinin B1 Receptor Antagonists

The bradykinin B1 receptor is implicated in chronic pain and inflammation, making it a target for the development of novel analgesics. [5]N-cyclohexylhydroxylamine has been used as a reactant in the synthesis of hydroxyurea derivatives that act as small molecule bradykinin B1 receptor antagonists. Rationale: The hydroxylamine moiety can be acylated or otherwise modified to generate the hydroxyurea scaffold. The cyclohexyl group can occupy a hydrophobic pocket in the receptor's binding site, contributing to the overall binding affinity and antagonist activity of the molecule. The synthetic strategy often involves coupling the hydroxylamine with an isocyanate or a related activated carbonyl species to form the final hydroxyurea product.

Safety and Handling

N-cyclohexylhydroxylamine is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed and causes serious eye damage. [1]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place, away from heat and sources of ignition. As it is air and heat sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

N-cyclohexylhydroxylamine is a reagent of significant strategic importance in drug discovery. Its synthesis via the controlled hydrogenation of nitrocyclohexane provides a reliable source of this valuable building block. The unique reactivity of the hydroxylamine group, enabling the formation of nitrones and subsequent cycloadditions, or its incorporation into scaffolds like hydroxyureas, allows for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers medicinal chemists to leverage N-cyclohexylhydroxylamine in the design and synthesis of the next generation of therapeutic agents, particularly in the fields of oncology and inflammation.

References

  • Journal of the Chemical Society B: Physical Organic. Kinetics of aliphatic nitrone formation on the addition of N-alkyl-hydroxylamines to aliphatic aldehydes in aqueous solution. [Link]

  • Google Patents.
  • Kowalewski, E., & Śrębowata, A. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. [Link]

  • Kowalewski, E., & Śrębowata, A. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. ResearchGate. [Link]

  • PubMed. Synthesis and biological evaluation of bradykinin B(1)/B(2) and selective B(1) receptor antagonists. [Link]

  • Arkivoc. A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. [Link]

  • Patsnap Synapse. What are the new molecules for B1 receptor antagonists?. [Link]

  • Mou, Z., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. PubMed Central. [Link]

  • Organic Chemistry Portal. Nitrone synthesis by C-N-Coupling. [Link]

  • Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]

  • Wang, X., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed Central. [Link]

  • PubMed. Discovery of Potent Inhibitors of Cyclin-Dependent Kinases 7 and 9: Design, Synthesis, Structure-Activity Relationship Analysis and Biological Evaluation. [Link]

  • PubMed. Bradykinin receptors and their antagonists. [Link]

  • ResearchGate. Bradykinin synthesis and degradation. [Link]

  • Christensen, C. L., et al. (2014). Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells. National Institutes of Health. [Link]

  • PubMed. Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists. [Link]

  • Paruch, K., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. PubMed Central. [Link]

  • ChemSynthesis. N-cyclohexylhydroxylamine - 2211-64-5. [Link]

  • PubChem. Cyclohexylhydroxylamine. [Link]

Sources

Definitive Guide to O-Cyclohexylhydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Cyclohexylhydroxylamine (CAS 4759-21-1; HCl salt CAS 25100-12-3) is a critical hydroxylamine ether used as a pharmacophore building block and a reagent for synthesizing oxime ethers. Unlike its isomer N-cyclohexylhydroxylamine, which is easily accessible via oxime reduction, the O-isomer requires specific synthetic architecture to ensure the oxygen atom acts as the nucleophile during formation.

This guide details the two most reliable pathways for high-purity synthesis: the Mitsunobu-Phthalimide Protocol (Gold Standard for Purity) and the Boc-Hydroxylamine Alkylation (Modern, Hydrazine-Free).

⚠️ The Isomer Trap: A Critical Warning

Literature and commercial catalogs frequently conflate this compound with N-cyclohexylhydroxylamine.

  • Target (O-isomer):

    
    . The cyclohexyl group is attached to Oxygen .
    
    • Properties: Liquid free base; HCl salt mp 166–171 °C.[1]

    • Use: Synthesis of alkoxyamines, oxime ethers (e.g., Zileuton intermediates).

  • Impurity (N-isomer): ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . The cyclohexyl group is attached to Nitrogen .
    
    • Properties: Solid free base (mp 140 °C).

    • Origin: Over-reduction of cyclohexanone oxime or direct amination failure.

Pathway Logic & Decision Matrix

FeatureRoute A: Mitsunobu (Recommended) Route B: Boc-Alkylation (Alternative) Route C: S_N2 Displacement
Starting Material CyclohexanolCyclohexyl BromideCyclohexyl Bromide
Reagents NHPI,

, DIAD

, Base, HCl
NHPI, Base (DBU/TBAI)
Mechanism

(Inversion)


Selectivity Exclusive O-alkylationExclusive O-alkylationRisk of N-alkylation/Elimination
Safety Requires Hydrazine (toxic)Hydrazine-FreeRequires Hydrazine
Suitability High-Purity / Lab ScaleScale-Up / Green ChemLegacy / Low Cost

Protocol A: The Mitsunobu-Phthalimide Route (Gold Standard)

This route utilizes


-hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent. The Mitsunobu reaction conditions ensure exclusive O-alkylation of the hindered secondary alcohol (cyclohexanol) without competing elimination reactions often seen in direct alkylation.
Phase 1: Synthesis of -Cyclohexyloxyphthalimide

Reaction:



Materials:

  • Cyclohexanol (1.0 eq)

  • 
    -Hydroxyphthalimide (NHPI) (1.1 eq)
    
  • Triphenylphosphine (

    
    ) (1.1 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.1 eq)

  • Solvent: Anhydrous THF (10 mL/g substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve Cyclohexanol, NHPI, and

    
     in anhydrous THF. Cool the solution to 0 °C  in an ice bath.
    
    • Why: Cooling prevents the decomposition of the betaine intermediate formed by

      
      /DIAD.
      
  • Addition: Add DIAD dropwise over 30 minutes. Maintain internal temperature <5 °C.

    • Observation: The solution typically turns deep yellow/orange and then fades.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). The product (

    
    -cyclohexyloxyphthalimide) is less polar than NHPI.
    
  • Workup: Concentrate THF in vacuo. Triturate the residue with cold methanol or ether/hexane (1:1). The byproduct

    
     often precipitates; filter it off.
    
  • Purification: Flash column chromatography (Silica gel, Hexane

    
     10% EtOAc/Hexane).
    
    • Target Yield: 85–95%. White crystalline solid.[2]

Phase 2: Deprotection (Hydrazinolysis)

Reaction:



Step-by-Step:

  • Dissolution: Suspend the phthalimide intermediate in Ethanol (5 mL/g).

  • Cleavage: Add Hydrazine hydrate (3.0 eq).

    • Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Reflux: Heat to mild reflux (78 °C) for 1–2 hours.

    • Visual Cue: A thick white precipitate (phthalhydrazide) will form rapidly.

  • Isolation: Cool to RT. Filter off the white solid (phthalhydrazide). Wash the cake with cold EtOH.

  • Salt Formation: To the filtrate (containing the free amine), add 4M HCl in Dioxane (1.5 eq) dropwise.

  • Crystallization: Evaporate solvents to dryness. Recrystallize the residue from EtOH/Et_2O to obtain This compound hydrochloride .

    • Target Yield: >90% for this step.[1][3]

    • Melting Point: 166–171 °C.[1]

Protocol B: The Boc-Hydroxylamine Route (Modern Alternative)

For labs avoiding hydrazine or requiring a faster workflow, this route uses


-di-Boc-hydroxylamine.

Reaction:

Step-by-Step:

  • Alkylation: Mix

    
     (1.0 eq) and Cyclohexyl bromide (1.1 eq) in DMF. Add DBU (1.2 eq).[4]
    
  • Heat: Stir at 50 °C for 2–4 hours.

    • Advantage:[5] The bulky Boc groups prevent N-alkylation, ensuring O-selectivity.

  • Extraction: Dilute with EtOAc, wash with water (3x) to remove DMF/DBU. Dry organic layer (

    
    ) and concentrate.
    
  • Deprotection: Dissolve the oil in DCM. Add 4M HCl in Dioxane (10 eq). Stir at RT for 4 hours.

  • Precipitation: The product salt often precipitates or can be crashed out with

    
    .
    

Visualization: Synthesis Pathways

G cluster_reagents Cyclohexanol Cyclohexanol (Alcohol) Intermediate1 N-Cyclohexyloxyphthalimide (Stable Intermediate) Cyclohexanol->Intermediate1 Route A: Mitsunobu (PPh3, DIAD, THF, 0°C) CyclohexylBr Cyclohexyl Bromide (Electrophile) Intermediate2 N,N-di-Boc-O-cyclohexyl hydroxylamine CyclohexylBr->Intermediate2 Route B: Alkylation (DBU, DMF, 50°C) NHPI N-Hydroxyphthalimide (NHPI) NHPI->Intermediate1 BocNOH (Boc)2N-OH (Protected Hydroxylamine) BocNOH->Intermediate2 Target This compound Hydrochloride (CAS 25100-12-3) Intermediate1->Target Deprotection A (N2H4·H2O, EtOH, Reflux) then HCl Intermediate2->Target Deprotection B (4M HCl in Dioxane)

Caption: Convergence of Mitsunobu and Boc-Alkylation pathways to the target this compound.

Characterization & Quality Control

To validate the synthesis, you must distinguish the product from the N-isomer impurity.

PropertyThis compound (Target) N-Cyclohexylhydroxylamine (Impurity)
Structure


1H NMR (DMSO-d6)

10.8 (br s,

), 3.98 (m, 1H,

)

8.5 (br,

), 5.5 (br,

), 2.6 (m, 1H,

)
Chemical Shift Logic Proton on C-1 is deshielded by Oxygen (~4.0 ppm).Proton on C-1 is less deshielded by Nitrogen (~2.6 ppm).
Melting Point (HCl) 166–171 °C N/A (Free base is solid ~140 °C)

Self-Validating Check: Dissolve a small sample in


 (free base) or 

(salt). If the methine proton (CH attached to the ring) appears upfield near 2.5–3.0 ppm, you have synthesized the wrong isomer (N-alkyl). If it appears downfield near 3.8–4.1 ppm, you have the correct O-alkyl product.

References

  • Sigma-Aldrich. Product Specification: N-Cyclohexylhydroxylamine hydrochloride (CAS 25100-12-3).[1]Link

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684.
  • Organic Syntheses. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org.[1][3][4][6][7][8] Synth. 2004, 81, 43. Link

  • Kelly, B. D., et al. (2011). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[4] Tetrahedron Letters, 52(21), 2635-2637. (Source for Route B).

  • PubChem. Compound Summary: this compound.Link

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Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Cyclohexylhydroxylamine: Structure, Synthesis, and Applications

N-Cyclohexylhydroxylamine (CAS No. 2211-64-5) is a hydroxylamine derivative featuring a cyclohexyl group attached to the nitrogen atom.[1] This arrangement confers a unique combination of steric and electronic properties, establishing it as a valuable intermediate in organic synthesis. While often referred to simply as cyclohexylhydroxylamine, it is critical to distinguish it from its isomer, O-cyclohexylhydroxylamine, where the cyclohexyl group is bonded to the oxygen atom. This guide will focus exclusively on the N-substituted isomer, delving into its structural characteristics, synthesis, analytical profile, and key applications in medicinal chemistry and materials science. Its role as a reactant in the preparation of kinase inhibitors and receptor antagonists underscores its importance for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational attributes of N-cyclohexylhydroxylamine are rooted in its molecular architecture. The presence of a bulky, non-aromatic cyclohexyl ring and a reactive hydroxylamine functional group dictates its physical properties and chemical behavior.

Structural Formula

The molecular structure consists of a saturated six-membered carbon ring (cyclohexyl) bonded directly to the nitrogen atom of a hydroxylamine (-NHOH) moiety.

Caption: 2D structural representation of N-cyclohexylhydroxylamine.

Physicochemical Data

The physical and chemical properties are essential for handling, storage, and experimental design. Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 2211-64-5[1]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
Appearance Solid[2]
Melting Point 139-140 °C (lit.)[3]
Solubility Soluble in water (as hydrochloride salt)[4]
Storage Temperature -20°C
InChIKey GUQRKZPMVLRXLT-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The primary industrial route to N-cyclohexylhydroxylamine involves the controlled hydrogenation of nitrocyclohexane. This process is favored for its efficiency and scalability. The choice of catalyst is paramount to prevent over-reduction to cyclohexylamine.

Core Synthesis Pathway: Catalytic Hydrogenation

N-cyclohexylhydroxylamine can be formed as a by-product during the hydrogenation of nitrocyclohexane to cyclohexanone oxime when using a palladium-on-carbon nanotube catalyst. This indicates that the partial reduction of the nitro group is a key synthetic strategy.

synthesis_workflow cluster_main Synthesis of N-Cyclohexylhydroxylamine Nitrocyclohexane Nitrocyclohexane Intermediate Nitroso-cyclohexane (transient intermediate) Nitrocyclohexane->Intermediate + H₂ [Catalyst] Product N-Cyclohexylhydroxylamine Intermediate->Product + H₂ [Catalyst] Byproduct Cyclohexylamine (over-reduction) Product->Byproduct + H₂ (excess) [Catalyst]

Caption: Simplified workflow for the synthesis of N-cyclohexylhydroxylamine.

Experimental Protocol: A Self-Validating System

A robust protocol requires precise control over reaction parameters to maximize the yield of the desired hydroxylamine and minimize the formation of the fully reduced amine.

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with nitrocyclohexane and a suitable solvent (e.g., ethanol).

  • Catalyst Introduction: A specialized catalyst, such as palladium on a support (e.g., carbon nanotubes or calcium carbonate), is added. The choice of support can influence selectivity.

  • Hydrogenation: The vessel is purged and pressurized with hydrogen gas. The reaction is conducted at a controlled temperature and pressure. The reaction progress is monitored by techniques like TLC or GC to determine the optimal endpoint.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified, typically by recrystallization, to yield solid N-cyclohexylhydroxylamine. Purity is confirmed by melting point analysis and spectroscopic methods.

Causality Behind Experimental Choices:

  • Catalyst: Palladium is a highly effective catalyst for hydrogenation. The support material is chosen to modulate the catalyst's activity and prevent over-reduction to cyclohexylamine.

  • Solvent: Ethanol is a common choice as it solubilizes the reactant and is relatively inert under the reaction conditions.

  • Monitoring: Continuous monitoring is crucial because the energy barrier to reduce the hydroxylamine to an amine is relatively low. Stopping the reaction at the correct time is key to achieving a high yield.

Spectroscopic and Analytical Characterization

Unambiguous identification of N-cyclohexylhydroxylamine relies on a combination of modern spectroscopic techniques. Each method provides unique structural information.[5][6]

TechniqueExpected Observations
¹H NMR Signals for the cyclohexyl protons (aliphatic region, ~1.0-3.0 ppm). A broad signal for the N-H proton and a broad signal for the O-H proton; their positions are concentration and solvent-dependent. These can be confirmed by D₂O exchange, which causes the signals to disappear.[7]
¹³C NMR Multiple signals in the aliphatic region (~20-60 ppm) corresponding to the non-equivalent carbons of the cyclohexyl ring. The carbon attached to the nitrogen (C-N) will be the most downfield.
IR Spectroscopy A broad absorption band around 3200-3400 cm⁻¹ corresponding to O-H stretching. A peak in the 3100-3300 cm⁻¹ range for N-H stretching. Strong C-H stretching bands just below 3000 cm⁻¹.[7]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (115.17). Common fragmentation patterns would involve the loss of OH or cleavage of the cyclohexyl ring.

Applications in Drug Discovery and Organic Synthesis

N-Cyclohexylhydroxylamine serves as a key building block in the synthesis of complex, biologically active molecules. Its utility stems from the versatile reactivity of the hydroxylamine group.

applications cluster_main Key Application Areas CHHA N-Cyclohexyl- hydroxylamine CDK Cyclin-Dependent Kinase (CDK) Inhibitors CHHA->CDK Reactant for preparation of B1 Bradykinin B1 Receptor Antagonists CHHA->B1 Reactant for preparation of Hydroamination Intermolecular Hydroamination CHHA->Hydroamination Used in Condensation Condensation Reactions CHHA->Condensation Used in Antitumor Potential Antitumor Agents CDK->Antitumor Leads to Hydroxyurea Hydroxyurea Derivatives B1->Hydroxyurea Via synthesis of

Caption: Major applications of N-cyclohexylhydroxylamine in synthesis.

Synthesis of Pharmacological Agents
  • Cyclin-Dependent Kinase (CDK) Inhibitors: This compound is used in the preparation of selective CDK inhibitors. These molecules are investigated as potential antitumor agents because they can interfere with the cell cycle of cancer cells. The hydroxylamine moiety is often a key pharmacophore for binding to the target enzyme.

  • Bradykinin B1 Receptor Antagonists: N-cyclohexylhydroxylamine is a precursor for synthesizing hydroxyurea derivatives that act as antagonists for the bradykinin B1 receptor. These antagonists have potential applications in treating pain and inflammation.

Role in Core Organic Reactions
  • Hydroamination and Condensation: The nucleophilic nature of the nitrogen atom makes it a suitable reactant for aldehyde-catalyzed intermolecular hydroamination and various condensation reactions. These reactions are fundamental for building more complex molecular scaffolds.

Safety, Handling, and Storage

Proper handling of N-cyclohexylhydroxylamine is essential due to its potential hazards. The information is derived from aggregated GHS classifications and safety data sheets.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[1]

    • GHS Hazard Statements: H302, H318.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][9]

    • Hand Protection: Wear suitable chemical-resistant gloves.[9]

    • Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.[9]

  • Handling and Storage:

    • Use only in a well-ventilated area or under a chemical fume hood.[10]

    • Avoid creating dust.[8]

    • Store in a tightly closed container in a cool, dry place.[10] The recommended storage temperature is -20°C.

    • Store under an inert atmosphere, as the material can be sensitive to air.[8]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[8]

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]

Conclusion

N-Cyclohexylhydroxylamine is a strategically important chemical intermediate with a well-defined profile. Its synthesis via the controlled reduction of nitrocyclohexane provides access to a versatile building block used in the development of high-value compounds, particularly in the pharmaceutical industry. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel therapeutics and advanced materials.

References

  • Wikipedia. Cyclohexylamine.[Link]

  • Ataman Kimya. CYCLOHEXYLAMINE.[Link]

  • LookChem. Cas 25100-12-3, N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE.[Link]

  • National Institute of Standards and Technology (NIST). Cyclohexanamine, N-cyclohexyl-.[Link]

  • National Center for Biotechnology Information, PubChem. Cyclohexylhydroxylamine.[Link]

  • ChemSynthesis. N-cyclohexylhydroxylamine.[Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines.[Link]

  • Walsh, J. C., & Kolb, H. C. (2010). Applications of click chemistry in radiopharmaceutical development. Chimia, 64(1-2), 29–33. [Link]

  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.[Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation.[Link]

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.[Link]

  • Bo-Tao, T., et al. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(8), 729-739. [Link]

  • Atanasov, A. G., et al. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Pharmaceuticals, 16(8), 1089. [Link]

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.[Link]

  • Polyplex. SDS US - POLYPLEX 294.[Link]

  • University of Wisconsin-Platteville. 5: Organic Spectrometry.[Link]

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A Comprehensive Technical Guide to N-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of N-cyclohexylhydroxylamine, a versatile hydroxylamine derivative crucial for synthetic chemistry and drug development. It covers the compound's precise IUPAC nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide details its chemical reactivity, particularly its role in forming oxime ethers, and outlines essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important reagent.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Chemical Identifiers

The correct and systematic name for the compound commonly known as O-cyclohexylhydroxylamine is, in fact, N-cyclohexylhydroxylamine . According to IUPAC nomenclature rules, the hydroxylamine (NH₂OH) core is substituted on the nitrogen atom with a cyclohexyl group. The prefix "O-" would imply the cyclohexyl group is attached to the oxygen atom, which is a different isomer (N-cyclohexyloxyamine).

Key identifiers for N-cyclohexylhydroxylamine are summarized below.

IdentifierValueSource
Preferred IUPAC Name N-CyclohexylhydroxylaminePubChem[1]
Synonyms N-Hydroxycyclohexanamine, N-HydroxycyclohexylamineSigma-Aldrich[2], TCI
CAS Number 2211-64-5Sigma-Aldrich[2]
EC Number 218-650-0Sigma-Aldrich[2]
Molecular Formula C₆H₁₃NOPubChem[1]
InChI Key GUQRKZPMVLRXLT-UHFFFAOYSA-NPubChem[1]
Chemical Structure

The molecular structure consists of a cyclohexane ring bonded directly to the nitrogen atom of a hydroxylamine functional group.

Caption: Molecular structure of N-cyclohexylhydroxylamine.

Physicochemical Properties

N-cyclohexylhydroxylamine is a white to light yellow crystalline solid at room temperature. Its key properties are essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValueReference
Molecular Weight 115.17 g/mol PubChem[1]
Appearance White to light yellow powder or crystalTCI
Melting Point 139-140 °CSigma-Aldrich[2]
Storage Temperature Refrigerated (0-10°C), under inert gasTCI
Sensitivity Air and heat sensitiveTCI, Thermo Fisher Scientific[3]

Synthesis and Purification

The synthesis of N-substituted hydroxylamines like N-cyclohexylhydroxylamine typically involves the controlled reduction of a corresponding nitro compound or oxime.

Synthetic Rationale and Common Pathways

The primary challenge in synthesizing N-alkylhydroxylamines is preventing over-reduction to the corresponding primary amine (cyclohexylamine in this case). A common and reliable laboratory-scale method involves the reduction of cyclohexanone oxime.

Causality in Method Selection:

  • Starting Material: Cyclohexanone oxime is readily available and easily prepared from cyclohexanone and hydroxylamine.

  • Reducing Agent: Borane complexes (e.g., borane-tetrahydrofuran complex, BH₃·THF) or sodium cyanoborohydride (NaBH₃CN) are often chosen. These reagents are milder than lithium aluminum hydride (LiAlH₄), which would likely lead to the over-reduced amine product. The choice of a borane-based reagent provides the necessary selectivity to stop the reduction at the hydroxylamine stage.

Detailed Laboratory Protocol: Reduction of Cyclohexanone Oxime

This protocol describes a representative synthesis using a borane reagent.

Step 1: Reaction Setup

  • Under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone oxime (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolve the oxime in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Addition of Reducing Agent

  • Slowly add a solution of borane-THF complex (BH₃·THF, ~1.1 equivalents) to the stirred oxime solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Step 3: Reaction Quench and Workup

  • Carefully quench the reaction by the slow, dropwise addition of 6M hydrochloric acid (HCl) at 0°C until the evolution of hydrogen gas ceases. This step protonates the product and destroys excess borane.

  • Adjust the pH of the aqueous solution to ~9-10 with a base (e.g., 2M NaOH) to deprotonate the hydroxylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure N-cyclohexylhydroxylamine.

Synthesis Workflow Diagram

Caption: General workflow for synthesizing N-cyclohexylhydroxylamine.

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized product.

TechniqueExpected Observations
¹H NMR - Broad singlets for the -NH and -OH protons (exchangeable with D₂O).- A multiplet for the methine proton (-CH-N).- A series of complex multiplets for the ten methylene protons (-CH₂) of the cyclohexane ring.
¹³C NMR - A signal for the methine carbon (-CH-N) around 60-70 ppm.- Multiple signals in the aliphatic region (20-40 ppm) for the five distinct methylene carbons of the cyclohexane ring.
IR Spectroscopy - Broad O-H stretching band (~3200-3400 cm⁻¹).- N-H stretching band (~3100-3300 cm⁻¹).- C-H stretching bands for the cyclohexane ring (~2850-2950 cm⁻¹).- C-N stretching band (~1050-1250 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 115.- Characteristic fragmentation patterns including the loss of -OH (m/z = 98) and cleavage of the cyclohexane ring.[1]

Chemical Reactivity and Applications

N-cyclohexylhydroxylamine is a valuable synthetic intermediate, primarily due to the nucleophilicity of its nitrogen atom.

Condensation with Carbonyls to Form Oxime Ethers

The most significant application of N-substituted hydroxylamines is their condensation reaction with aldehydes and ketones. This reaction is a cornerstone for creating oxime ethers, which are stable functional groups found in many biologically active molecules.

Mechanism Rationale: The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime ether. This process is typically catalyzed by a weak acid.

Caption: Condensation of N-cyclohexylhydroxylamine with an aldehyde.

Applications in Drug Development

The utility of N-cyclohexylhydroxylamine extends to the synthesis of complex pharmaceutical agents.[2]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: It serves as a reactant in the preparation of selective CDK inhibitors, which are investigated as potential antitumor agents.[2]

  • Bradykinin B1 Receptor Antagonists: It is used to prepare hydroxyurea derivatives that act as small molecule antagonists for the bradykinin B1 receptor, relevant for treating pain and inflammation.[2]

Safety, Handling, and Storage

N-cyclohexylhydroxylamine requires careful handling due to its potential hazards.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[1]

PictogramSignal WordHazard Statements


Danger / WarningH302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or a protective suit.[4]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling. Take precautionary measures against static discharge.[5]

Storage Recommendations
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the material is air-sensitive.[3]

  • Temperature: For long-term stability, store under refrigeration (0-10°C) or frozen (−20°C).[2]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[5]

Conclusion

N-cyclohexylhydroxylamine is a fundamentally important reagent with well-defined properties and reactivity. Its correct identification via IUPAC nomenclature is critical for clear scientific communication. The compound's primary utility in forming stable oxime ethers makes it an indispensable building block in medicinal chemistry and organic synthesis. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its use, ensuring its effective and safe application in research and development.

References

  • PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • PubChem. Cyclohexylhydroxylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the synthesis of n-alkoxyamines.

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A Comprehensive Safety and Handling Guide for O-Cyclohexylhydroxylamine in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for O-cyclohexylhydroxylamine (CAS No. 2211-64-5). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in experimental settings. The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of laboratory safety and scientific integrity.

Introduction: The Scientific Context of this compound

This compound, also known as N-Hydroxycyclohexanamine, is a solid organic compound with the linear formula C₆H₁₁NHOH.[1] It serves as a valuable reactant and building block in various synthetic applications. Its utility has been demonstrated in aldehyde-catalyzed intermolecular hydroamination, condensation reactions, and in the preparation of advanced pharmaceutical intermediates, such as selective cyclin-dependent kinase inhibitors for potential antitumor agents.[1]

Given its reactivity and specific hazard profile, a comprehensive understanding of its safety parameters is not merely a regulatory formality but a critical component of responsible research. This guide moves beyond simple data recitation to explain the causality behind safety protocols, empowering researchers to make informed decisions that protect both themselves and the integrity of their work.

Hazard Identification and Toxicological Profile

The primary and most immediate risks associated with this compound are its potential for causing severe eye damage and toxicity upon ingestion.[1] Its hazard profile is officially classified under the Globally Harmonized System (GHS) as follows.

GHS Classification:

  • Signal Word: Danger[1]

  • Pictograms:

    • corrosion GHS05: Corrosion[1]

    • exclamation mark GHS07: Exclamation Mark[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H318: Causes serious eye damage.[1]

Expert Analysis of Toxicological Data

The toxicological classifications warrant a detailed explanation for the laboratory professional.

Hazard ClassificationCodeImplication and Rationale for Precaution
Acute Toxicity, Oral (Category 4)H302This classification indicates that ingestion of relatively small quantities of the substance can cause significant toxic effects. The primary routes of accidental ingestion in a lab setting are through contaminated hands or equipment. This underscores the critical importance of strict personal hygiene and prohibiting eating or drinking in the laboratory.[2][3]
Serious Eye Damage (Category 1)H318This is the most severe hazard classification for this compound. It indicates a high risk of irreversible damage to the eye upon contact. The causality is direct: contact with the solid particulate or solutions can lead to tissue destruction and permanent impairment of vision. This mandates the use of robust eye and face protection beyond standard safety glasses.[1]

Precautionary Hazard Assessment: While specific data on skin and respiratory irritation for this compound is not prominently available, its structural analog, cyclohexylamine, is known to be corrosive and cause severe skin burns and respiratory irritation.[3][4] Therefore, a conservative and scientifically rigorous approach dictates that this compound be handled with the assumption that it may pose similar dermal and respiratory risks.

Physicochemical Properties for Risk Assessment

Understanding the physical properties of a chemical is fundamental to assessing its risk and implementing appropriate controls.

PropertyValueSourceSignificance in the Lab
CAS Number 2211-64-5[1]Unique identifier for accurate substance tracking and SDS lookup.
Molecular Formula C₆H₁₁NHOH[1]Foundational chemical information.
Molecular Weight 115.17 g/mol [1][5]Essential for stoichiometric calculations.
Appearance Solid[1]As a solid, the primary exposure risk during handling is from fine particulates or dust.
Melting Point 139-140 °C[1]High melting point indicates stability at ambient temperatures.
Storage Temperature -20°C[1]Recommended for ensuring long-term chemical stability and purity.
Solubility The hydrochloride salt is soluble in water.[6][6]Solubility in aqueous or organic solvents will affect its behavior in solution and during spill cleanup.

Safe Handling Protocols and Engineering Controls

The cornerstone of safety when handling this compound is the minimization of exposure through a multi-layered system of controls.

Engineering Controls: The First Line of Defense

The primary engineering control for all operations involving this compound is a certified chemical fume hood . The rationale is twofold: it contains any fine powder that may become airborne during weighing and manipulation, and it protects the user from inhaling any potential vapors from solutions.[3][7] The work area within the hood should be kept clean and uncluttered to ensure proper airflow and prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory and non-negotiable. The selection is directly dictated by the compound's hazard profile.[1]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles and a full-face shield.Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Goggles provide a seal against particulates, and the face shield protects the entire face from splashes.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating the skin.[8] Dispose of contaminated gloves as hazardous waste.
Body Protection A full-length laboratory coat, buttoned completely.This protects skin and personal clothing from contamination. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.[8]
Respiratory Protection A NIOSH-approved N95 dust mask.Recommended when weighing or transferring the solid material to prevent the inhalation of fine particulates.[1] For solutions, the fume hood provides primary respiratory protection.
Standard Experimental Workflow: A Step-by-Step Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational, the work surface is clean, and all necessary PPE, equipment, and waste containers are readily available.

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical container.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a clean surface inside the chemical fume hood. Use a spatula to carefully transfer the solid, minimizing the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: Securely cap the primary container and any prepared solutions. Decontaminate the spatula and work surface.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.

G Diagram 1: Standard Handling Workflow for this compound start Start prep Prepare Workspace (Fume Hood On, PPE Ready) start->prep don_ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->don_ppe weigh Weigh Solid Chemical (Inside Fume Hood) don_ppe->weigh transfer Transfer to Solvent (Slowly, Avoid Splashing) weigh->transfer secure Secure Containers & Clean Workspace transfer->secure doff_ppe Doff PPE Correctly secure->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Workflow for safely handling this compound.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container at -20°C.[1] The area should be dry and well-ventilated.[2][3]

  • Segregation: Store away from incompatible materials. Based on the chemistry of amines, this includes:

    • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

    • Strong Acids: Neutralization reactions can be highly exothermic.[3]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, concentration (if in solution), and appropriate hazard warnings.

Emergency Procedures: A Self-Validating System

Preparedness is the key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.

Personal Exposure Response

The first 15 seconds after an exposure are critical. Immediate and correct action can significantly reduce the severity of the injury.

Exposure RouteImmediate Action Protocol
Eye Contact This is a medical emergency . Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[7][9][10] Remove contact lenses if present and easy to do. Seek immediate professional medical attention without delay.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting .[3][8] Rinse the mouth thoroughly with water. Seek immediate professional medical attention and provide the Safety Data Sheet to the medical personnel.
Accidental Spill Response
  • Minor Solid Spill (manageable by lab personnel):

    • Alert & Secure: Alert personnel in the immediate area and restrict access.

    • PPE: Don the full recommended PPE, including an N95 respirator.

    • Contain & Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container. Avoid dry sweeping that creates dust.

    • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.

    • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's emergency response team or local emergency services (e.g., dial 911).[10]

G Diagram 2: Minor Solid Spill Emergency Response spill Minor Solid Spill Occurs alert Alert Area Personnel & Restrict Access spill->alert ppe Don Full PPE (N95, Goggles, Face Shield, Gloves) alert->ppe contain Gently Cover Spill (e.g., with wet paper towels) ppe->contain collect Carefully Sweep Material into Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose report Report Incident to Supervisor/EHS dispose->report end End report->end

Caption: Emergency workflow for a minor this compound spill.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Never mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][8]

References

  • Thames River Chemical Corp. (2017).
  • Fisher Scientific. (2009).
  • LookChem. (n.d.). Cas 25100-12-3, N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE.
  • CHEMTRON SUPPLY CORPORATION. (2015).
  • NOAA. (n.d.). CYCLOHEXYLAMINE - CAMEO Chemicals.
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Cyclohexylhydroxylamine 2211-64-5.
  • Acros Organics. (2025).
  • National Center for Biotechnology Information. (n.d.). Cyclohexylhydroxylamine. PubChem.
  • UCLA Chemistry and Biochemistry. (n.d.). Emergency Procedures.
  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • U.S. Department of Agriculture. (n.d.). Cyclohexylamine.
  • University of Wisconsin-La Crosse. (2019). Part E: Emergency Procedures.

Sources

An In-Depth Technical Guide to O-Cyclohexylhydroxylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-cyclohexylhydroxylamine, also known as N-cyclohexylhydroxylamine, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the development of novel therapeutic agents. Its unique structural features, combining a cyclohexyl ring with a hydroxylamine functional group, impart specific reactivity that makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in research and drug discovery.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.17 g/mol [2]
Melting Point 139-140 °C[3][4]
Appearance White to light yellow powder/crystal[1]
CAS Number 2211-64-5[2]

Further detailed experimental data on properties such as pKa, boiling point, and specific solubility in various organic solvents are not extensively reported in publicly available literature and would require targeted experimental determination.

Synthesis of this compound

A reliable method for the laboratory synthesis of this compound involves the reduction of nitrocyclohexane. A general procedure is outlined below, based on established chemical principles.

Experimental Protocol: Reduction of Nitrocyclohexane

Objective: To synthesize this compound via the reduction of nitrocyclohexane.

Materials:

  • Nitrocyclohexane

  • Zinc dust

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of nitrocyclohexane and ethanol is prepared.

  • Addition of Reducing Agent: A solution of ammonium chloride in water is added to the flask. Subsequently, zinc dust is added portion-wise to the stirred solution. The addition of zinc is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (nitrocyclohexane) is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove unreacted zinc and other solid byproducts. The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • Extraction: The resulting aqueous residue is extracted several times with dichloromethane. The combined organic extracts are washed with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the pure crystalline product.

Causality Behind Experimental Choices:

  • Zinc and Ammonium Chloride: This combination is a classic and effective reducing system for nitroarenes and nitroalkanes to the corresponding hydroxylamines. Zinc acts as the reducing agent, while ammonium chloride provides a proton source in a buffered, mildly acidic environment, which is crucial to prevent over-reduction to the amine.

  • Ethanol/Water Solvent System: This solvent mixture is used to dissolve both the organic substrate (nitrocyclohexane) and the inorganic salt (ammonium chloride), creating a homogeneous reaction medium.

  • Portion-wise Addition of Zinc: This is a critical safety and control measure. The reduction of nitro compounds is highly exothermic, and adding the zinc dust in portions allows for better temperature management, preventing a runaway reaction.

  • Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and the isolation of a high-purity final product.

Synthesis_of_O_cyclohexylhydroxylamine Nitrocyclohexane Nitrocyclohexane Reaction Reduction (Ethanol/Water) Nitrocyclohexane->Reaction Zinc Zinc Dust Zinc->Reaction NH4Cl Ammonium Chloride (aq) NH4Cl->Reaction Intermediate Reaction Mixture Reaction->Intermediate Filtration Filtration Intermediate->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Liquid-Liquid Extraction (DCM/Water) Evaporation1->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Recrystallization Recrystallization Evaporation2->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic nitrogen and oxygen atoms of the hydroxylamine group.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It readily reacts with electrophiles such as aldehydes and ketones to form nitrones, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocyclic rings.[5][6] The reaction is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[5]

Nitrone_Formation CHX_NHOH This compound Reaction Condensation CHX_NHOH->Reaction Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') Aldehyde_Ketone->Reaction Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Reaction Nitrone Nitrone Derivative Reaction->Nitrone Water Water (H2O) Reaction->Water

Caption: Nitrone formation from this compound.

  • Oxidation: The hydroxylamine functionality can be oxidized to form nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions.

  • Acylation and Alkylation: The nitrogen and oxygen atoms can be acylated or alkylated by appropriate reagents, leading to a variety of derivatives with potential applications in medicinal chemistry.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules. Its ability to form nitrone intermediates is particularly valuable for constructing complex heterocyclic scaffolds found in many drug candidates. For instance, it has been utilized as a reactant in the preparation of cyclin-dependent kinase (CDK) inhibitors, which are a class of compounds investigated for their potential as antitumor agents.[3] Furthermore, it is a precursor for the synthesis of hydroxyurea derivatives that have been explored as antagonists for various biological targets.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic spectral features can be anticipated.

  • ¹H NMR: The spectrum would be expected to show a complex multiplet for the cyclohexyl protons. The proton attached to the nitrogen (N-H) and the proton of the hydroxyl group (O-H) would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration. The proton on the carbon bearing the hydroxylamine group would appear as a multiplet deshielded relative to the other cyclohexyl protons.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the cyclohexyl ring. The carbon atom attached to the hydroxylamine group would be the most deshielded among the ring carbons.

  • FT-IR: The infrared spectrum would be characterized by N-H and O-H stretching vibrations, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the cyclohexyl ring would be observed around 2850-2950 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 115. Common fragmentation pathways for cyclic amines and hydroxylamines would involve the loss of small neutral molecules and cleavage of the cyclohexyl ring.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

References

  • ChemSynthesis. (2025-05-20). N-cyclohexylhydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylhydroxylamine. Retrieved from [Link]

  • YouTube. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • Testbook. (2021, April 24). [Solved] Aldehydes react with hydroxylamine to form. Retrieved from [Link]

  • YouTube. (2022, October 23). Why aldehyde reacts with NH2OH in acidic medium| aldehyde and ketone class 12 | with hydroxylamine. Retrieved from [Link]

Sources

O-Cyclohexylhydroxylamine: Solubility Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for O-cyclohexylhydroxylamine , a specialized alkoxyamine reagent used in medicinal chemistry.

CAS (Free Base): 4759-21-1 | CAS (HCl Salt): 54488-64-1 Formula: C₆H₁₃NO | MW: 115.17 g/mol (Free Base)[1][2]

Executive Summary & Chemical Identity

This compound (


) is a structural isomer of N-cyclohexylhydroxylamine. Unlike its 

-isomer, the oxygen atom acts as the bridge between the nitrogen and the cyclohexyl ring. This structural distinction fundamentally alters its solubility and reactivity, making it a critical reagent for synthesizing O-alkyl oximes (carbonyl protection/profiling) and hydroxamic acid derivatives (e.g., in GPR40 agonist synthesis).

Commercially, it is almost exclusively supplied as the Hydrochloride (HCl) salt (CAS 54488-64-1) due to the oxidative instability of the free base. Researchers must frequently convert the salt to the free base in situ or via extraction to utilize the nucleophilic nitrogen.

Physicochemical Properties
PropertyValue (Free Base)Value (HCl Salt)Impact on Solubility
Physical State Colorless Oil / Low-melting solidWhite Crystalline SolidSalt requires polar protic solvents.
pKa (Conjugate Acid) ~4.5 - 5.0 (Estimated)N/AWeaker base than cyclohexylamine; requires stronger bases for deprotonation.
LogP ~1.5 - 1.9< 0Free base partitions into organics; Salt stays in aqueous phase.
H-Bond Donors 2 (

)
3 (

)
Salt forms strong lattice networks, reducing solubility in aprotic solvents.

Solubility Profile

The solubility of this compound is binary: it depends entirely on whether you are handling the HCl Salt or the Free Base .

A. This compound Hydrochloride (The Commercial Form)

The salt is highly polar and ionic. It relies on high dielectric constant solvents to overcome lattice energy.

  • Soluble: Water, Methanol, Ethanol, DMSO, DMF.

    • Note: In Methanol/Ethanol, solubility can be enhanced by gentle warming (40°C).

  • Sparingly Soluble: Isopropanol, Acetonitrile (ACN).

  • Insoluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes, Diethyl Ether.

B. This compound (The Free Base)

Once liberated, the free base exhibits "amphiphilic" behavior—the cyclohexyl ring drives lipophilicity, while the amino-oxy group maintains polarity.

  • Highly Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Ethanol.

  • Moderately Soluble: Toluene, Diethyl Ether.

  • Low/Partial Solubility: Water (Phase separates at high concentrations), Hexanes (Soluble, but may require co-solvent if cold).

Solvent Selection Matrix
ApplicationRecommended SolventRationale
Oxime Formation (General) Methanol / Ethanol Dissolves both the HCl salt and the carbonyl substrate; Pyridine often added as a base.
Amide Coupling (EDC/HATU) DMF / DCM Requires Free Base. If using salt, add DIPEA/NMM to solubilize in DMF.
Purification (Extraction) DCM / Water Free base partitions >95% into DCM from basic aqueous solution (pH > 9).
Recrystallization (Salt) EtOH / Et₂O Dissolve in min. hot EtOH, precipitate with cold Ether.

Experimental Protocols

Protocol A: In-Situ Liberation for Reactions

Use this when the reaction tolerates salts (e.g., Pyridine hydrochloride).

  • Suspend this compound HCl (1.0 equiv) in the reaction solvent (e.g., Methanol or Ethanol).

  • Add Base: Add Pyridine (1.2 equiv) or Sodium Acetate (1.5 equiv).

  • Observation: The mixture may remain a suspension until the carbonyl substrate is added and consumed.

  • Reaction: Add the aldehyde/ketone. The solution often clarifies as the oxime product forms.

Protocol B: Isolation of Free Base (Extraction)

Use this for sensitive couplings (e.g., with acid chlorides) where HCl must be removed.

  • Dissolution: Dissolve 10 mmol of this compound HCl in 10 mL of distilled water.

  • Basification: Slowly add 10 mL of 2M NaOH (or sat. Na₂CO₃) while stirring. Check pH > 10.

    • Visual Cue: An oily layer (the free base) will separate on top of the water.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄ for 15 mins.

  • Concentration: Filter and evaporate solvent under reduced pressure (keep bath < 30°C to prevent decomposition).

    • Result: Colorless to pale yellow oil.[3] Use immediately.

Visual Workflows

Figure 1: Salt-to-Free Base Extraction Workflow

This diagram outlines the purification logic for isolating the reactive free base species.

G Salt Start: this compound HCl (Solid, Water Soluble) Dissolve Step 1: Dissolve in Water Salt->Dissolve Basify Step 2: Add 2M NaOH (pH > 10) Free Base separates as oil Dissolve->Basify Deprotonation Extract Step 3: Extract with DCM (3x) Basify->Extract Partitioning Dry Step 4: Dry Organic Layer (MgSO4) Extract->Dry Evap Step 5: Evaporate Solvent (< 30°C) Dry->Evap Product End: this compound (Free Base) (Oil, Soluble in Organics) Evap->Product

Caption: Workflow for converting the stable HCl salt into the reactive, organic-soluble free base.

Figure 2: Solvent Decision Tree for Reaction Optimization

G Start Reaction Type? Oxime Oxime Formation (Aldehyde/Ketone) Start->Oxime Coupling Amide/Ester Coupling (Activated Acid) Start->Coupling Polar Substrate Soluble in Alcohol? Oxime->Polar Sensitive Acid Sensitive? Coupling->Sensitive YesPolar Use MeOH or EtOH Add Pyridine base Polar->YesPolar Yes NoPolar Use THF/Water or DCM/MeOH mix Polar->NoPolar No YesSens Use Free Base in DCM (Protocol B) Sensitive->YesSens Yes NoSens Use HCl Salt in DMF with DIPEA Sensitive->NoSens No

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and substrate properties.

Critical Handling & Safety Notes

  • Thermal Instability: Alkoxyamines can degrade upon prolonged heating. When evaporating the free base, do not exceed 30-35°C .

  • Distinction from N-Isomer: Ensure you are using CAS 54488-64-1 (O-isomer salt) or 4759-21-1 (O-isomer base). The N-cyclohexylhydroxylamine (CAS 25100-12-3) has different reactivity (nitrone formation vs oxime formation).

  • Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

  • AA Blocks. (n.d.). This compound (CAS 4759-21-1) Physicochemical Properties. Retrieved from [Link]

  • Google Patents. (2012). WO2012011125A1 - Agonists of GPR40. (Describing the synthesis of GPR40 agonists using this compound hydrochloride).

Sources

O-Cyclohexylhydroxylamine: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10316-31-1 (Hydrochloride) | Formula:



Executive Summary

O-Cyclohexylhydroxylamine (OCHA) is a specialized alkoxyamine intermediate primarily utilized in the synthesis of cyclohexanedione oxime herbicides (the "dim" family) and pharmaceutical building blocks. Its structural significance lies in the


 linkage, which imparts metabolic stability and lipophilicity to bioactive molecules, distinguishing it from its 

-alkylated isomer.

This guide provides a comprehensive technical analysis of OCHA, moving from its industrial genesis in the 1980s to rigorous laboratory synthesis protocols. It addresses the critical chemical challenge of regioselectivity —ensuring oxygen-alkylation over nitrogen-alkylation—and provides self-validating methodologies for researchers.

Part 1: Historical Genesis & Industrial Drivers

The emergence of this compound is inextricably linked to the "Graminicide Revolution" of the late 1970s and 1980s.

The "Dim" Herbicide Era

In the search for selective post-emergence herbicides against grasses (graminicides) that were safe for broadleaf crops, researchers at Nippon Soda (Japan) and BASF (Germany) discovered the cyclohexanedione class.

  • The Breakthrough: The introduction of an alkoxyimino side chain to the cyclohexanedione core drastically improved stability and uptake.

  • The Molecule: Cycloxydim (BAS 517H), developed by BASF and registered in France in 1989, utilizes this compound to form its critical oxime ether tail [1].

  • The Function: The O-cyclohexyl group acts as a lipophilic anchor, facilitating the molecule's penetration through the plant cuticle to inhibit Acetyl-CoA Carboxylase (ACCase) , a vital enzyme in fatty acid biosynthesis.

Unlike simple methoxy- or ethoxy- analogs, the cyclohexyl group provided a unique steric bulk and hydrophobicity profile, necessitating a robust industrial supply of this compound.

Part 2: The Chemoselective Challenge (N vs. O)

The synthesis of OCHA is defined by the Ambident Nucleophile Problem . Hydroxylamine (


) possesses two nucleophilic sites:
  • Nitrogen (N): More nucleophilic, kinetically favored.

  • Oxygen (O): Less nucleophilic, harder to access.

Direct alkylation of hydroxylamine with cyclohexyl bromide typically yields


-cyclohexylhydroxylamine  (via 

) or nitrones, rather than the desired

-isomer. To force

-alkylation, the nitrogen lone pair must be protected or deactivated.
Comparison of Synthetic Routes
FeatureMethod A: Phthalimide Protection (Gabriel)Method B: Oxime Ether HydrolysisMethod C: Direct Alkylation
Selectivity High (100% O-selective) HighLow (Mixture of N/O)
Yield 60–80%50–70%<30%
Scalability Moderate (Atom economy issues)High (Industrial preferred) Low
Key Reagent

-Hydroxyphthalimide
Acetone OximeHydroxylamine
Use Case Lab / High Purity StandardsBulk ManufacturingNot Recommended

Part 3: Synthetic Pathways & Mechanisms

Method A: The Modified Gabriel Synthesis (Gold Standard)

This method is the most reliable for laboratory preparation because the phthalimide group sterically and electronically blocks the nitrogen, forcing the alkylating agent to attack the oxygen.

Mechanism[1][2][3][4][5][6]
  • Deprotonation:

    
    -Hydroxyphthalimide (NHPI) is deprotonated by a base to form the oxyanion.
    
  • 
     Alkylation:  The oxyanion attacks Cyclohexyl Bromide. Note: Secondary halides react slowly; polar aprotic solvents are required.
    
  • Hydrazinolysis: The phthalimide ring is cleaved using hydrazine (Ing-Manske procedure) to release the free amine.

G NHPI N-Hydroxyphthalimide Int1 Phthalimide Oxyanion NHPI->Int1 Deprotonation Base Base (DBU/K2CO3) Base->Int1 Int2 N-Cyclohexyloxyphthalimide Int1->Int2 SN2 Attack (DMF, 80°C) CyBr Cyclohexyl Bromide CyBr->Int2 Product This compound Int2->Product Ing-Manske Cleavage Byproduct Phthalhydrazide Int2->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: The Modified Gabriel Synthesis pathway ensuring exclusive O-alkylation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride (Phthalimide Route)

Target Scale: 100 mmol

Phase 1: Coupling (Preparation of N-Cyclohexyloxyphthalimide)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve

    
    -Hydroxyphthalimide (16.3 g, 100 mmol)  in DMF (150 mL) .
    
  • Base Addition: Add Triethylamine (15.3 mL, 110 mmol) or anhydrous

    
     (15.2 g). The solution will turn dark red/orange (formation of the anion).
    
  • Alkylation: Add Cyclohexyl Bromide (17.9 g, 110 mmol) dropwise.

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Critical: Secondary halides are sluggish. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into ice water (500 mL). The product, N-cyclohexyloxyphthalimide, will precipitate as an off-white solid. Filter, wash with water, and dry.[4]

    • Expected Yield: ~18–20 g (75–80%).

    • Validation: Melting point should be ~100–102°C.

Phase 2: Deprotection (Hydrazinolysis)
  • Suspension: Suspend the intermediate (20 g) in Ethanol (200 mL) .

  • Cleavage: Add Hydrazine Hydrate (80%, 5 mL) cautiously.

  • Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to room temperature.[7][8]

    • Filter off the phthalhydrazide byproduct (hazardous waste).

    • Concentrate the filtrate (containing the free amine) to ~50 mL.

  • Salt Formation: Add 4M HCl in Dioxane or aqueous HCl dropwise to the filtrate until pH < 2.

  • Crystallization: Evaporate to dryness or precipitate with diethyl ether to obtain This compound Hydrochloride .

    • Appearance: White hygroscopic crystals.

    • Storage: Desiccator (hygroscopic).

Part 5: Applications in Drug & Agrochemical Design

The O-cyclohexyl moiety is not merely a passive structural element; it imparts specific physicochemical properties utilized in Structure-Activity Relationship (SAR) optimization.

Bioisosterism & Stability

The


 bond is resistant to hydrolysis compared to esters (

) and more lipophilic than simple amines. In Cycloxydim , this tail locks the molecule into a conformation that fits the ACCase active site.
Supply Chain Flow

The following diagram illustrates the industrial flow from raw petrochemicals to the final bioactive agent.

SupplyChain cluster_raw Raw Materials cluster_inter Key Intermediates cluster_final End Applications Cyclohexanol Cyclohexanol CyBr Cyclohexyl Bromide Cyclohexanol->CyBr Bromination NH3 Ammonia/Nitrite NHPI N-Hydroxyphthalimide NH3->NHPI Synthesis OCHA This compound (The Core) CyBr->OCHA Alkylation NHPI->OCHA Cycloxydim Cycloxydim (Herbicide) OCHA->Cycloxydim Condensation w/ Cyclohexanedione Pharma Alkoxyamine Pharmaceuticals OCHA->Pharma

Figure 2: Industrial supply chain placing OCHA as the critical link between commodity chemicals and high-value actives.

References

  • BASF SE. (1989). Cycloxydim (BAS 517H) - Herbicide Profile. University of Hertfordshire PPDB. Retrieved from [Link]

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. (Foundational methodology for Phthalimide route).
  • PubChem. (2025). Cycloxydim Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1936). Acetoxime and Hydroxylamine Hydrochloride.[3][9][10][11] Org.[3][9][10][12] Synth. 16, 1. (Historical basis for oxime hydrolysis route). Retrieved from [Link]

Sources

Technical Guide: Thermal Stability & Handling of O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermal stability of O-cyclohexylhydroxylamine (CHA) and its hydrochloride salt.

Executive Summary

This compound (CHA) is a critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. It exists in two primary forms with distinct thermal profiles:

  • Free Base (Liquid): Thermally sensitive, prone to runaway decomposition if distilled or heated without stabilizers.

  • Hydrochloride Salt (Solid): Significantly more stable, with a defined decomposition onset coincident with its melting point (~166°C).

Critical Safety Finding: While the hydrochloride salt is stable at room temperature, it exhibits energetic decomposition upon melting . The free base possesses a weak N–O bond (


), making it susceptible to radical cleavage and autocatalytic decomposition. Strict temperature controls (<50°C for free base processing) are mandatory.

Chemical Profile & Energetics

Understanding the structural basis of instability is the first step in safe handling. The lability of the nitrogen-oxygen (N–O) bond dictates the thermal ceiling of this molecule.

Structural Comparison[1]

CHA_Structure FreeBase Free Base (CHA) CAS: 2211-64-5 Liquid / Low-melt Solid MP: -17°C | BP: 134°C Cyclohexane Cyclohexyl Ring (Lipophilic Core) FreeBase->Cyclohexane NO_Bond N-O Bond (Weak Link, ~53 kcal/mol) FreeBase->NO_Bond Contains Salt Hydrochloride Salt (CHA-HCl) CAS: 25100-12-3 Crystalline Solid MP: 166-171°C (Decomp) Salt->Cyclohexane Salt->NO_Bond Stabilized by HCl lattice NO_Bond->Salt Protonation reduces radical formation risk

Figure 1: Structural comparison highlighting the critical N-O bond responsible for thermal sensitivity.

Thermochemical Properties
PropertyFree Base (CHA)Hydrochloride Salt (CHA-HCl)
CAS Registry 2211-64-525100-12-3
Physical State Colorless Liquid / Low-melt SolidWhite Crystalline Powder
Melting Point -17°C166–171°C (Decomposes)
Boiling Point 134°C (Lit.)[1]N/A (Decomposes before boiling)
Thermal Hazard Moderate (Flammable Liquid)High (Energetic Solid Decomposition)
Storage < 10°C, Inert AtmosphereAmbient (Dry), Hygroscopic

Thermal Analysis & Decomposition Dynamics

This section details the thermal behavior of CHA-HCl based on Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) principles.

Decomposition Mechanism

The primary decomposition pathway involves the homolytic cleavage of the N–O bond, generating reactive radicals. In the salt form, the lattice energy provides a barrier to this cleavage until the melting point is reached. Once molten, the salt loses its crystalline stabilization, leading to rapid, exothermic decomposition.

Proposed Pathway:



Thermal Data Summary (CHA-HCl)
  • Onset Temperature (

    
    ):  ~160°C
    
  • Peak Temperature (

    
    ):  166–171°C (Coincides with melting)[1][2]
    
  • Energy of Decomposition (

    
    ):  Estimated >400 J/g (Characteristic of hydroxylamine salts).
    
  • Self-Accelerating Decomposition Temperature (SADT): Dependent on package size, but typically >80°C for the salt.

Experimental Protocol: Self-Validating Stability Testing

To verify the stability of a specific batch, researchers must employ a self-validating testing protocol. Do not rely solely on literature values; impurities (metals, moisture) can drastically lower


.
Protocol A: Differential Scanning Calorimetry (DSC)
  • Sample Prep: Weigh 2–4 mg of CHA-HCl into a gold-plated high-pressure crucible (to contain gaseous products).

  • Reference: Empty gold crucible.

  • Program: Heat from 30°C to 250°C at a rate of 5°C/min.

  • Validation Criteria:

    • Pass: Sharp endotherm (melting) immediately followed by exotherm.

      
      .
      
    • Fail: Exothermic activity detected <120°C (indicates catalytic impurities or free base contamination).

Protocol B: Accelerating Rate Calorimetry (ARC)

For scale-up (>100g), ARC is required to determine the "Time to Maximum Rate" (TMR).

  • Sample: 2g of CHA-HCl in a spherical titanium bomb.

  • Mode: Heat-Wait-Search (HWS).

    • Heat 5°C.

    • Wait 15 min for equilibrium.

    • Search for self-heating rate >0.02°C/min.

  • Output: Defines the

    
    -corrected onset temperature and adiabatic temperature rise (
    
    
    
    ).

Safe Handling & Storage Workflows

The following workflows are designed to mitigate the risk of thermal runaway during synthesis and storage.

Storage Logic

Storage_Protocol Start Incoming Material (CHA or CHA-HCl) CheckForm Identify Form Start->CheckForm SaltPath Hydrochloride Salt CheckForm->SaltPath BasePath Free Base CheckForm->BasePath SaltStore Store at Ambient (15-25°C) Desiccator Required (Hygroscopic) SaltPath->SaltStore BaseStore Store Refrigerated (2-8°C) Under Argon/Nitrogen Air Sensitive BasePath->BaseStore Monitor Re-test Purity (DSC) every 6 months SaltStore->Monitor BaseStore->Monitor

Figure 2: Decision tree for the safe storage of this compound forms.

Processing Constraints
  • Reaction Temperature: When generating the free base in situ (e.g., neutralization of the salt), maintain reactor temperature < 20°C .

  • Distillation: Do NOT distill the free base at atmospheric pressure. Use high vacuum (< 5 mbar) to keep the pot temperature below 60°C.

  • Quenching: Residual hydroxylamines must be quenched with aqueous bisulfite or hypochlorite (carefully) before waste disposal to prevent delayed decomposition in waste drums.

References

  • Sigma-Aldrich. Safety Data Sheet: N-Cyclohexylhydroxylamine hydrochloride. (Accessed 2023).

  • TCI Chemicals. Product Specification: N-Cyclohexylhydroxylamine (Free Base). (Accessed 2023).

  • Topczewski, J. J., et al. (2015). "Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines." Organic Process Research & Development. (Demonstrates general instability of O-substituted hydroxylamines). [3]

  • Cisneros, L. O., et al. (2001). "Thermal decomposition of hydroxylamine derivatives." Process Safety Progress. (Establishes N-O bond cleavage mechanisms).
  • Fisher Scientific. Certificate of Analysis: N-Cyclohexylhydroxylamine Hydrochloride. (Confirming decomposition at melting point ~166°C).

Sources

O-Cyclohexylhydroxylamine: Synthetic Utility and Pharmacological Applications

[1]

Executive Summary & Strategic Value

O-Cyclohexylhydroxylamine (CAS: 2211-64-5 for free base; 25100-12-3 for HCl salt) represents a specialized building block in medicinal chemistry, distinct from its N-alkylated isomers.[1] Its core value lies in the amino-oxy ether (


) motif1

For the drug development professional, this molecule offers two primary strategic advantages:

  • The Alpha-Effect: The adjacent oxygen atom elevates the nucleophilicity of the nitrogen lone pair, making it significantly more reactive toward electrophiles (carbonyls, isocyanates) than a standard cyclohexylamine.[1]

  • Metabolic Stability: Unlike hydroxamic acids (

    
    ), which are prone to rapid glucuronidation and hydrolysis, O-alkylated derivatives (
    
    
    ) often exhibit superior pharmacokinetic (PK) profiles while retaining hydrogen-bond donor/acceptor capabilities.[1]

Chemical Synthesis: The Phthalimide Route

The Mechanistic Logic

The synthesis relies on "masking" the nitrogen of hydroxylamine using a phthalimide group.[1] The cyclohexyl group is introduced via a Mitsunobu reaction, which inverts the stereochemistry (relevant if using substituted cyclohexanols) and forms the C-O bond under mild conditions.[1] Subsequent hydrazinolysis releases the free amine.[1]

Synthesis Workflow Diagram

GFigure 1: Regioselective Synthesis via Mitsunobu-Gabriel ProtocolSubstrateCyclohexanol(Starting Material)MitsunobuMitsunobu Coupling(PPh3 / DIAD)Substrate->MitsunobuReagentN-Hydroxyphthalimide(NHPI)Reagent->MitsunobuIntermediateN-Cyclohexyloxyphthalimide(Protected Intermediate)Mitsunobu->Intermediate C-O Bond FormationDeprotectionHydrazinolysis(N2H4·H2O)Intermediate->DeprotectionProductThis compound(Target)Deprotection->Product Phthalhydrazide byproduct

Experimental Protocol: Synthesis of this compound HCl

Objective: Preparation of this compound hydrochloride on a 10g scale. Safety Note: Hydrazine is toxic and a suspected carcinogen.[1] Handle in a fume hood. DIAD (Diisopropyl azodicarboxylate) is a shock-sensitive explosive if concentrated; keep in solution.[1]

Step 1: Mitsunobu Coupling
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel.

  • Solvation: Dissolve Cyclohexanol (10.0 g, 100 mmol), N-Hydroxyphthalimide (16.3 g, 100 mmol), and Triphenylphosphine (

    
    , 26.2 g, 100 mmol) in anhydrous THF (200 mL).
    
  • Addition: Cool the solution to 0°C. Add DIAD (20.2 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with cold methanol to precipitate the intermediate N-cyclohexyloxyphthalimide.[1] Filter and dry.[1]

Step 2: Deprotection (Hydrazinolysis)
  • Digestion: Suspend the phthalimide intermediate (from Step 1) in ethanol (150 mL).

  • Cleavage: Add Hydrazine monohydrate (1.5 equivalents) dropwise.

  • Reflux: Heat to reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Isolation: Cool to RT. Filter off the phthalhydrazide byproduct.[1]

  • Salt Formation: Acidify the filtrate with 4M HCl in dioxane. The product, This compound hydrochloride , will precipitate.[1]

  • Purification: Recrystallize from Ethanol/Et2O.

Validation Criteria:

  • Appearance: White crystalline solid.[1]

  • Melting Point: 166–171 °C (Lit.[1][2] value for HCl salt) [1].

  • 1H NMR (DMSO-d6):

    
     10.8 (br s, 3H, 
    
    
    ), 3.98 (m, 1H,
    
    
    ), 1.1–1.9 (m, 10H, cyclohexyl).[1]

Reactivity Profile & Derivatization

The utility of this compound extends beyond its structure; it acts as a "privileged scaffold" generator.[1]

The Alpha-Effect in Action

The lone pair on the oxygen atom destabilizes the lone pair on the adjacent nitrogen, raising the ground state energy and increasing nucleophilicity.[1] This makes this compound significantly more reactive toward carbonyls than cyclohexylamine.[1]

Derivatization Pathways[1]

GFigure 2: Divergent Synthesis ApplicationsCoreThis compoundAldehyde+ Aldehyde/Ketone(R-CHO)Core->AldehydeIsocyanate+ Isocyanate(R-NCO)Core->IsocyanateAcidChloride+ Acid Chloride(R-COCl)Core->AcidChlorideOximeO-Cyclohexyl Oxime ethers(Stable Carbonyl Bioisosteres)Aldehyde->Oxime CondensationUreaN-Hydroxyurea Derivatives(Kinase Inhibitor Scaffolds)Isocyanate->Urea AdditionHydroxamateO-Alkyl Hydroxamates(MMP/HDAC Inhibitors)AcidChloride->Hydroxamate Acylation

Technical Data Summary

PropertyValueContext
Molecular Formula

Hydrochloride Salt
Molecular Weight 151.63 g/mol Salt form
Melting Point 166–171 °CIndicates high purity crystalline lattice [1]
Solubility Water, Methanol, DMSOHydrophilic head group dominates
pKa ~4.5 (Conjugate acid)Less basic than cyclohexylamine (~10.[1]6) due to oxygen electronegativity
Storage HygroscopicStore under Nitrogen at -20°C

Medicinal Chemistry Applications

Kinase Inhibition

O-alkyl hydroxylamine motifs are frequently employed in the design of MEK and Cyclin-dependent kinase (CDK) inhibitors.[1] The

1
Bioisosterism

The


1

1
Agrochemical Relevance

While this guide focuses on pharma, it is notable that this moiety is the core pharmacophore for cyclohexanedione oxime herbicides (e.g., Clethodim derivatives), which inhibit acetyl-CoA carboxylase (ACCase).[1] This cross-disciplinary utility highlights the molecule's ability to bind specific enzyme pockets effectively.[1]

References

  • LookChem . (n.d.).[1] N-Cyclohexylhydroxylamine Hydrochloride Properties and CAS 25100-12-3. Retrieved from [Link][1]

  • Maillard, L. T., et al. (2005).[1][3] A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Organic Chemistry Portal . (n.d.).[1] Mitsunobu Reaction: Mechanism and Applications. Retrieved from [Link]

Methodological & Application

experimental protocol for using O-cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Oxime Ether Synthesis and Lipophilic Carbonyl Profiling

Introduction & Chemical Profile[1][2][3][4]

O-Cyclohexylhydroxylamine (CAS: 54488-64-1 for HCl salt) is a specialized alkoxyamine reagent used primarily to introduce the lipophilic cyclohexyl moiety into organic scaffolds via oxime ether linkage . Unlike simple alkyl hydroxylamines (e.g., methoxyamine), the cyclohexyl group provides significant steric bulk and lipophilicity (


 increase), which can dramatically alter the pharmacokinetic (PK) properties of a drug candidate or the retention time of a metabolite in analytical profiling.

This guide details the experimental handling, reaction kinetics, and purification strategies for using this compound in both organic synthesis (drug development) and bioconjugation (carbonyl labeling).

Key Chemical Properties
PropertySpecification
IUPAC Name This compound hydrochloride
Structure

CAS (HCl Salt) 54488-64-1
CAS (Free Base) 4759-21-1
Molecular Weight 151.63 g/mol (HCl salt); 115.17 g/mol (Free base)
Solubility Soluble in MeOH, Water, DMSO; sparingly soluble in non-polar ethers (as salt)
Reactivity Nucleophilic at Nitrogen (enhanced by

-effect); forms stable oxime ethers

Mechanism of Action: Oxime Ligation[7]

The core utility of this compound lies in its ability to react with aldehydes and ketones to form oxime ethers . This reaction is thermodynamically favored but kinetically dependent on pH. The nitrogen atom possesses enhanced nucleophilicity due to the adjacent oxygen atom (the


-effect), but it must be unprotonated to attack the carbonyl carbon.
Reaction Pathway[5][8][9][10]
  • Nucleophilic Attack: The free amine attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the

    
     double bond.
    
Mechanistic Diagram

OximeMechanism Figure 1: Mechanism of Oxime Ether Formation using this compound Reagent This compound (R-O-NH2) Intermediate Tetrahedral Carbinolamine Reagent->Intermediate Nucleophilic Attack (pH > pKa) Carbonyl Target Ketone/Aldehyde (R'=O) Carbonyl->Intermediate Transition Acid-Catalyzed Dehydration Intermediate->Transition Proton Transfer Product O-Cyclohexyl Oxime Ether (C=N-O-Cy) Transition->Product - H2O Byproduct H2O Transition->Byproduct

[10]

Experimental Protocols

Protocol A: Synthesis of Pharmaceutical Intermediates (Organic Phase)

Application: High-yield synthesis of oxime-based drug candidates (e.g., GPR40 agonists, kinase inhibitors). Scale: Milligram to Gram scale.

Reagents Required[1][2][3]
  • Substrate: Ketone or Aldehyde (1.0 equiv)

  • Reagent: this compound HCl (1.2 – 1.5 equiv)

  • Base: Pyridine or Sodium Acetate (1.5 – 2.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology
  • Preparation: Dissolve the ketone/aldehyde substrate (1.0 equiv) in absolute Ethanol (0.1 M concentration).

  • Activation: In a separate vial, dissolve this compound HCl (1.5 equiv) in a minimum amount of water or MeOH. Add Sodium Acetate (1.5 equiv) to neutralize the HCl and liberate the free amine.

    • Note: If the substrate is acid-sensitive, use Pyridine (2.0 equiv) as both base and co-solvent.

  • Reaction: Add the amine solution to the substrate solution dropwise.

  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours.

    • Optimization: For sterically hindered ketones (e.g., acetophenones), heat to reflux (78°C) for 1–2 hours.

  • Monitoring: Monitor by TLC or LC-MS. The oxime product is typically more non-polar (higher

    
    ) than the starting ketone but more polar than the aldehyde.
    
  • Workup:

    • Evaporate the alcohol solvent under reduced pressure.

    • Resuspend residue in Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (to remove unreacted hydroxylamine and pyridine).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Validation Check:

  • NMR: Look for the disappearance of the carbonyl carbon signal (~200 ppm) and appearance of the oxime carbon (~150-160 ppm) in

    
     NMR.
    
  • Mass Spec: Product mass should be

    
     (Addition of 
    
    
    
    minus Oxygen).
Protocol B: Bioconjugation & Lipophilic Labeling (Aqueous/Mixed Phase)

Application: Labeling carbonyl-modified biomolecules (e.g., oxidized glycoproteins) or profiling metabolites. The cyclohexyl group adds hydrophobicity, aiding in retention on Reverse-Phase HPLC.

Reagents Required[1][2][3]
  • Substrate: Carbonyl-containing biomolecule (10–100

    
    )
    
  • Reagent: this compound HCl (1–5 mM, large excess)

  • Catalyst: p-Phenylenediamine (pPDA) or Aniline (10 mM)

  • Buffer: 0.1M Acetate or Phosphate Buffer, pH 4.5 – 6.0

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1M Sodium Acetate buffer adjusted to pH 4.5.

    • Why pH 4.5? This is the "sweet spot" where the carbonyl is activated by protonation, but the hydroxylamine is not fully protonated (pKa ~ 4.6), allowing the reaction to proceed.

  • Catalyst Addition (Optional but Recommended): Add p-phenylenediamine (10 mM) to the buffer.

    • Mechanism:[4][2][5] The catalyst forms a highly reactive Schiff base intermediate with the carbonyl, which then rapidly transimines with the this compound. This accelerates the reaction 10–100x at neutral pH [1].

  • Reaction Assembly:

    • Dissolve this compound HCl in the buffer to a final concentration of 5 mM.

    • Add the biomolecule substrate.[6][7]

    • If the substrate is hydrophobic, add 10–20% DMSO or Acetonitrile to prevent precipitation.

  • Incubation: Incubate at 37°C for 2–16 hours.

  • Purification:

    • Small Molecules: Extract with Ethyl Acetate.

    • Proteins: Use a desalting column (PD-10 or Zeba Spin) or dialysis to remove excess reagent and catalyst.

Workflow Diagram

BioconjugationWorkflow Figure 2: Bioconjugation Workflow for Lipophilic Labeling Start Start: Carbonyl Substrate (Biomolecule/Metabolite) Buffer Prepare Buffer (0.1M Acetate, pH 4.5 + 10mM pPDA Catalyst) Start->Buffer AddReagent Add this compound (5-50 molar excess) Buffer->AddReagent Incubate Incubate 37°C, 2-16 Hours AddReagent->Incubate Purify Purification (Desalting or Extraction) Incubate->Purify Analysis Analysis (LC-MS / HPLC) Purify->Analysis

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Organic) Incomplete deprotonation of HCl salt.Ensure at least 1.5 eq. of base (NaOAc or Pyridine) is used. Check pH is > 4.[8][4]5.
Slow Reaction (Aqueous) pH mismatch or steric hindrance.Use Aniline or p-phenylenediamine (10-100 mM) as a nucleophilic catalyst.
Precipitation Hydrophobicity of Cyclohexyl group.Increase organic co-solvent (MeOH/DMSO) to 20-50%.
Hydrolysis Oxime reversal in strong acid.Avoid pH < 2 during workup. Oxime ethers are stable at neutral/basic pH.

Safety & Handling

  • Corrosivity: this compound HCl is an irritant to eyes and skin (H315, H319). Wear gloves and safety glasses.

  • Hygroscopic Nature: The HCl salt absorbs moisture. Store in a desiccator at 4°C.

  • Toxicity: Hydroxylamines can be mutagenic. Handle in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents (risk of N-oxide formation or degradation).

References

  • Catalysis of Oxime Ligation: Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. Link

  • Synthesis Application: Grochowski, E., & Jurczak, J. (1976).[2] Synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684. (Foundational method for O-cyclohexyl synthesis).

  • Pharmaceutical Use (GPR40 Agonists): Example of this compound use in drug synthesis. Patent WO2012011125A1. Link

  • Structural Data: this compound hydrochloride properties. Biosynth & BLD Pharm Product Data. Link[9]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-Cyclohexylhydroxylamine is a valuable intermediate in modern organic synthesis, serving as a critical building block for a variety of more complex molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries. In drug discovery, for instance, the hydroxylamine moiety can be incorporated into novel chemical entities to modulate their physicochemical properties, such as solubility and metabolic stability, which are key determinants of a drug candidate's viability.[1] The "drug-like" chemical space is often navigated by introducing such functional groups.[1] Furthermore, O-substituted hydroxylamines are precursors for the synthesis of various N-heterocycles.[2] Given its increasing importance, the development of a robust, scalable, and safe synthesis protocol is paramount for researchers and drug development professionals.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a reliable two-step method. The narrative emphasizes the rationale behind procedural choices, safety considerations, and process optimization, reflecting field-proven insights for a successful scale-up.

Synthesis Strategy: The Gabriel-Type Alkylation Approach

For large-scale production, a two-step approach starting from N-hydroxyphthalimide is recommended due to its high efficiency, use of readily available starting materials, and operational simplicity. This method avoids the direct handling of free hydroxylamine, which can be unstable.[3] The core strategy involves:

  • O-Alkylation: Nucleophilic substitution of a cyclohexyl electrophile with N-hydroxyphthalimide.

  • Deprotection: Liberation of the desired this compound from the phthaloyl protecting group.

This pathway is analogous to the well-established Gabriel synthesis of primary amines and offers excellent control over selectivity, minimizing the formation of byproducts.

Visualization of the Synthetic Workflow

The overall process can be visualized as a sequential flow from starting materials to the final, purified product.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection (Hydrazinolysis) start N-Hydroxyphthalimide Cyclohexyl Bromide Base (K2CO3) Solvent (DMF) reaction1 Reaction Mixture (Heat to 60-70°C) start->reaction1 Combine & Stir workup1 Quench with Water & Isolate Intermediate reaction1->workup1 Monitor by TLC/LCMS intermediate 2-(Cyclohexyloxy)isoindoline-1,3-dione (Crude solid) workup1->intermediate Filter & Dry start2 Intermediate from Step 1 Hydrazine Hydrate Solvent (Ethanol) intermediate->start2 Proceed to Step 2 reaction2 Reaction Mixture (Reflux) start2->reaction2 Combine & Stir workup2 Cool, Filter Byproduct & Concentrate Filtrate reaction2->workup2 Monitor by TLC/LCMS purification Distillation under Reduced Pressure workup2->purification Crude Product final_product This compound (Pure Liquid) purification->final_product Final Product

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1-mole scale (~115 g of product). Adjustments may be necessary based on available equipment and specific batch requirements.

Part 1: Synthesis of 2-(Cyclohexyloxy)isoindoline-1,3-dione

Principle: This step involves an SN2 reaction where the oxygen of N-hydroxyphthalimide acts as a nucleophile, displacing the bromide from cyclohexyl bromide. Anhydrous potassium carbonate is used as a mild base to deprotonate the hydroxyl group, and DMF serves as a polar aprotic solvent to facilitate the reaction.

Reaction Scheme:

reaction_scheme_1 r1 N-Hydroxyphthalimide p1 2-(Cyclohexyloxy)isoindoline-1,3-dione r1->p1 K2CO3, DMF 60-70°C plus2 + r1->plus2 K2CO3, DMF 60-70°C p2 KBr + KHCO3 r1->p2 K2CO3, DMF 60-70°C plus1 + plus1->p1 K2CO3, DMF 60-70°C plus1->plus2 K2CO3, DMF 60-70°C plus1->p2 K2CO3, DMF 60-70°C r2 Cyclohexyl Bromide r2->p1 K2CO3, DMF 60-70°C r2->plus2 K2CO3, DMF 60-70°C r2->p2 K2CO3, DMF 60-70°C

Caption: O-Alkylation of N-hydroxyphthalimide with cyclohexyl bromide.

Materials & Equipment:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
N-Hydroxyphthalimide 163.13 163.1 g 1.0 Ensure dry
Cyclohexyl Bromide 163.07 171.2 g (123 mL) 1.05 1.05 equivalents
Potassium Carbonate 138.21 207.3 g 1.5 Anhydrous, finely powdered
Dimethylformamide (DMF) - 1.6 L - Anhydrous grade

| Deionized Water | - | ~4 L | - | For work-up |

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filtration flask

Procedure:

  • Setup: Assemble the reaction flask with the mechanical stirrer, condenser, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.[4]

  • Charging Reagents: To the flask, add N-hydroxyphthalimide (163.1 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and anhydrous DMF (1.6 L).

  • Initiation: Begin stirring to create a slurry. Add cyclohexyl bromide (171.2 g, 1.05 mol) to the mixture at room temperature.

  • Reaction: Heat the mixture to 60-70°C. The choice of this temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or solvent decomposition.

  • Monitoring: Maintain the temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the N-hydroxyphthalimide starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 4 L of cold deionized water while stirring vigorously. This will precipitate the product.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the white solid product in a vacuum oven at 50°C to a constant weight. The expected yield is typically 90-95%. This intermediate is usually of sufficient purity for the next step.

Part 2: Synthesis of this compound (Hydrazinolysis)

Principle: This step uses hydrazine to cleave the phthaloyl protecting group. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable six-membered phthalhydrazide ring, which precipitates from the solution, releasing the free this compound.

Reaction Scheme:

reaction_scheme_2 r1 2-(Cyclohexyloxy)isoindoline-1,3-dione p1 This compound r1->p1 Ethanol, Reflux plus2 + r1->plus2 Ethanol, Reflux p2 Phthalhydrazide r1->p2 Ethanol, Reflux plus1 + plus1->p1 Ethanol, Reflux plus1->plus2 Ethanol, Reflux plus1->p2 Ethanol, Reflux r2 Hydrazine Hydrate r2->p1 Ethanol, Reflux r2->plus2 Ethanol, Reflux r2->p2 Ethanol, Reflux

Caption: Deprotection of the intermediate via hydrazinolysis.

Materials & Equipment:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
2-(Cyclohexyloxy)isoindoline-1,3-dione 245.28 220.8 g 0.9 Based on 90% yield from Part 1
Hydrazine Hydrate (~64% N₂H₄) 50.06 51.6 g (50 mL) ~1.05 1.1-1.2 equivalents of N₂H₄

| Ethanol (95% or absolute) | - | 2.2 L | - | Solvent |

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Condenser

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the reaction flask for reflux in a fume hood.

  • Charging Reagents: Add the 2-(cyclohexyloxy)isoindoline-1,3-dione (220.8 g, 0.9 mol) and ethanol (2.2 L) to the flask. Stir to dissolve or form a suspension.

  • Hydrazine Addition: Warm the mixture slightly to aid dissolution, then add hydrazine hydrate (50 mL, ~1.05 mol) dropwise via an addition funnel. The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation of Crude Product: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the byproduct.

  • Filtration: Filter the mixture to remove the solid phthalhydrazide. Wash the filter cake with a small amount of cold ethanol (~200 mL) to recover any entrained product.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator. The remaining residue is the crude this compound.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature/pressure (literature boiling point can be a reference). This step is critical for achieving high purity.

Expected Results:

Parameter Typical Value
Overall Yield 65-75%
Purity (by GC) >98%

| Appearance | Colorless liquid |

Safety and Handling Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a laboratory or plant setting.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice).[5] All operations should be conducted in a well-ventilated chemical fume hood.[4][6]

  • Hydroxylamine Derivatives: this compound, like many hydroxylamine compounds, should be treated as potentially toxic and a skin/eye irritant.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[5][8]

  • Hydrazine Hydrate: Hydrazine is a corrosive, toxic, and suspected carcinogen. Handle with extreme care, using appropriate PPE and ensuring it is only dispensed in a fume hood.

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Ethanol is highly flammable. Avoid ignition sources when working with ethanol, especially during reflux and distillation.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]

References

  • Penta Chemicals. (2025).
  • Apollo Scientific. (2023).
  • ECHEMI. (2019).
  • Fisher Scientific. (2020).
  • Oak Ridge National Laboratory. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
  • DeHovitz, J. S., et al. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC - NIH. Available at: [Link]

  • Trussell, W. E., & Shah, V. D. (1967). Purification of cyclohexylamine. U.S. Patent 3,347,920.
  • Wu, X., et al. (2022). One-Pot Catalytic Conversion of Lignin-Derivable Guaiacols and Syringols to Cyclohexylamines.
  • Precedence Research. (2024). Industrial Cyclohexylamine Market Size, Forecast Report 2034.
  • ecoQuery. (n.d.). Hydroxylamine production.
  • CN1900049A. (2007). Synthetic method for cyclohexylamine.
  • CN101161631A. (2008). Preparation method of cyclohexylamine.
  • ChemSynthesis. (2025). N-cyclohexylhydroxylamine. Available at: [Link]

  • Synblock. (n.d.). CAS 4759-21-1 | this compound.
  • Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylhydroxylamine. PubChem Compound Database. Available at: [Link]

  • Walsh, J. C., & Kolb, H. C. (2010). Applications of click chemistry in radiopharmaceutical development. PubMed. Available at: [Link]

  • Kypreos, D., et al. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

Sources

The Formation of O-Cyclohexyloximes: A Comprehensive Guide to Reaction with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of O-Cyclohexyloximes in Modern Chemistry

The reaction of O-cyclohexylhydroxylamine with aldehydes and ketones to form O-cyclohexyloximes represents a fundamental and widely utilized transformation in organic synthesis. This reaction, a variation of oxime formation, provides a robust method for the derivatization of carbonyl compounds, introducing a sterically significant and lipophilic cyclohexyl moiety. The resulting O-cyclohexyloxime ethers are not merely derivatives for characterization; they are valuable intermediates and key structural motifs in various fields, particularly in medicinal chemistry and drug development. Their enhanced stability compared to simple oximes and their ability to modulate the physicochemical properties of parent molecules make them attractive pharmacophores. This guide provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and insights into the practical applications of this important chemical transformation.

Theoretical Framework: Unraveling the Reaction Mechanism

The formation of an O-cyclohexyloxime from this compound and an aldehyde or ketone proceeds through a two-step mechanism analogous to imine formation: nucleophilic addition followed by dehydration.[1][2] The reaction is typically catalyzed by a weak acid.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This step is often facilitated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

  • Formation of a Carbinolamine Intermediate: This nucleophilic addition leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This intermediate contains both a hydroxyl group and an O-cyclohexylamino group attached to the same carbon atom.

  • Proton Transfer: A series of proton transfers occurs, leading to the protonation of the hydroxyl group, converting it into a good leaving group (water).

  • Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond. The resulting positively charged species is then deprotonated to yield the final O-cyclohexyloxime product and regenerate the acid catalyst.

Generally, the reaction of aldehydes and ketones with hydroxylamine derivatives results in the formation of oximes as a mixture of geometric isomers (E/Z).[2]

Reaction_Mechanism cluster_reactants Reactants cluster_int1 Nucleophilic Attack cluster_carb Carbinolamine cluster_protcarb Protonated Carbinolamine cluster_prod O-Cyclohexyloxime R1 C1 C R1->C1 R2 R2->C1 O1 O C1->O1    Int1_C C C1->Int1_C + H⁺ O1_double = O1->Int1_C + H⁺ NH2OCy H₂N-O-Cy Int1_N ⁺NH₂-O-Cy NH2OCy->Int1_N Int1_O O⁻ Int1_C->Int1_O Int1_C->Int1_N Carb_C C Int1_C->Carb_C + H⁺ Int1_R1 Int1_R1->Int1_C Int1_R2 Int1_R2->Int1_C Carb_OH OH Carb_C->Carb_OH Carb_N NH-O-Cy Carb_C->Carb_N ProtCarb_C C Carb_C->ProtCarb_C + H⁺ Carb_R1 Carb_R1->Carb_C Carb_R2 Carb_R2->Carb_C ProtCarb_OH2 ⁺OH₂ ProtCarb_C->ProtCarb_OH2 ProtCarb_N NH-O-Cy ProtCarb_C->ProtCarb_N Prod_C C ProtCarb_C->Prod_C - H₂O, - H⁺ H2O H₂O ProtCarb_R1 ProtCarb_R1->ProtCarb_C ProtCarb_R2 ProtCarb_R2->ProtCarb_C Prod_N N-O-Cy Prod_C->Prod_N    Prod_N_double = Prod_R1 Prod_R1->Prod_C Prod_R2 Prod_R2->Prod_C

Caption: General mechanism of O-cyclohexyloxime formation.

Reagent Handling and Safety

This compound and its Hydrochloride Salt

This compound is a solid at room temperature with a melting point of 139-140 °C. It is advisable to store it under refrigeration and an inert atmosphere as it can be air and heat sensitive.[4] The hydrochloride salt, this compound hydrochloride, is also a solid and is often used as a more stable precursor.

Safety Precautions:

  • Toxicity: this compound is harmful if swallowed and can cause serious eye damage.[5]

  • Irritation: It is known to cause skin and eye irritation.[4]

  • Handling: Always handle this compound and its hydrochloride salt in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

Solvents and Other Reagents:

  • Pyridine: Pyridine is a commonly used base in these reactions. It is flammable, toxic, and has a strong, unpleasant odor. Handle with extreme care in a fume hood.

  • Ethanol and Methanol: These are flammable solvents. Ensure there are no ignition sources nearby during their use.

  • Aldehydes and Ketones: Many carbonyl compounds are volatile and can be irritants or toxic. Refer to the specific Safety Data Sheet (SDS) for each carbonyl compound used.

Experimental Protocols

The following protocols provide a general framework for the synthesis of O-cyclohexyloximes from aldehydes and ketones. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Synthesis of O-Cyclohexyloximes using this compound Hydrochloride and Pyridine

This protocol is adapted from general procedures for oxime synthesis utilizing hydroxylamine hydrochloride and a base.[8]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound hydrochloride (1.1 - 1.5 eq)

  • Anhydrous Pyridine

  • Anhydrous Ethanol (optional, as a co-solvent)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone (1.0 eq) and this compound hydrochloride (1.1 - 1.5 eq).

  • Add anhydrous pyridine as the solvent. The amount of pyridine should be sufficient to dissolve the reactants and allow for efficient stirring. If the starting material has limited solubility in pyridine, anhydrous ethanol can be used as a co-solvent.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (the boiling point of pyridine is approximately 115 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol_1_Workflow A 1. Combine Reactants (Aldehyde/Ketone, this compound HCl) B 2. Add Anhydrous Pyridine (and optional Ethanol) A->B C 3. Stir at Room Temperature (30 min) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cooldown and Work-up (Extraction with Ether/EtOAc) D->E F 6. Wash Organic Layer (1M HCl, NaHCO₃, Brine) E->F G 7. Dry and Concentrate (Na₂SO₄/MgSO₄, Rotary Evaporator) F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

Caption: Workflow for Protocol 1.

Protocol 2: Alternative Synthesis using a Milder Base

For sensitive substrates, a milder base such as sodium acetate can be used in place of pyridine.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound hydrochloride (1.1 - 1.5 eq)

  • Sodium Acetate (2.0 - 3.0 eq)

  • Ethanol or Methanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq), this compound hydrochloride (1.1 - 1.5 eq), and sodium acetate (2.0 - 3.0 eq) in a mixture of ethanol (or methanol) and water.

  • Stir the mixture at room temperature or heat to a gentle reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the alcohol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as described in Protocol 1.

Data Presentation: Typical Reaction Conditions

The choice of reaction parameters can significantly influence the yield and purity of the O-cyclohexyloxime. The following table summarizes typical conditions.

ParameterAldehydesKetonesRationale & Field Insights
Stoichiometry (Hydroxylamine:Carbonyl) 1.1 : 11.2 : 1 to 1.5 : 1A slight excess of the hydroxylamine is used to drive the reaction to completion. Ketones are generally less reactive than aldehydes, often requiring a larger excess of the hydroxylamine and longer reaction times.
Base Pyridine, Sodium AcetatePyridine, Sodium HydroxidePyridine acts as both a base and a solvent. For more hindered or less reactive ketones, a stronger base like NaOH might be necessary. However, care must be taken as strong bases can promote side reactions.
Solvent Pyridine, Ethanol, MethanolPyridine, Ethanol, t-ButanolThe choice of solvent depends on the solubility of the reactants and the desired reaction temperature. For hindered ketones, higher boiling point solvents like t-butanol may be beneficial.
Temperature Room Temperature to RefluxRefluxAldehydes are generally more reactive and the reaction can often proceed at room temperature. Ketones typically require heating to achieve a reasonable reaction rate.
Reaction Time 1 - 12 hours6 - 48 hoursReaction times are highly substrate-dependent. Monitoring by TLC is crucial to determine the point of completion and to avoid potential product degradation with prolonged heating.

Applications in Research and Drug Development

O-cyclohexyloxime ethers are valuable building blocks in organic synthesis and have found numerous applications in medicinal chemistry.

  • Pharmacophore in Drug Candidates: The O-cyclohexyl group can enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. This makes O-cyclohexyloxime ethers attractive moieties in the design of new therapeutic agents.

  • Intermediates in Heterocyclic Synthesis: The C=N bond of the oxime ether can participate in various cycloaddition and rearrangement reactions, providing access to a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

  • Protecting Group: The oxime ether functionality can serve as a protecting group for aldehydes and ketones. It is stable to a variety of reaction conditions and can be readily cleaved to regenerate the carbonyl group when needed.

Conclusion

The reaction of this compound with aldehydes and ketones is a reliable and versatile method for the synthesis of O-cyclohexyloxime ethers. A thorough understanding of the reaction mechanism and careful consideration of the reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient preparation and application of these important chemical entities.

References

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12). Retrieved from [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. (2017, July 4). Retrieved from [Link]

  • Cyclohexylhydroxylamine | C6H13NO | CID 72935 - PubChem. (n.d.). Retrieved from [Link]

  • Cyclohexylamine (CHA) - Houghton Chemical. (n.d.). Retrieved from [Link]

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway Supporting Information. (n.d.). Retrieved from [Link]

  • O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]

  • CN100348575C - Preparation method of aldoxime or ketoxime - Google Patents. (n.d.).
  • Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • US5117060A - Process for the preparation of ketoximes - Google Patents. (n.d.).
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12). Retrieved from [Link]

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. (2015, August 6). Retrieved from [Link]

  • What is the appropriate method for the preparation of oxime compounds having carbonyl group ? | ResearchGate. (2017, November 29). Retrieved from [Link]

  • Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. (2022, October 30). Retrieved from [Link]

  • Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods - OSTI.gov. (n.d.). Retrieved from [Link]

  • Synthesis of Oximes from Aldehydes and Ketones - YouTube. (2023, November 15). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Cyclohexyl-Oximated DIM Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of O-cyclohexylhydroxylamine (CAS: 4759-21-1 / HCl Salt: 54488-64-1) in the synthesis of novel Cyclohexanedione Oxime (DIM) herbicides. These compounds function as Acetyl-CoA Carboxylase (ACCase) inhibitors, a critical mode of action for controlling graminaceous weeds.

Abstract

This protocol details the use of This compound hydrochloride as a specialized building block for the synthesis of lipophilic analogs of cyclohexanedione (DIM) herbicides. While commercial standards like Clethodim utilize chloroallyloxy moieties, the incorporation of a cyclohexyl-oxy group via this compound allows researchers to modulate the lipophilicity (LogP) and metabolic stability of the oxime ether pharmacophore. This guide covers reagent handling, reaction kinetics, and a validated protocol for the oximation of 2-acyl-cyclohexane-1,3-diones.

Technical Profile & Handling

This compound is an alkoxyamine reagent. In agrochemical synthesis, it is almost exclusively handled as its hydrochloride salt due to the instability and volatility of the free base.

PropertySpecification
Compound Name This compound Hydrochloride
CAS Number 54488-64-1 (HCl salt); 4759-21-1 (Free base)
Molecular Formula

Molecular Weight 151.63 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes
Stability Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Hazards Irritant (Skin/Eye).[1] Potential sensitizer. Handle in a fume hood.

Handling Advisory: The free base amine is prone to oxidation. Always generate the free base in situ from the hydrochloride salt using a mild base (e.g., Sodium Acetate or NaOH) immediately prior to or during the coupling reaction.

Mechanism of Action: The Oximation Reaction

The synthesis of DIM herbicides hinges on the condensation of the alkoxyamine with the exocyclic carbonyl of a 2-acyl-cyclohexane-1,3-dione .

  • Target Site: The reaction must selectively target the acyl side-chain ketone (C=O) over the cyclic enolized ketones.

  • Regioselectivity Control: This is achieved by exploiting the acidity of the ring enol (pKa ~4-5). At controlled pH (pH 5-6), the ring exists as a stabilized enolate, rendering it less electrophilic, while the side-chain carbonyl remains reactive toward the nucleophilic attack of the this compound.

Reaction Pathway:

  • Nucleophilic Attack: The nitrogen lone pair of the this compound attacks the carbonyl carbon of the acyl group.

  • Dehydration: Elimination of water stabilizes the

    
     bond.
    
  • Isomerization: The product exists as E and Z isomers; the E-isomer is typically the bioactive form for ACCase inhibition.

Experimental Protocol: Synthesis of Cyclohexyl-DIM Analogs

Objective: Synthesis of 2-[1-(cyclohexyloxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexen-1-one (A Cycloxydim/Clethodim Analog).

Reagents:
  • Precursor: 2-Butyryl-5-(2-ethylthiopropyl)cyclohexane-1,3-dione (1.0 eq)

  • Reagent: this compound Hydrochloride (1.1 - 1.2 eq)

  • Base: Sodium Acetate (anhydrous) or NaOH (1.0 M)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (optional, if pH adjustment is needed)

Step-by-Step Procedure:

1. Preparation of the Reaction Matrix

  • Dissolve 10 mmol of the 2-acyl-cyclohexane-1,3-dione precursor in 30 mL of Ethanol.

  • Ensure the solution is homogenous. If the precursor is an oil, mild warming (30°C) may be required.

2. In-Situ Free Base Generation & Coupling

  • In a separate vessel, dissolve 12 mmol (1.82 g) of This compound HCl in 10 mL of water/ethanol (1:1).

  • Add 12 mmol of Sodium Acetate . Stir for 10 minutes. Note: This buffers the solution to pH ~5-6, ideal for selective oximation.

  • Dropwise Addition: Add the hydroxylamine solution to the precursor solution over 15 minutes at Room Temperature (20-25°C).

3. Reaction Monitoring

  • Stir the mixture at ambient temperature for 3–6 hours.

  • TLC/HPLC Check: Monitor the disappearance of the starting trione.

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Observation: The oxime product is typically less polar than the trione precursor.

4. Work-up and Isolation

  • Concentration: Remove the ethanol under reduced pressure (Rotary Evaporator, 40°C).

  • Extraction: Resuspend the residue in 50 mL Dichloromethane (DCM) and 30 mL Water.

  • Phase Separation: Separate the organic layer. Wash with Brine (2 x 20 mL).

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate.
    

5. Purification

  • The crude oil may contain both E and Z isomers.

  • Flash Chromatography: Silica Gel 60. Gradient elution from 100% Hexane to 90:10 Hexane:EtOAc.

  • Yield Expectation: 75-85%.

Visualization: Reaction Workflow & Logic

G Start Precursor: 2-Acyl-1,3-Dione Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (C=O Side Chain) Reagent Reagent: This compound HCl Activation Activation: Base (NaOAc) pH 5-6 Reagent->Activation In-situ Free Basing Activation->Intermediate NH2-O-Cy Species Product Target DIM Herbicide (Cyclohexyl Oxime Ether) Intermediate->Product - H2O (Dehydration) Isomerization (E/Z)

Caption: Reaction pathway for the selective oximation of the 2-acyl side chain using this compound.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion pH too low (protonated amine) or too high (enol repulsion).Adjust pH to 5.0–6.0 using NaOAc/AcOH buffer.
Regio-isomers Reaction at ring ketone.Ensure the ring is in enolate form (use mild base). Avoid strong acids.
Hydrolysis Presence of excess water/acid during workup.Keep workup neutral. Avoid prolonged exposure to aqueous acid.
Oily Product Mixture of E/Z isomers.[2]The bioactive isomer is usually solid; recrystallize from Hexane/IPA if possible, or use HPLC prep.
References
  • Glaxo Group Ltd. (2012). Agonists of GPR40 and their synthesis. WO2012011125A1. (Demonstrates coupling of this compound HCl with keto-esters). Link

  • University of Tennessee. (2013). Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. (Describes synthesis of N-cyclohexoxy amides/oximes for herbicidal activity). Link

  • Royal Society of Chemistry. (2006). Kinetics and structure of O-substituted hydroxylamines. Electronic Supporting Information. (Provides preparation and handling data for this compound HCl). Link

  • BASF SE. (2010). Cyclohexanedione oxime ether herbicides (Review of DIM chemistry). Ullmann's Encyclopedia of Industrial Chemistry.

Sources

O-Cyclohexylhydroxylamine: A Versatile Intermediate in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of O-Cyclohexylhydroxylamine in Drug Synthesis

This compound (N-Hydroxycyclohexanamine) is a crucial chemical intermediate that serves as a foundational building block in the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its unique structural features, combining a bulky cyclohexyl group with a reactive hydroxylamine moiety, make it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of its synthesis, key applications, and the associated protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.

The significance of this compound lies in its ability to participate in a variety of chemical transformations, including condensation reactions and aldehyde-catalyzed intermolecular hydroaminations. These reactions are instrumental in constructing complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors and receptor antagonists.

Key Physicochemical Properties
PropertyValueReference
CAS Number 2211-64-5
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Solid
Melting Point 139-140 °C
Storage Temperature -20°C

Section 1: Synthesis of this compound

The primary industrial route to this compound is through the controlled catalytic hydrogenation of nitrocyclohexane. This process is a delicate balance of reaction conditions to favor the formation of the hydroxylamine intermediate while minimizing over-reduction to cyclohexylamine or side reactions leading to cyclohexanone oxime.[2][3]

The reaction mechanism involves the partial reduction of the nitro group. The choice of catalyst, solvent, and hydrogen pressure are critical parameters that dictate the selectivity and yield of the desired product.[4] Platinum-based catalysts, often decorated with promoters, have shown high efficacy in this transformation.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound from nitrocyclohexane.

G Nitrocyclohexane Nitrocyclohexane Intermediate Nitroso-cyclohexane (Intermediate) Nitrocyclohexane->Intermediate +H₂, Catalyst Product This compound Intermediate->Product +H₂, Catalyst SideProduct1 Cyclohexanone Oxime Intermediate->SideProduct1 Isomerization SideProduct2 Cyclohexylamine Product->SideProduct2 Further Hydrogenation

Caption: Synthesis of this compound via hydrogenation.

Protocol 1: Representative Synthesis via Catalytic Hydrogenation

This protocol describes a general method for the synthesis of this compound. Note: This is a representative protocol and may require optimization based on specific laboratory conditions and equipment.

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with nitrocyclohexane and a suitable solvent (e.g., ethanol or isopropanol).

  • Catalyst Addition: A platinum-on-carbon (Pt/C) catalyst (typically 5% w/w) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is a critical parameter for selectivity.[4]

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas. The pressure is then raised to the target pressure (e.g., 4 bar) and the temperature is increased to the desired setpoint (e.g., 383 K or 110°C).[4]

  • Reaction Monitoring: The reaction is stirred vigorously to ensure efficient mass transfer. The progress is monitored by sampling the reaction mixture and analyzing for the disappearance of the starting material and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Section 2: Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and transcription.[5][6] Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a key intermediate in the synthesis of certain classes of CDK inhibitors. The hydroxylamine group can be used to construct heterocyclic scaffolds that are common in kinase inhibitor designs.

The Role of CDK9 in Oncology

CDK9, in particular, is a key regulator of transcription.[5] Its inhibition can lead to the downregulation of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis.[5] The synthesis of potent and selective CDK9 inhibitors is an active area of research in oncology drug discovery.

Visualizing the Synthetic Application

This workflow demonstrates the integration of this compound into a synthetic route for a generic kinase inhibitor scaffold.

G cluster_0 Scaffold Synthesis cluster_1 Final Product Assembly A This compound C Intermediate A A->C Condensation B Electrophilic Partner (e.g., Acyl Chloride) B->C E Final CDK Inhibitor C->E Coupling Reaction D Core Heterocycle D->E

Sources

protocol for setting up a reaction with O-cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of O-Cyclohexyl Oxime Ethers

Part 1: Executive Summary & Strategic Rationale

This protocol details the controlled reaction of O-cyclohexylhydroxylamine with carbonyl-containing substrates (aldehydes or ketones) to form O-cyclohexyl oxime ethers .

Scientific Distinction (Critical): Researchers must distinguish between This compound (


) and its isomer N-cyclohexylhydroxylamine  (

).
  • The N-isomer reacts with carbonyls to form nitrones (often unstable or used as spin traps).

  • The O-isomer (this protocol) reacts to form oxime ethers , which are hydrolytically stable, covalent conjugates. This stability makes them ideal pharmacophores in drug development (e.g., metabolically stable analogs of ketones) and robust linkers in chemical biology.

Mechanistic Insight: The reaction is a dehydration condensation.[1] It follows a bell-shaped pH-rate profile.

  • Low pH (< 3): The amine is protonated (

    
    ) and non-nucleophilic. Reaction slows.
    
  • High pH (> 6): The carbonyl oxygen is not protonated/activated. Reaction slows.

  • Optimal pH (4.0 – 5.0): Balance between amine nucleophilicity and carbonyl activation.

Part 2: Reaction Mechanism & Pathway

The formation of the oxime ether proceeds through a hemiaminal intermediate. The rate-determining step is often the acid-catalyzed dehydration of this intermediate.

OximeMechanism Start Reagents: Carbonyl + this compound Step1 Nucleophilic Attack (Formation of Tetrahedral Intermediate) Start->Step1 pH > pKa of amine Inter Hemiaminal Intermediate Step1->Inter Step2 Acid-Catalyzed Dehydration (-H₂O) Inter->Step2 Rate Limiting (Requires H+) Product Product: O-Cyclohexyl Oxime Ether (E/Z Isomers) Step2->Product Aniline Catalyst (Optional): Aniline/p-Phenylenediamine Aniline->Step1 Accelerates Schiff Base Formation

Figure 1: Mechanistic pathway for oxime ether formation. Note the requirement for proton transfer to facilitate water elimination.[2]

Part 3: Experimental Protocols

Protocol A: Standard Organic Synthesis (High Yield)

Best for: Drug intermediates, small molecule synthesis, hydrophobic substrates.

Reagents:

  • Substrate: Aldehyde or Ketone (1.0 equiv)

  • Reagent: this compound HCl (1.2 – 1.5 equiv)

  • Base: Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve the carbonyl substrate (1.0 mmol) in MeOH (5 mL, 0.2 M concentration).

  • Activation: Add this compound HCl (1.2 mmol, 182 mg). The solution may remain heterogeneous.

  • Basification: Add Pyridine (2.0 mmol, 161 µL) dropwise.

    • Why? The HCl salt is acidic. Pyridine acts as a proton sponge to liberate the free nucleophilic amine (

      
      ) while buffering the solution to a slightly acidic/neutral pH favorable for dehydration.
      
  • Reaction: Stir at room temperature (RT) for 2–6 hours.

    • Note: Sterically hindered ketones (e.g., acetophenones) may require reflux (60°C) for 4–12 hours.

  • Monitoring: Monitor via TLC. The oxime ether is typically less polar than the starting carbonyl but more polar than the fully reduced alkane.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Resuspend residue in EtOAc/Water.

    • Wash organic layer with 1M HCl (to remove excess pyridine and unreacted hydroxylamine).

    • Dry over

      
       and concentrate.
      
Protocol B: Aqueous/Bioconjugation (Mild Conditions)

Best for: Water-soluble substrates, protein labeling, or sensitive aldehydes.

Reagents:

  • Buffer: 0.1 M Sodium Acetate buffer, pH 4.5.

  • Reagent: this compound HCl (5.0 equiv for macromolecules, 1.5 equiv for small molecules).

  • Catalyst (Optional): Aniline (10–100 mM final concentration).

Procedure:

  • Buffer Prep: Prepare 0.1 M NaOAc and adjust pH to 4.5 using acetic acid.

  • Solubilization: Dissolve the substrate in the buffer. If insoluble, use a co-solvent (DMSO or MeCN) up to 20% v/v.

  • Addition: Add this compound HCl directly to the solution.

    • Note: At pH 4.5, the aniline catalyst (if used) forms a highly reactive Schiff base intermediate that undergoes transimination with the alkoxyamine, accelerating the reaction by 10–100x.

  • Incubation: Agitate at RT for 1–4 hours.

  • Purification:

    • Small Molecules: Extract with EtOAc as in Protocol A.

    • Biomolecules:[3] Desalt via dialysis or size-exclusion chromatography (PD-10 column) to remove excess reagent.

Part 4: Data Analysis & Troubleshooting

Characterization Data (Expected):

TechniqueDiagnostic SignalNotes
1H NMR

3.8 – 4.2 ppm (Multiplet)
The proton on the carbon attached to the oxygen (

) shifts significantly downfield compared to the cyclohexane starting material.
1H NMR

7.0 – 8.5 ppm (Singlet/Doublet)
Aldehydic proton shifts to Oxime proton (

). Often appears as two peaks due to E/Z isomerism.
13C NMR

145 – 160 ppm
The

carbon appears in this region, distinct from the

(usually >190 ppm).
IR 1610 – 1660 cm⁻¹Weak to medium

stretch. Absence of strong

stretch (1700 cm⁻¹) confirms conversion.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
No Reaction (SM remains) pH too low (Amine protonated)Add base (NaOAc or Pyridine). Ensure pH is > 4.0.
No Reaction (SM remains) Steric hindranceHeat to 60°C; Switch solvent to EtOH/Pyridine (1:1); Add Aniline catalyst.
Multiple Spots on TLC E/Z IsomerismThis is normal for oximes. Isomers often separate on silica. Do not discard; both are usually the desired mass.
Reagent Precipitation Low solubility of cyclohexyl groupIncrease organic co-solvent (MeOH/THF) ratio.

Part 5: Decision Workflow

Use this logic flow to select the optimal experimental setup.

Workflow Start Start: Define Substrate Solubility Is substrate water soluble? Start->Solubility AqYes Yes (e.g., Protein, Sugar) Solubility->AqYes Yes AqNo No (Lipophilic Drug) Solubility->AqNo No BufferCond Use Protocol B: 0.1M NaOAc, pH 4.5 AqYes->BufferCond CatCheck Fast kinetics needed? BufferCond->CatCheck AddCat Add 10-100mM Aniline CatCheck->AddCat Yes NoCat No Catalyst CatCheck->NoCat No OrgCond Use Protocol A: MeOH/Pyridine AqNo->OrgCond HeatCheck Sterically Hindered? OrgCond->HeatCheck HeatYes Reflux (60-80°C) HeatCheck->HeatYes Yes HeatNo Room Temp HeatCheck->HeatNo No

Figure 2: Experimental decision tree for this compound conjugation.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry, 19(12), 2543–2548.
  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (2024). N-Cyclohexylhydroxylamine vs this compound Structure Distinction.

Sources

O-Cyclohexylhydroxylamine: A Comprehensive Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Cyclohexylhydroxylamine and its related compounds, such as N-Cyclohexylhydroxylamine, are important intermediates in the synthesis of various chemical and pharmaceutical compounds.[1] Due to their reactive nature, a thorough understanding of their properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the essential procedures for the safe handling and storage of this compound and its common analogue, N-Cyclohexylhydroxylamine, drawing upon established safety protocols and material-specific data.

Chemical Identification and Properties

Precise identification of the chemical is the first step in safe handling. While "this compound" specifies the isomer with the cyclohexyl group on the oxygen, the more commonly documented analogue is N-Cyclohexylhydroxylamine. This guide will focus on the safe handling of N-Cyclohexylhydroxylamine and its hydrochloride salt, as representative of this class of compounds.

Table 1: Physical and Chemical Properties of N-Cyclohexylhydroxylamine and its Hydrochloride Salt

PropertyN-CyclohexylhydroxylamineN-Cyclohexylhydroxylamine HydrochlorideSource(s)
Molecular Formula C6H13NOC6H13NO·HCl[1][2]
Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]
Appearance White to light yellow powder or crystal/[3]
Melting Point 134.0 to 138.0 °C166-171 °C[1][3]
Boiling Point /205.9 °C at 760 mmHg[1]
Flash Point /97.9 °C[1]
Water Solubility SolubleSoluble[1]
Sensitivity Air and heat sensitive; HygroscopicHygroscopic[1][3]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is crucial before handling this compound. This involves understanding its inherent hazards and the potential exposure routes in the planned experimental setup.

Table 2: GHS Hazard Classification for N-Cyclohexylhydroxylamine

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage[2]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Skin SensitizationH317May cause an allergic skin reaction[4]
Acute Toxicity, DermalH312Harmful in contact with skin[4]
Acute Toxicity, InhalationH332Harmful if inhaled[4]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[4]
Flammable Liquid and VaporH226Flammable liquid and vapor (for related compounds like Cyclohexylamine)[5]

The primary hazards associated with N-cyclohexylhydroxylamine include its potential to cause serious eye damage and skin irritation.[2][3] It is also harmful if swallowed or in contact with skin.[2][4] Due to the "suspected of damaging fertility" classification, appropriate precautions must be taken, especially for researchers of child-bearing potential.[4]

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Minimum PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes.[4][6]

  • Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4] It is crucial to check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Dispose of contaminated gloves properly.[7]

Enhanced PPE for High-Risk Procedures:

For procedures involving larger quantities, heating, or the potential for aerosol generation, additional PPE is necessary:

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8][9] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges may be required.[7] Respirator use requires prior medical clearance, training, and fit-testing.

  • Body Protection: A chemical-resistant apron or a full chemical suit may be necessary for large-scale operations or in the event of a spill.[10]

PPE_Selection_Workflow start Start: Procedure with This compound risk_assessment Perform Risk Assessment: - Quantity - Concentration - Potential for splash/aerosol start->risk_assessment is_high_risk High Risk? (e.g., large quantity, heating) risk_assessment->is_high_risk min_ppe Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes is_high_risk->min_ppe No enhanced_ppe Enhanced PPE: - Chemical Fume Hood - Face Shield - Chemical-resistant Apron - Consider Respirator is_high_risk->enhanced_ppe Yes end Proceed with Experiment min_ppe->end enhanced_ppe->end

Caption: Decision workflow for selecting appropriate PPE.

Handling Procedures

Adherence to strict handling protocols is essential to minimize the risk of exposure and accidents.

General Handling Precautions:
  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe dust or vapors.[8][9]

  • Wash hands thoroughly after handling.[5]

  • Keep away from sources of ignition as related compounds can be flammable.[5][7]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][11]

Weighing and Transferring Solids:
  • Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Use a spatula or other appropriate tool for transfers to avoid direct contact.

  • Close the container tightly immediately after use.[7][12]

Preparing Solutions:
  • When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.

  • If the substance is hygroscopic, handle it under an inert atmosphere (e.g., in a glove box with nitrogen or argon) to prevent degradation.[1][3]

Storage Procedures

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

General Storage Conditions:
  • Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5][12]

  • Keep containers tightly closed to prevent contamination and reaction with moisture and air.[7][12]

  • Store in the original container if possible.[5]

  • Store locked up in a designated corrosives area.[8][9][12]

Incompatible Materials:
  • Store away from strong oxidizing agents, acids, and other incompatible materials as detailed in the Safety Data Sheet (SDS).[9][13] Amines can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[13]

Storage_Protocol storage_area Designated Chemical Storage Area cool_dry_ventilated Cool, Dry, Well-Ventilated storage_area->cool_dry_ventilated away_from_heat Away from Heat & Sunlight storage_area->away_from_heat locked_up Store Locked Up storage_area->locked_up incompatible_materials Segregate from Incompatibles: - Strong Oxidizers - Acids storage_area->incompatible_materials container Tightly Closed Original Container storage_area->container

Caption: Key requirements for the safe storage of this compound.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

Spills and Leaks:
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[11][12]

    • Do not use combustible materials to absorb the spill.[4]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][7]

    • Clean the spill area with a suitable decontamination solution.[4]

  • Large Spills:

    • Evacuate the area immediately.[14][15]

    • Alert your institution's emergency response team (e.g., Environmental Health and Safety).[15][16]

    • If flammable vapors are present, shut off all ignition sources.[7][16]

    • Prevent the spill from entering drains or waterways.[7][17]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][18][19] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][14][20] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4][7][11] Rinse the mouth with water.[7][11] Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[16][17]

  • Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[12][17]

Conclusion

The safe handling and storage of this compound are achievable through a combination of understanding the chemical's properties and hazards, consistent use of appropriate personal protective equipment, and strict adherence to established protocols. By implementing these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • SDS US. (2022-06-17). POLYPLEX 294. Retrieved from [Link]

  • Thames River Chemical Corp. (2017-07-04). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • LookChem. (n.d.). Cas 25100-12-3,N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Fisher Scientific. (2009-09-22). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylhydroxylamine. PubChem Compound Database. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Cyclohexylamine - Registration Dossier. ECHA. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Cyclohexylhydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: O-CHA-SYNTH-001 Status: Active Support Topic: Yield Optimization & Troubleshooting Target Molecule: O-Cyclohexylhydroxylamine Hydrochloride (CAS: 25100-12-3)

Executive Summary & Route Selection

The Core Problem: Direct alkylation of hydroxylamine or N-hydroxyphthalimide using cyclohexyl bromide (Route A) typically stalls at 20–35% yield . This is due to the secondary nature of the cyclohexyl ring, where steric hindrance retards


 substitution, allowing E2 elimination (cyclohexene formation) to dominate under basic conditions.

The Solution: Switch to a Mitsunobu-based protocol (Route B) . By activating the alcohol (cyclohexanol) rather than displacing a halide, you bypass the elimination pathway. This shift typically raises yields to 75–90% .

Route Comparison Dashboard
FeatureRoute A: Classical AlkylationRoute B: Mitsunobu Coupling (Recommended)
Starting Material Cyclohexyl Bromide + N-HydroxyphthalimideCyclohexanol + N-Hydroxyphthalimide
Reagents Base (

/DBU), DMF, Heat

, DIAD/DEAD, THF, RT
Mechanism

(Slow)
Redox Dehydration (Fast)
Major Side Product Cyclohexene (via Elimination)Triphenylphosphine Oxide (

)
Typical Yield 20–35%75–90%
Purification Difficult (Oily mixtures)Filtration + Crystallization

Technical Modules: Step-by-Step Troubleshooting

Module 1: The Coupling Step (Synthesis of N-Cyclohexyloxyphthalimide)

User Issue: "I am using cyclohexyl bromide with DBU in DMF at 80°C, but my TLC shows mostly starting material and a non-polar spot (cyclohexene)."

Diagnosis: You are fighting thermodynamics. The secondary electrophile favors elimination at elevated temperatures.

Protocol Fix: The Mitsunobu Workflow This protocol uses Diisopropyl azodicarboxylate (DIAD) which is safer than DEAD but equally effective.

Reagents:

  • Cyclohexanol (1.0 equiv)

  • N-Hydroxyphthalimide (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • DIAD (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried flask under

    
    , dissolve Cyclohexanol, N-Hydroxyphthalimide, and 
    
    
    
    in anhydrous THF. Cool to 0°C .[1][2]
  • Addition: Add DIAD dropwise over 20 minutes. Crucial: Keep temperature <5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours.

  • Monitoring: TLC (Hexane/EtOAc 3:1). The UV-active phthalimide starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    product.
  • Workup: Concentrate THF. Triturate the residue with cold methanol or ether. The byproduct

    
     and reduced hydrazine often remain in solution or precipitate differently. Note: The phthalimide intermediate is stable and can be recrystallized from Ethanol.
    

mitsunobu_mechanism cluster_0 Activation Phase cluster_1 Pronucleophile Deprotonation cluster_2 Coupling Phase PPh3 PPh3 Betaine Morrison-Brunn-Huisgen Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Anion Phthalimide Anion Betaine->Anion Deprotonates OxyPhos Alkoxyphosphonium Intermediate Betaine->OxyPhos Activates Alcohol NHP N-Hydroxyphthalimide (pKa ~7) NHP->Anion Product N-Cyclohexyloxyphthalimide Anion->Product SN2 Attack Alcohol Cyclohexanol Alcohol->OxyPhos OxyPhos->Product TPPO Ph3P=O (Byproduct) OxyPhos->TPPO Leaving Group

Caption: Mitsunobu mechanism showing activation of cyclohexanol via phosphonium intermediate, enabling facile


 displacement by phthalimide.
Module 2: Deprotection (Ing-Manske Procedure)

User Issue: "I performed the hydrazine cleavage, but I cannot filter off the white solid completely, and my final product is contaminated."

Diagnosis: The white solid is phthalhydrazide. It is insoluble in ethanol but slightly soluble in water at neutral pH. If you don't adjust pH correctly, it contaminates the amine.

Protocol Fix: pH-Controlled Isolation

  • Cleavage: Suspend the N-cyclohexyloxyphthalimide in Ethanol (or MeOH). Add Hydrazine Hydrate (3.0 equiv) .

  • Reflux: Heat to 60–70°C for 1–2 hours. The mixture will turn into a thick white slurry (Phthalhydrazide).

  • Acidification (Critical Step): Cool to RT. Add conc. HCl carefully until pH < 2.

    • Why? This converts the target product (this compound) into its soluble HCl salt.

    • Why? It ensures phthalhydrazide remains insoluble.

  • Filtration: Filter off the white solid (Phthalhydrazide) and discard it.

  • Concentration: Evaporate the filtrate to dryness. You now have the crude amine hydrochloride.

Module 3: Purification & Salt Formation

User Issue: "The product is an oil and smells like amine. It degrades over time."

Diagnosis: Free base O-alkylhydroxylamines are often unstable oils prone to oxidation. You must store it as the Hydrochloride (HCl) or Oxalate salt.

Final Purification Protocol:

  • Take the crude residue from Module 2.

  • Partition: Dissolve in water (

    
    ). Wash with Ethyl Acetate (
    
    
    
    ) to remove any unreacted phthalimide or organic impurities.
  • Basify: Adjust aqueous layer to pH > 10 using NaOH (keep cold).

  • Extract: Extract immediately with Diethyl Ether or DCM (

    
    ).
    
  • Salt Formation: Dry organic layer (

    
    ). Add 
    
    
    
    in Dioxane (4M) or bubble HCl gas.
  • Result: this compound Hydrochloride precipitates as a white, stable crystalline solid.

Frequently Asked Questions (FAQ)

Q: Can I use DEAD instead of DIAD? A: Yes. Diethyl azodicarboxylate (DEAD) works identically but is more shock-sensitive and thermally unstable. DIAD is the safer industry standard.

Q: Why not use N-Boc-hydroxylamine instead of phthalimide? A: You can. The Mitsunobu reaction works with N-Boc-hydroxylamine. However, the phthalimide reagent is generally cheaper and the crystalline intermediate is easier to purify than the often oily Boc-intermediates.

Q: My Mitsunobu reaction turned into a sticky mess. How do I remove the Triphenylphosphine oxide (


)? 
A:  This is the classic Mitsunobu headache.
  • Method A: Triturate the crude reaction mixture with cold Diethyl Ether.

    
     often precipitates out.
    
  • Method B: Use a polymer-bound phosphine (more expensive) which can be filtered off.

  • Method C: Perform the deprotection on the crude mixture. The amine salt is water-soluble;

    
     is not. The partition step in Module 3 will remove it.
    

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of N-alkoxyphthalimides via the Mitsunobu reaction." Synthesis, 1976(10), 682-684.

  • Fujse, N., et al. (2016). "Phthalimide deprotection strategies: A review." Organic Process Research & Development. (General reference for Ing-Manske procedure).
  • PubChem. (n.d.).[3] "N-Cyclohexylhydroxylamine hydrochloride (Compound)." National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025).[4] "Protocols for the Cleavage of the Phthalimide Group." (Verified via Search 1.7).

Sources

Technical Support Center: O-Cyclohexylhydroxylamine Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: O-Cyclohexylhydroxylamine (CAS: 2211-64-5 / HCl Salt: 14326-65-9) Application: Oxime Ligation, Carbonyl Derivatization, Drug Linker Synthesis.[1]

Introduction: The "Simple" Reaction That Often Fails

This compound is a robust alkoxyamine reagent used to generate stable oxime ethers from aldehydes and ketones.[1] While theoretically straightforward, this reaction frequently stalls or fails in the hands of researchers due to a misunderstanding of pH-dependent kinetics and salt-form solubility .

This guide moves beyond basic textbook definitions to address the specific failure modes encountered in high-stakes drug development environments.

Module 1: Reaction Kinetics & pH Optimization

Issue: "My reaction is stalling or extremely slow."

The Root Cause: The formation of oximes is subject to a specific pH paradox.[1][2]

  • Acidic pH (< 3): The carbonyl is highly activated (protonated), but the this compound is fully protonated (

    
    ), rendering it non-nucleophilic.[1]
    
  • Basic/Neutral pH (> 6): The amine is free and nucleophilic, but the carbonyl is not activated, and the dehydration step (elimination of water) becomes rate-limiting.

The Solution: You must buffer the reaction to the "Goldilocks Zone" of pH 4.0 – 5.0 .[1]

Mechanism of Failure vs. Success

The following diagram illustrates the kinetic bottleneck.[1] If you operate outside the green path, the reaction effectively stops.[1]

OximeMechanism Reagents Reagents: Ketone + R-O-NH2 AcidTrap pH < 3: Protonated Amine (Non-Nucleophilic) Reagents->AcidTrap Excess Acid BaseTrap pH > 6: Slow Dehydration (Stalled Intermediate) Reagents->BaseTrap No Buffer Optimal pH 4.5: Activated Carbonyl + Free Amine Reagents->Optimal NaOAc Buffer Tetrahedral Tetrahedral Intermediate AcidTrap->Tetrahedral Blocked BaseTrap->Tetrahedral Slow Optimal->Tetrahedral Nucleophilic Attack Product Oxime Product + H2O Tetrahedral->Product -H2O (Fastest at pH 4.5)

Figure 1: Kinetic pathway analysis showing why pH 4.5 is critical for oxime formation.[1] Extreme pH levels trap the reagents in non-reactive states.

Module 2: Solubility & Salt Forms

Issue: "The reagent isn't dissolving" or "I have a biphasic mess."

The Root Cause: this compound is typically supplied as the Hydrochloride (HCl) salt .[1]

  • HCl Salt: Highly polar, water-soluble, insoluble in DCM/THF.[1]

  • Free Base: Lipophilic (due to the cyclohexyl ring), soluble in organic solvents, insoluble in water.

If you add the HCl salt directly to a reaction in Dichloromethane (DCM) without a base, it will remain a solid and fail to react.

Solvent & Base Compatibility Matrix
Solvent SystemReagent Form RequiredAdditive RequiredRecommendation
Methanol / Ethanol HCl SaltSodium Acetate (NaOAc)Highly Recommended. Alcohol dissolves both the ketone and the salt; NaOAc buffers to pH ~4.[1]5.
DCM / THF Free BasePyridine or TEAUse with Caution. You must "free-base" the reagent in situ or pre-wash with base.[1]
Water / Buffer HCl SaltNone (if buffered)Substrate Dependent. Only works if your carbonyl substrate is water-soluble.[1]
DMSO / DMF HCl SaltNoneAvoid if possible. Difficult workup; high boiling point makes removing solvent hard.[1]

Module 3: Steric Hindrance & Catalysis

Issue: "The reaction works for methyl-hydroxylamine, but fails with cyclohexyl."

The Root Cause: The cyclohexyl group adds significant steric bulk compared to a methyl or benzyl group.[1] If your ketone is also hindered (e.g., a steroid or tert-butyl ketone), the nucleophilic attack is sterically impeded.

The Solution: Use Nucleophilic Catalysis .[1][3] Adding Aniline (10-100 mM) creates a highly reactive Schiff base intermediate that reacts with the alkoxyamine much faster than the ketone itself.[1] This is known as transimination.[1][3]

Protocol Adjustment for Hindered Substrates:

  • Standard: 1.0 eq Ketone + 1.2 eq this compound.HCl + 1.5 eq NaOAc in MeOH.

  • Catalyzed: Add 0.1 eq Aniline (or p-phenylenediamine for faster rates at neutral pH).

Module 4: Troubleshooting Workflow

Interactive Decision Tree

Follow this logic flow to diagnose your specific failure.

TroubleshootingTree Start Reaction Failed/Stalled CheckSolubility Is the mixture homogeneous? Start->CheckSolubility Heterogeneous No (Solid present) CheckSolubility->Heterogeneous Homogeneous Yes (Clear solution) CheckSolubility->Homogeneous SolventFix Switch to MeOH/EtOH OR add Pyridine if in DCM Heterogeneous->SolventFix CheckPH Check pH (wet pH paper) Homogeneous->CheckPH Acidic pH < 3 CheckPH->Acidic Basic pH > 6 CheckPH->Basic GoodPH pH 4-5 CheckPH->GoodPH AddBase Add NaOAc or Pyridine Acidic->AddBase AddAcid Add AcOH or HCl Basic->AddAcid CheckSterics Is the ketone hindered? GoodPH->CheckSterics Hindered Yes (Steroids, t-Butyl) CheckSterics->Hindered NotHindered No (Aldehyde, Methyl Ketone) CheckSterics->NotHindered Catalyst Add 10 mol% Aniline Increase Temp to 50°C Hindered->Catalyst CheckWater Check for Hydrolysis (Is water present?) NotHindered->CheckWater

Figure 2: Systematic troubleshooting logic for this compound coupling failures.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for General Use

This protocol is designed to be self-validating via TLC monitoring.[1]

  • Preparation: Dissolve 1.0 mmol of the carbonyl substrate in 5 mL Methanol .

  • Buffering: Add 1.5 mmol (123 mg) Sodium Acetate (anhydrous) . Stir for 5 minutes.

    • Checkpoint: Ensure the salt is mostly dissolved or fine suspension.[1]

  • Reagent Addition: Add 1.2 mmol this compound HCl .

    • Note: The pH should naturally buffer to ~4.5.[1]

  • Monitoring: Stir at Room Temperature (RT). Check TLC at 1 hour .

    • Visualization: Use KMnO4 stain (oxidizes the C=N bond) or Ninhydrin (if unreacted amine is present).[1]

    • If slow: Add 10 mol% Aniline.[1]

  • Workup (Critical):

    • Evaporate Methanol (do not heat >40°C).[1]

    • Resuspend residue in EtOAc/Water.[1]

    • Wash with sat.[1] NaHCO3 (removes unreacted HCl salt and acetic acid).[1]

    • Dry organic layer over Na2SO4 and concentrate.[1]

References

  • PubChem. Cyclohexylhydroxylamine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[1][3] Journal of the American Chemical Society.[1] (Classic kinetics reference establishing the pH rate profile).[1] [Link]

  • Dirksen, A., & Dawson, P. E. (2008).[1] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[1] Bioconjugate Chemistry.[1][3] (Source for Aniline Catalysis).[1][3][4][5][6][7] [Link]

Sources

side reactions of O-cyclohexylhydroxylamine in organic synthesis

Technical Support Center: -Cyclohexylhydroxylamine ( )

Status: Operational | Topic: Side Reactions & Troubleshooting | Audience: R&D Chemist

Welcome to the technical support interface for alkoxyamine reagents. This guide addresses the specific reactivity profile, stability limits, and common failure modes of

⚡ Quick Diagnostic: Reactivity Profile

Before proceeding, verify your reagent state.

hydrochloride saltfree base
ParameterSpecificationCritical Note
CAS (HCl salt) 4759-21-1Preferred for storage. Hygroscopic.
Nucleophilicity High (

-effect)

10-50x more nucleophilic than cyclohexylamine.
Basicity (pKa) ~4.5 - 5.0 (Conjugate acid)Less basic than alkylamines (pKa ~10).
Major Instability N–O Bond CleavageVulnerable to low-valent metals (Ti, Sm) and hydrogenation.

🛠 Module 1: Synthesis & Impurity Profiling

Issue: "I synthesized

Root Cause Analysis

The standard synthesis involves


  • Incomplete Hydrazinolysis: The intermediate phthalimide is not fully cleaved.

  • Phthalhydrazide Contamination: The byproduct (phthalhydrazide) is sparingly soluble but traces often co-crystallize with the product.

  • Over-Alkylation (Rare):

    
    -hydroxyphthalimide is generally selective for 
    
    
    -alkylation, but forcing conditions can lead to
    
    
    -dialkylation if the phthalimide ring opens.
Troubleshooting Protocol
  • Diagnostic: Check

    
    H NMR for multiplets in the 7.8–8.0 ppm region (phthalimide/phthalhydrazide residues).
    
  • Corrective Action:

    • Dissolve the crude amine hydrochloride in water.

    • Filter off the insoluble phthalhydrazide.

    • Basify the filtrate (

      
      ) and extract with Et
      
      
      O or DCM.
    • Re-precipitate as HCl salt using anhydrous HCl in dioxane/ether.

🧪 Module 2: Side Reactions in Coupling (Acylation/Alkylation)

Issue: "I am trying to couple

The "Bis-Acylation" Trap

Unlike primary amines, alkoxyamines have reduced steric bulk around the nitrogen and enhanced nucleophilicity due to the

  • Side Reaction: Formation of the

    
    -diacyl species (
    
    
    ).
  • Mechanism: The mono-acylated product (

    
    , a hydroxamic ester) is still nucleophilic and can react with a second equivalent of electrophile.
    
Protocol: Controlled Mono-Acylation
  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the acylating agent. Do not use excess.

  • Base Selection: Use a mild base (Pyridine or NaHCO

    
    ) rather than Et
    
    
    N. Stronger bases deprotonate the hydroxamic ester (pKa ~8-9), making it more nucleophilic and promoting bis-acylation.
  • Temperature: Conduct the addition at -10 °C to 0 °C.

⚠️ Module 3: N–O Bond Cleavage (Unexpected Decomposition)

Issue: "My

The "Achilles' Heel" of Alkoxyamines

The N–O bond energy (~57 kcal/mol) is significantly lower than C–C or C–N bonds. It is susceptible to reductive cleavage, yielding cyclohexanol and ammonia/amine .

Incompatible Conditions (Red Flag List)
Reagent/ConditionOutcomeMechanism
H

/ Pd-C or Raney Ni
CLEAVAGE Hydrogenolysis of the N–O bond.
Zn / AcOH CLEAVAGE Single-electron transfer reduction.
SmI

/ TiCl

CLEAVAGE Low-valent metal reduction.
LiAlH

(Reflux)
RISK Can cleave N–O at high temps; reduces to amine at low temps.

Self-Validating Check: If you observe cyclohexanol in your crude mixture (NMR: multiplet ~3.6 ppm, GC-MS: m/z 100), you have cleaved the N–O bond. Switch to borane-based reductants (e.g., BH

hydride reagents at low temperature

📉 Module 4: Condensation with Carbonyls (Oxime Ethers)

Issue: "I formed the oxime ether, but I see two spots on TLC and the reaction is slow."

E/Z Isomerism

Oxime ethers (



  • Impact: This is rarely a "side reaction" but an intrinsic property.

  • Resolution: Isomers can often be separated by silica chromatography, but they may interconvert under acidic conditions or photo-irradiation.

pH-Rate Profile (The "Bell Curve" Effect)

Reaction with ketones/aldehydes requires acid catalysis, but too much acid kills the reaction.

  • Mechanism:

    • Too Basic: Carbonyl is not activated.

    • Too Acidic: The alkoxyamine is protonated (

      
      ), destroying its nucleophilicity.
      
  • Optimal pH: 4.0 – 5.0.

  • Protocol: Use an acetate buffer or catalytic PPTS (Pyridinium

    
    -toluenesulfonate). Do not use strong mineral acids (HCl/H
    
    
    SO
    
    
    ) without buffering.

📊 Visualizing the Reactivity Landscape

The following diagram maps the decision logic for

ReactivityMapStartO-Cyclohexylhydroxylamine(Cy-O-NH2)AcylAcyl Chloride / AnhydrideStart->AcylCarbonylAldehyde / Ketone(pH 4-5)Start->CarbonylH2_PdH2 / Pd-C(or Zn/AcOH)Start->H2_PdAlkylAlkyl Halide (Excess)Start->AlkylHydroxamicHydroxamic Ester(R-CO-NH-O-Cy)Acyl->Hydroxamic1.0 equiv, Mild BaseBisAcylBis-Acyl Impurity(R-CO-N(O-Cy)-CO-R)Acyl->BisAcylExcess Reagent / Strong BaseOximeOxime Ether(R2C=N-O-Cy)Carbonyl->OximeE/Z MixtureCleavageCyclohexanol + NH3(N-O Bond Cleavage)H2_Pd->CleavageDECOMPOSITIONDialkylN,N-Dialkyl Product(Over-alkylation)Alkyl->DialkylSide Reaction

Caption: Reactivity flow for this compound. Green paths indicate controlled synthesis; red paths indicate decomposition or common side reactions.

📚 References

  • N-O Bond Cleavage: Johnson, J. S., & Robins, J. G. (2023).[1][2][3] "Development of New Reactions Driven by N–O Bond Cleavage." Synlett. Link

  • Oxidation & Stability: Berman, A. M., & Johnson, J. S. (2006).[4] "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles." Journal of Organic Chemistry, 71(1), 219–224.[4][5] Link

  • Synthesis & Side Reactions: O'Neil, I. A., et al. (2001).[5] "A Convenient Synthesis of Secondary Hydroxylamines." Tetrahedron Letters, 42(46), 8247-8249.[5] Link[5]

  • General Alkoxyamine Reactivity: Encyclopedia of Reagents for Organic Synthesis, "O-Alkylhydroxylamines". (General Reference).

preventing decomposition of O-cyclohexylhydroxylamine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and drug development professionals on the handling and use of O-cyclohexylhydroxylamine.

Welcome to the technical support center for this compound. This resource is tailored for researchers, scientists, and drug development professionals who work with this versatile yet sensitive reagent. Our goal is to provide you with a comprehensive guide to prevent its decomposition during reactions, ensuring the reliability and success of your experiments. This center includes troubleshooting guides for common issues and frequently asked questions, all designed with scientific integrity and practical application in mind.

Troubleshooting Guide: Preventing Decomposition of this compound

This section addresses the most common challenges encountered when using this compound, offering explanations of the underlying chemistry and actionable protocols to maintain the compound's stability.

Issue 1: Spontaneous Decomposition Upon Dissolution or During Reaction
  • Symptoms: You observe a rapid change in the color of your solution (e.g., turning yellow or brown), notice gas evolution, or obtain inconsistent and low yields in your reactions. Subsequent analysis by NMR or LC-MS reveals the presence of byproducts such as cyclohexanone, cyclohexanol, or cyclohexanone oxime.

  • Root Cause Analysis: this compound is susceptible to decomposition via two primary pathways: acid-catalyzed hydrolysis and oxidation. The N-O bond is inherently weak and prone to cleavage under unfavorable conditions.

    • Acid-Catalyzed Decomposition: The presence of acidic impurities, or the use of protic solvents, can lead to the protonation of the nitrogen atom. This initiates a decomposition cascade, cleaving the N-O bond to form degradation products. Studies on hydroxylamine derivatives have shown that they are more prone to decomposition in acidic solutions.[1]

    • Oxidation: Like many hydroxylamine derivatives, this compound can be oxidized by atmospheric oxygen. This process can be accelerated by trace metal impurities in solvents or glassware, leading to radical-mediated decomposition pathways.

  • Solutions & Protocols:

    1. Rigorous Solvent and Atmosphere Control:

    • Solvent Choice: Strictly use anhydrous, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, or diethyl ether. Avoid protic solvents like alcohols and water.

    • Inert Atmosphere: It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) at all times. This includes weighing the solid, preparing solutions, and running the reaction. Safety data sheets for similar compounds emphasize keeping them in tightly closed containers in a dry, cool, and well-ventilated place, away from sources of ignition.[2][3]

    Experimental Protocol: Handling Under Inert Atmosphere

    • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Weighing: If possible, weigh the solid this compound in a glovebox. Alternatively, weigh it quickly in the open and immediately place it under an inert atmosphere.

    • Dissolution: Add the anhydrous, aprotic solvent via a cannula or syringe to the flask containing the solid, all while maintaining a positive pressure of inert gas.

    • Reaction: Transfer the solution to the reaction vessel via cannula or syringe. Maintain an inert atmosphere throughout the course of the reaction.

    Workflow for Handling this compound

    G cluster_prep Preparation cluster_handling Handling b1 Oven-dry glassware b2 Cool under N2/Ar b1->b2 a1 Weigh Solid (Glovebox or quickly) a2 Dissolve in Anhydrous Aprotic Solvent (Under N2/Ar) a1->a2 a3 Transfer to Reaction (Cannula/Syringe) a2->a3

    Caption: Recommended workflow for preparing and handling this compound.

Issue 2: Product and Starting Material Degradation During Work-up and Purification
  • Symptoms: You experience a significant loss of your desired product during the work-up or purification steps. Analysis of the crude or purified material shows the reappearance or increase of decomposition byproducts like cyclohexanone.

  • Root Cause Analysis: Standard work-up and purification procedures can introduce conditions that are detrimental to the stability of this compound and related products.

    • Aqueous Work-up: Acidic or basic aqueous washes can catalyze the hydrolysis of the N-O bond.

    • Silica Gel Chromatography: Standard silica gel is acidic and can cause on-column decomposition of sensitive compounds.

  • Solutions & Protocols:

    1. Modified Work-up Procedures:

    • Whenever possible, opt for a non-aqueous work-up. This may involve filtering the reaction mixture through a plug of Celite® or neutral alumina and then concentrating the filtrate.

    • If an aqueous wash is unavoidable, use neutral solutions like saturated sodium chloride (brine).

    2. Deactivated Silica Gel for Chromatography:

    • To mitigate on-column decomposition, use silica gel that has been deactivated with a base, typically triethylamine.

    Experimental Protocol: Preparation of Deactivated Silica Gel

    • Eluent Preparation: Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v).

    • Slurry Creation: In a beaker, add the dry silica gel to a portion of the triethylamine-containing eluent to create a slurry.

    • Column Packing: Pack a chromatography column with the slurry.

    • Elution: Run the chromatography using the eluent containing 1% triethylamine. This ensures that the column remains neutralized throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most likely chemical pathway for the decomposition of this compound in my reaction?

A1: The most common non-oxidative decomposition pathway is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the nitrogen atom, which makes the N-O bond more susceptible to cleavage. This is a known pathway for the decomposition of hydroxylamines in the presence of acid.[1]

Acid-Catalyzed Decomposition of this compound

G OCHA This compound Protonation + H+ OCHA->Protonation Protonated_OCHA Protonated Intermediate Protonation->Protonated_OCHA Cleavage N-O Bond Cleavage Protonated_OCHA->Cleavage Products [Cyclohexyl Cation] + NH2OH Cleavage->Products Final_Products Cyclohexanone / Cyclohexanol + Other Products Products->Final_Products

Caption: A simplified pathway for the acid-catalyzed decomposition of this compound.

Q2: I have to store a solution of this compound for a short period. What is the best way to do this?

A2: While it is always best to use freshly prepared solutions, if short-term storage is necessary, dissolve the compound in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere. Store the solution in a tightly sealed container at low temperature (≤ 0°C) and protected from light. Do not store solutions for extended periods.

Q3: Are there any chemical stabilizers I can add to my reaction to prevent decomposition?

A3: Yes, depending on the nature of your reaction. If you suspect oxidative decomposition, a radical scavenger like butylated hydroxytoluene (BHT) can be added in catalytic amounts. If your reaction is sensitive to trace amounts of acid, a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge can be added to act as an acid scavenger. Ensure these additives are compatible with your desired chemistry.

Q4: What are the best analytical methods to monitor the decomposition of this compound?

A4: A combination of techniques is often most effective.

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress. Staining with potassium permanganate can help visualize both the starting material and certain byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the starting material and its degradation products.[4][5][6] It allows for the accurate mass determination of compounds in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile decomposition products like cyclohexanone.

Data Summary: Stability and Handling Recommendations

ParameterCondition to AvoidRecommended Practice
Storage (Solid) Exposure to air, moisture, heatStore at 2-8°C under an inert atmosphere (N₂ or Ar)[2][7][3]
Solvents Protic (e.g., alcohols, water), acidicAnhydrous, aprotic solvents (e.g., THF, DCM, toluene)
Atmosphere Air (Oxygen)Inert atmosphere (N₂ or Ar)
Work-up Acidic or basic aqueous washesNeutral washes (brine) or non-aqueous work-up
Purification Standard silica gelDeactivated silica gel (1% triethylamine in eluent)

References

  • Busch, M., Simic, N., & Ahlberg, E. (2019). Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Physical Chemistry Chemical Physics, 21, 19342-19348. Available at: [Link]

  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Mary Kay O'Connor Process Safety Center, Texas A&M University.
  • Prakash, O., Kumar, R., Mishra, A., & Gupta, R. (2017). Analytical techniques for the determination of phytoconstituents in herbal medicines. International Journal of Chemical Studies, 5(6), 439-443.
  • ScienceLab.com. (2017).
  • Liu, Y., Zhao, D., & Zhao, Z. (2015). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods, 7(19), 8355-8366. Available at: [Link]

  • PubChem. (n.d.). Cyclohexylhydroxylamine. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: O-Cyclohexylhydroxylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-cyclohexylhydroxylamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome the common and complex purification challenges associated with this versatile reagent. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound. Each answer provides a step-by-step protocol grounded in chemical principles.

Question 1: My crude this compound is a discolored oil or a low-melting solid. How do I get the pure, white crystalline product?

Answer:

This is a very common issue that typically points to the presence of unreacted starting materials or by-products which act as impurities and cause freezing-point depression. The most likely culprits are cyclohexanone, cyclohexanone oxime, and cyclohexylamine.[1][2][3] The key is to select a purification method that effectively separates the solid target compound from these liquid or lower-melting impurities.

Underlying Cause: this compound is a white solid with a melting point of approximately 139-140 °C.[4] Impurities disrupt the crystal lattice, leading to a lower, broader melting range or preventing solidification altogether.

Recommended Protocol: Recrystallization

Recrystallization is the most effective method for this scenario. It leverages the differences in solubility between your desired product and the impurities in a chosen solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Start with a polar protic solvent like isopropanol or ethanol. This compound has good solubility in hot alcohols and lower solubility at room temperature or below.

  • Dissolution: In a fume hood, place your crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved. Adding excess solvent will reduce your final yield.

  • Decolorization (If Necessary): If the hot solution is still colored, it indicates the presence of colored, often polymeric, impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and gently heat it again for 5-10 minutes.

  • Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to arrange themselves in the crystal lattice while excluding impurity molecules.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[5]

  • Drying: Dry the purified crystals under vacuum. A final purity check via melting point and NMR spectroscopy is highly recommended. The melting point should be sharp and close to the literature value (139-140 °C).[4]

Question 2: My NMR analysis shows a persistent impurity that I suspect is cyclohexanone oxime. How can I remove it?

Answer:

Cyclohexanone oxime is a very common by-product or unreacted intermediate in syntheses leading to this compound.[1][2][6] Its structural similarity can make it challenging to remove. Since both compounds are solids, simple recrystallization may not be sufficient if their solubilities are too similar in a given solvent.

Underlying Cause: Cyclohexanone oxime has a melting point of 88-91 °C and a boiling point of 204-206 °C, which are different enough from this compound (m.p. ~140 °C) to be exploited.[2] However, their similar polarities can make chromatographic separation tricky.

Recommended Protocol: Acid-Base Extraction followed by Recrystallization

This method leverages the basicity of the hydroxylamine nitrogen to separate it from the less basic oxime.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic this compound will be protonated and move into the aqueous layer as the hydrochloride salt. The less basic cyclohexanone oxime will preferentially remain in the organic layer.

    • Causality Note: The nitrogen in this compound is more basic than the nitrogen in the oxime functional group. This difference in pKa is the basis for this separation.

  • Separation: Separate the aqueous and organic layers. Keep the aqueous layer, which contains your protonated product. You can perform a second extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate solution, with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Final Purification: The collected solid should be significantly purer. For optimal results, perform a final recrystallization as described in the answer to Question 1.

Frequently Asked Questions (FAQs)

What are the typical impurities in crude this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Cyclohexanone: Unreacted starting material.

  • Cyclohexanone Oxime: A common intermediate or by-product.[1][2]

  • Cyclohexylamine: An over-reduction product if the synthesis involves reduction of a nitro or oxime group.[3]

  • Solvents: Residual solvents from the reaction or workup.

The physical properties of these key compounds are summarized below to aid in selecting a purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 115.17139 - 140N/A
Cyclohexanone Oxime113.1688 - 91204 - 206
Cyclohexylamine99.17-17.7134.5
Cyclohexanone98.14-47155.6

Data sourced from PubChem, Wikipedia, and commercial suppliers.[2][3][7]

Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is always recommended for a comprehensive assessment:

  • Melting Point: This is a fast, simple, and powerful indicator of purity. A pure compound will have a sharp melting point (a narrow range of <2 °C) that matches the literature value. Impurities will cause the melting point to be depressed and broaden the range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the compound and identifying and quantifying impurities. The proton and carbon spectra of this compound are distinct from those of its common impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for detecting volatile impurities like residual solvents or cyclohexanone.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to achieve high-resolution separation of the main compound from closely related impurities. A method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.

What are the recommended storage conditions for purified this compound?

Proper storage is crucial to maintain the purity of the compound.

  • Temperature: Store in a refrigerator (0-10°C) or freezer (-20°C) to minimize degradation.[8]

  • Atmosphere: this compound can be sensitive to air and heat.[8] It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

  • Light: Protect from light by using an amber vial or storing it in a dark place.

Visual Workflow and Diagrams

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.

Purification_Workflow Start Crude this compound CheckState What is the physical state of the crude product? Start->CheckState Oil Oil or Low-Melting Solid CheckState->Oil Oil Solid Solid CheckState->Solid Solid IsSolid Is the solid white and crystalline? IsDiscolored Is the product discolored? IsSolid->IsDiscolored No, low MP CheckPurity Check Purity (MP, NMR) IsSolid->CheckPurity Yes Recrystallize Recrystallize from Alcohol (e.g., Isopropanol) IsDiscolored->Recrystallize No, but impure Charcoal Add Activated Charcoal during Recrystallization IsDiscolored->Charcoal Yes Oil->Recrystallize Solid->IsSolid Recrystallize->CheckPurity AcidBase Perform Acid-Base Extraction AcidBase->Recrystallize Charcoal->Recrystallize FinalProduct Pure Crystalline Product CheckPurity->AcidBase Impurity (e.g., Oxime) Still Present CheckPurity->FinalProduct Purity OK

Caption: Workflow for selecting a purification method.

References

  • Google Patents. (n.d.). Purification of cyclohexylamine - US3347920A.
  • ResearchGate. (n.d.). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chromatographic Purification of Native Types I, II, and III Collagens. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • MeitY OLabs. (2017, February 9). Purification of Impure Samples by Crystallization [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexanone Oxime Synthesis Notes: Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylhydroxylamine. PubChem. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-cyclohexylhydroxylamine. Retrieved from [Link]

  • ResearchGate. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of cyclohexanone oxime - US7091381B2.
  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. PubMed Central. Retrieved from [Link]

  • Thames River Chemical Corp. (2017). Safety Data Sheet: Cyclohexylamine. Retrieved from [Link]

  • Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ε-BENZOYLAMINOCAPROIC ACID. Retrieved from [Link]

  • bioRxiv. (2025). Bacteriophage purification using CIMmultus monolithic OH-column chromatography for therapeutic purposes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, crystallization and preliminary X-ray crystallographic studies of FMN-bound and FMN-free forms of aromatic acid decarboxylase (CpsUbiX) from the psychrophilic bacterium Colwellia psychrerythraea 34H. PubMed Central. Retrieved from [Link]

  • Research Journal of Pharmaceutical Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reactivity of O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-cyclohexylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?

A1: Slow reaction rates with this compound are often attributed to a combination of its moderate nucleophilicity and the steric hindrance imposed by the bulky cyclohexyl group.[1][2] The lone pair of electrons on the nitrogen atom is the primary site for nucleophilic attack, and its accessibility is crucial for reactivity. Additionally, reaction conditions such as pH, solvent, and temperature play a significant role.

Q2: How does pH affect the reactivity of this compound?

A2: The pH of the reaction medium is a critical parameter. In acidic conditions, the nitrogen atom of this compound can be protonated, forming the corresponding hydroxylammonium salt. This protonation significantly reduces its nucleophilicity, as the lone pair is no longer available to attack an electrophile. Conversely, in highly basic conditions, while the free hydroxylamine is present, other side reactions may be promoted. For reactions with carbonyl compounds, mildly acidic conditions (pH 4-5) are often optimal to activate the carbonyl group towards nucleophilic attack without completely passivating the hydroxylamine.

Q3: What is the primary application of this compound?

A3: this compound is commonly used in the synthesis of N-cyclohexyl nitrones through condensation with aldehydes and ketones.[3][4] Nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.[3][5]

Q4: Is this compound stable? What are its storage and handling recommendations?

A4: this compound is a solid at room temperature and should be stored in a cool, dry place away from oxidizing agents. Like many hydroxylamine derivatives, it can be susceptible to decomposition, especially at elevated temperatures.[4] It is advisable to handle it in a well-ventilated area and avoid inhalation or contact with skin and eyes.

Troubleshooting Guide: Overcoming Reactivity Challenges

This section provides detailed strategies to enhance the reactivity of this compound in your experiments.

Issue 1: Low Yield in Nitrone Synthesis from Aldehydes and Ketones

The condensation of this compound with carbonyl compounds to form nitrones can be challenging due to steric hindrance.

Root Cause Analysis:

  • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of the hydroxylamine nitrogen to the carbonyl carbon.[1][2][6]

  • Insufficient Carbonyl Electrophilicity: The carbonyl compound may not be sufficiently activated for nucleophilic attack.

  • Unfavorable Reaction Equilibrium: The formation of water as a byproduct can lead to a reversible reaction, preventing complete conversion.

Solutions and Optimization Strategies:

1. Catalysis to Enhance Electrophilicity:

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack. Common Lewis acids for this purpose include MgSO₄, TiCl₄, and ZnCl₂. The Lewis acid coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.

    • Protocol: To a solution of the carbonyl compound in an anhydrous solvent (e.g., dichloromethane or toluene), add 0.1-1.0 equivalents of the Lewis acid under an inert atmosphere. Stir for 10-15 minutes before adding this compound.

  • Brønsted Acid Catalysis: Mildly acidic conditions can protonate the carbonyl oxygen, thereby activating it. However, care must be taken to avoid excessive protonation of the hydroxylamine. A catalytic amount of a weak acid like acetic acid can be beneficial.

2. Reaction Conditions Optimization:

  • Solvent Selection: The choice of solvent can influence reaction rates. Aprotic solvents such as toluene, dichloromethane, or tert-butanol are often preferred. In some cases, using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the equilibrium towards product formation.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. For sterically hindered substrates, refluxing in a suitable solvent may be necessary.[7] However, be mindful of the thermal stability of the hydroxylamine and the potential for side reactions at higher temperatures.[4]

Table 1: Recommended Starting Conditions for Nitrone Synthesis

ParameterRecommended ConditionRationale
Catalyst MgSO₄ (1.2 equiv)Acts as both a Lewis acid and a dehydrating agent.
Solvent TolueneAllows for azeotropic removal of water.
Temperature RefluxProvides sufficient energy to overcome steric hindrance.
Atmosphere Inert (e.g., Argon)Prevents potential oxidation of the hydroxylamine.

Experimental Workflow for Lewis Acid-Catalyzed Nitrone Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve carbonyl compound in anhydrous toluene B Add Lewis Acid (e.g., MgSO₄) A->B C Stir under inert atmosphere B->C D Add this compound C->D E Heat to reflux with Dean-Stark trap D->E F Monitor reaction by TLC/GC-MS E->F G Cool to room temperature F->G H Filter to remove solids G->H I Concentrate in vacuo H->I J Purify by chromatography I->J

Caption: Lewis acid-catalyzed nitrone synthesis workflow.

Issue 2: this compound Acting as an Oxidizing Agent or Undergoing Side Reactions

In some cases, particularly in the presence of transition metals or under oxidative conditions, hydroxylamines can exhibit different reactivity patterns.

Root Cause Analysis:

  • Oxidation to Nitroxyl Radicals: Sterically hindered hydroxylamines can be oxidized to the corresponding nitroxyl radicals, which can act as free radical scavengers.[8][9]

  • N-O Bond Cleavage: The N-O bond in hydroxylamines is relatively weak and can be cleaved under certain conditions, leading to undesired byproducts.

Solutions and Preventative Measures:

  • Inert Atmosphere: When working with sensitive substrates or transition metal catalysts, conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative side reactions.

  • Careful Selection of Oxidants: If an oxidation step is intended (for example, in the synthesis of nitrones directly from secondary amines), the choice of oxidant is critical. Milder oxidants are generally preferred to avoid over-oxidation or decomposition.[3]

  • Ligand Selection in Metal-Catalyzed Reactions: In transition metal-catalyzed reactions, the choice of ligand can influence the reactivity and stability of the hydroxylamine. Coordinating ligands can sometimes stabilize the metal center and prevent undesired oxidative pathways.

Advanced Strategies for Reactivity Enhancement

For particularly challenging substrates, more advanced techniques may be required.

1. Use of Activating Agents for the Hydroxylamine:

While less common, it is possible to activate the hydroxylamine itself. For instance, in some transition-metal-catalyzed amination reactions, O-benzoylhydroxylamines are used as electrophilic aminating reagents.[7] This strategy inverts the traditional nucleophilic role of the hydroxylamine.

2. High-Pressure Conditions:

For reactions with a negative activation volume, applying high pressure can significantly increase the reaction rate. This is particularly useful for sterically demanding transformations.

Reaction Parameter Optimization Logic:

G Start Sluggish Reaction StericHindrance Steric Hindrance? Start->StericHindrance LowElectrophilicity Low Carbonyl Electrophilicity? StericHindrance->LowElectrophilicity No IncreaseTemp Increase Temperature StericHindrance->IncreaseTemp Yes Equilibrium Unfavorable Equilibrium? LowElectrophilicity->Equilibrium No LewisAcid Add Lewis Acid LowElectrophilicity->LewisAcid Yes WaterRemoval Remove Water (Dean-Stark) Equilibrium->WaterRemoval Yes Optimized Optimized Reaction Equilibrium->Optimized No IncreaseTemp->Optimized LewisAcid->Optimized WaterRemoval->Optimized

Caption: Decision tree for optimizing reaction conditions.

By systematically addressing the factors of steric hindrance, electrophilicity, and reaction equilibrium, researchers can significantly improve the reactivity and yield of reactions involving this compound. Should you require further assistance, please do not hesitate to contact our technical support team with details of your specific experimental setup.

References

  • Amorati, R., Lucarini, M., Mugnaini, V., Pedulli, G. F., Minisci, F., Recupero, F., Fontana, F., Astolfi, P., & Greci, L. (2003). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry, 68(5), 1747–1754. [Link]

  • Ballini, R., Goti, A., & Perella, T. (2009). Oxidation of N,N‐Disubstituted Hydroxylamines to Nitrones with Hydrogen Peroxide Catalyzed by Polymer‐Supported Methylrhenium Trioxide Systems.
  • Amorati, R., Lucarini, M., Mugnaini, V., Pedulli, G. F., Minisci, F., Recupero, F., Fontana, F., Astolfi, P., & Greci, L. (2003). Hydroxylamines as oxidation catalysts: Thermochemical and kinetic studies. The Journal of Organic Chemistry, 68(5), 1747-1754. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA International Journal for Chemistry, 71(9), 558-561. [Link]

  • Amorati, R., Lucarini, M., Mugnaini, V., Pedulli, G. F., Minisci, F., Recupero, F., Fontana, F., Astolfi, P., & Greci, L. (2003). Hydroxylamines as oxidation catalysts: Thermochemical and kinetic studies. IRIS - Unibo. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Khidekel, M. L., & Zhdanov, R. I. (1991). Sterically-hindered hydroxylamines as bioactive spin labels. Bioactive Spin Labels, 343-365.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Ghosh, A., & Chang, S. (2023). Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. Frontiers in Chemistry, 11, 1289139. [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Armstrong, A., & Pullin, R. D. C. (2013). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Grandjean, J. M., & Stephenson, C. R. J. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Israel Journal of Chemistry, 62(9-10), e202200029.
  • Gensch, T., & Glorius, F. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(45), 13396–13404. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Chimia, 71(9), 558–561. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. [Link]

  • Reddit. (2021). Nucleophilicity and Sterics. r/OrganicChemistry. [Link]

  • Keck, G. E., & Krishnamurthy, D. (1995). Lewis Acid Mediated Reactions of Olefins with Carbonyls. In Comprehensive Organic Synthesis II (pp. 919-946). Pergamon.
  • Ferreira, M. J., & Pinheiro, S. (2023). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 28(1), 382. [Link]

  • Cunkle, G. T., & Mallya, K. (2000). Sterically-hindered alkyl hydroxylamines for scavenging of free radicals.
  • Odde, S., Thorpe, S. B., Goulding, H., & Georg, G. I. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS medicinal chemistry letters, 6(12), 1233–1237. [Link]

  • Lambert, T. H., & MacMillan, D. W. C. (2018). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. Journal of the American Chemical Society, 140(4), 1483-1492.
  • Armstrong, A., & Pullin, R. D. C. (2013). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, 49(41), 4649-4651. [Link]

  • Gentry, E. C., & Knowles, R. R. (2024). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry, 89(2), 1234-1240.
  • Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., Drury, W. J., 3rd, & Lectka, T. (2004). A Surprising Mechanistic “Switch” in Lewis Acid Activation: A Bifunctional, Asymmetric Approach to α-Hydroxy Acid Derivatives. Journal of the American Chemical Society, 126(13), 4245–4255. [Link]

  • Wang, Z., Wang, Y., Zhang, X., & Feng, X. (2018). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester.
  • AA Blocks. (n.d.). This compound. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal Management Paradox

Researchers often underestimate O-cyclohexylhydroxylamine because its hydrochloride salt is a stable solid (melting/decomposition ~166°C). However, the moment you neutralize this salt to generate the nucleophilic free base, you enter a metastable zone.

The Critical Insight: The safety margin collapses during the in-situ neutralization step. The free base of hydroxylamine derivatives is significantly less thermally stable than the salt form. Furthermore, the presence of trace metals (Fe, Cu) or high concentrations of the free base can lower the Onset Temperature (


) of decomposition to near-ambient levels (approx. 50–70°C for general hydroxylamine species).

This guide addresses the two distinct heat sources you must manage:

  • Process Heat: The enthalpy of neutralization (

    
    ) and reaction (
    
    
    
    ).
  • Runaway Heat: The autocatalytic decomposition energy (

    
    ) triggered if Process Heat is not removed efficiently.
    

Technical Specifications & Thermal Data

The following data summarizes the thermal boundaries for this compound hydrochloride (OCHA-HCl) and its reactive forms.

Table 1: Thermal Stability Profile
ParameterValue / RangeContext
OCHA-HCl Melting Point ~166°C (Decomposes)Stable as a solid salt in storage [1].
Free Base

> 50°C (Estimated) Critical Limit. Free bases of hydroxylamines are unstable. Do not heat unreacted free base above this limit [2, 6].

High (>1000 J/g potential)Decomposition of N-O bonds is highly exothermic and gas-generating (

,

) [3].
Incompatibility Ketones (Exothermic), MetalsReacts with ketones to form oximes (desired but exothermic). Metals catalyze decomposition [4].[1]

Standard Operating Procedure: Safe Activation Protocol

Objective: Safely generate the free base in situ for reaction with an electrophile (e.g., ketone, aldehyde, or activated ester) while clamping the temperature below 25°C.

The "Dose-Control" Workflow

Reagents:

  • This compound HCl (1.0 equiv)

  • Base (e.g., Pyridine,

    
    , or aqueous NaOH)
    
  • Solvent (MeOH, EtOH, or DCM)

Step-by-Step Protocol:

  • Slurry Formation: Suspend OCHA-HCl in the solvent at 0°C . Do not add the base yet.

    • Why? The salt is stable. We want to establish the heat sink (cold solvent) before releasing potential energy.

  • Electrophile Addition (Scenario A - Stable Electrophile): If your ketone/aldehyde is stable to acid, add it before the base.

    • Mechanism:[2][3][4][5] This ensures that as soon as a molecule of free base is generated, it is consumed by the productive reaction (

      
      ), preventing the accumulation of unstable free base.
      
  • Controlled Neutralization: Add the base dropwise over 30–60 minutes.

    • Monitoring: Maintain internal temperature (

      
      ) < 10°C.
      
    • Warning: A sharp exotherm here indicates the Heat of Neutralization (

      
      ). If 
      
      
      
      spikes, stop addition immediately.
  • Thermal Soak: Allow the reaction to warm to Room Temperature (20–25°C) only after addition is complete.

    • Checkpoint: Check HPLC/TLC. If starting material remains, do not heat to reflux. Add a catalyst (mild acid) or extend time instead.

Troubleshooting & FAQs

Q1: The temperature is rising even though I stopped adding the base. What is happening?

Diagnosis: You are likely experiencing Heat Accumulation leading to the onset of decomposition. This occurs if the addition rate exceeded the cooling capacity, or if the reaction mixture is too concentrated. Immediate Action:

  • Crash Cool: Apply an ice/salt bath or liquid nitrogen quench immediately.

  • Dilute: Add cold solvent to increase thermal mass and quench the concentration effect.

  • Vent: Ensure the vessel is not sealed; decomposition generates gas (

    
    , 
    
    
    
    ) rapidly.
Q2: Can I use metal spatulas or stainless steel reactors for scale-up?

Answer: No. Reasoning: Hydroxylamine derivatives are sensitive to Metal-Catalyzed Decomposition . Trace iron (Fe) or copper (Cu) ions can lower the decomposition onset temperature significantly [4]. Solution: Use glass-lined reactors, Hastelloy, or passivate equipment. Use plastic or ceramic tools for handling solids. If metal contamination is suspected, add a chelating agent (e.g., EDTA) to the reaction mixture [5].

Q3: My reaction is slow. Can I heat it to 60°C to push it to completion?

Answer: High Risk. Reasoning: Heating a mixture containing unreacted this compound free base to 60°C pushes it near the general instability zone of hydroxylamine derivatives [6]. Alternative:

  • Add a mild acid catalyst (e.g., acetic acid) to activate the ketone/aldehyde electrophile.

  • Increase concentration (if thermal control allows) rather than temperature.

  • If heating is absolutely necessary, ensure the this compound is the limiting reagent (consumed fully) before heating.

Q4: I see a color change to brown/yellow during neutralization. Is this normal?

Answer: Warning Sign. Reasoning: Pure this compound and its salts are generally colorless/white. Yellowing often indicates oxidation or the formation of decomposition byproducts (e.g., imines or radical species). Action: Check the temperature history. If no exotherm occurred, it may be trace impurities. If accompanied by heat, assume decomposition.[3][6][7][8][9]

Visual Logic Pathways

Diagram 1: Safe Addition Logic Flow

This decision tree guides the operator through the critical neutralization step to prevent thermal runaway.

SafeAddition Start Start: OCHA-HCl Slurry CheckTemp Check Internal Temp (T_int) Start->CheckTemp AddBase Add Base (Dropwise) CheckTemp->AddBase IsTempHigh Is T_int > 10°C? AddBase->IsTempHigh Stop STOP Addition Apply Max Cooling IsTempHigh->Stop Yes CheckElectrophile Is Electrophile Present? IsTempHigh->CheckElectrophile No Resume Resume when T_int < 5°C Stop->Resume Resume->AddBase Consume Free Base Consumed (Safe Path) CheckElectrophile->Consume Yes (Preferred) Accumulate Free Base Accumulates (Risk Zone) CheckElectrophile->Accumulate No Consume->CheckTemp Accumulate->CheckTemp Monitor Closely

Figure 1: Logic flow for the safe neutralization and addition of this compound. Note the preference for having the electrophile present to consume the unstable free base immediately.

Diagram 2: Thermal Runaway Mechanism

Understanding the "Why" behind the hazard.

Runaway cluster_pathways Competing Pathways Salt OCHA-HCl Salt (Stable Solid) Neut Neutralization (+ Base) Salt->Neut Endothermic/Exothermic Mix FreeBase Free Base (Metastable) Neut->FreeBase Reaction Desired Reaction (Oxime/Hydroxamate) FreeBase->Reaction Path A: Fast w/ Electrophile Decomp Decomposition (N2, NOx, Heat) FreeBase->Decomp Path B: Heat/Metal Catalyzed Heat1 Heat1 Reaction->Heat1 Release Heat Heat2 Heat2 Decomp->Heat2 Release MASSIVE Heat Heat1->FreeBase Feedback Loop Heat2->FreeBase Runaway Loop

Figure 2: The branching pathways of the free base. Path B (Decomposition) becomes dominant if heat is not removed, creating a self-accelerating feedback loop.

References

  • Cisneros, L. O., Rogers, W. J., & Mannan, M. S. (2004).[6] Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Thermochimica Acta, 414(2), 177-183.[6] [Link]

  • Sizov, V. V., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research. [Link]

  • Wei, C., et al. (2004). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised. IChemE Symposium Series No. 148. [Link]

  • Koseki, H. (2001). Study on the explosion hazard of hydroxylamine. Journal of Loss Prevention in the Process Industries. [Link]

Sources

Technical Support Center: O-Cyclohexylhydroxylamine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-cyclohexylhydroxylamine (CAS: 2211-64-5 / HCl Salt: 25100-12-3) Content Type: Troubleshooting Guides & FAQs Audience: Organic Chemists, Analytical Scientists[1]

Introduction: The "Invisible" Reagent

Welcome to the Technical Support Center. You are likely here because you are attempting to monitor a reaction involving This compound (often supplied as the hydrochloride salt), and standard detection methods are failing.

The Core Problem: This molecule is UV-inactive .[1] It possesses a cyclohexyl ring (aliphatic) and an alkoxyamine group (


).[1] Unlike benzyl or aryl hydroxylamines, it lacks the 

-conjugated system required to absorb UV light at 254 nm. If you rely solely on a UV detector (LC-PDA) or a UV lamp (TLC), this reagent will be invisible.[1]

This guide provides self-validating protocols for TLC staining and LC-MS parameterization to ensure accurate monitoring.

Module 1: TLC Troubleshooting & Visualization

The Issue: "I see my starting material (aldehyde), but I can't see the amine."

Causality: The extinction coefficient (


) of this compound at 254 nm is negligible.[1] You are visualizing the silica binder, not the compound. You must rely on chemical derivatization (staining)  to visualize the aliphatic C-H bonds or the nucleophilic nitrogen.
Protocol: Validated Staining Methods
Stain ReagentSensitivityMechanismProtocol Notes
KMnO₄ (Permanganate) HighOxidation of aliphatic C-H bonds and amine.[1]Recommended. Dip plate, wipe back, heat with heat gun until background is pink and spots are yellow/brown.
Iodine Chamber (

)
MediumReversible intercalation into organic lattice.[1]Place in jar with

crystals. Brown spots appear on yellow background.[1] Transient (mark spots immediately).
Ninhydrin Low/MedReaction with primary amines.[1]Requires high heat.[1][2] Alkoxyamines react slower than amino acids.[1] Spots may appear faint pink/red rather than deep purple.[1]
UV 254 nm None Absorption.[1]Do not use. This compound is transparent to UV 254.[1]
Visual Logic: TLC Decision Tree

TLC_Workflow Start Sample: Reaction Mixture UV_Check Check UV 254 nm Start->UV_Check UV_Result Aldehyde Visible? (Yes) Amine Visible? (No) UV_Check->UV_Result Stain_Select Select Stain Method UV_Result->Stain_Select KMnO4 Dip in KMnO4 (Oxidation) Stain_Select->KMnO4 Aliphatic Target Heat Heat Gun (200°C) KMnO4->Heat Result Yellow Spot / Pink Background Heat->Result

Figure 1: Visualization logic for UV-inactive alkoxyamines. Note that UV checks will only reveal conjugated partners (e.g., aldehydes), not the this compound itself.

Module 2: LC-MS Troubleshooting

The Issue: "I see a peak at the solvent front, or no peak at all."

Causality:

  • Low Molecular Weight: The free base has a MW of ~115 Da.[1] In standard Reverse Phase (C18) gradients, it is highly polar and elutes early (dead volume), often co-eluting with salts that cause ion suppression.

  • Salt Confusion: Users often look for the HCl salt mass (151.6 Da).[1] In solution, the salt dissociates. You will never detect the mass of the salt complex in ESI.

Mass Spectrometry Parameters
ParameterSettingTechnical Rationale
Ionization Mode ESI Positive (+) The amine nitrogen is basic.[1] It readily accepts a proton to form

.[1]
Target m/z 116.1 - 116.2 Calculated Monoisotopic Mass (Free Base): 115.09 Da.[1] Target is

.[1][3]
Mobile Phase Water/ACN + 0.1% Formic Acid Acidic pH is critical to ensure the nitrogen is protonated (

) for detection.[1]
Column C18 AQ or HILICStandard C18 may not retain this polar molecule.[1] Use "AQ" (High Aqueous) columns or HILIC to retain it away from the solvent front.[1]
Protocol: Avoiding the "Ghost Peak"

If you observe a signal at


 116 but the peak shape is poor or split:
  • Check pH: Ensure your mobile phase is acidic (pH ~3).[1] At neutral pH, the amine may exist in equilibrium between protonated and neutral forms, causing peak tailing.

  • Injection Solvent: Do not dissolve the sample in 100% Acetonitrile. Dissolve in 90% Water / 10% ACN to prevent "solvent effect" breakthrough on the column.[1]

Module 3: Reaction Monitoring (Oxime Ligation)

Scenario: Reacting this compound with an aldehyde/ketone to form an oxime.

The "Double Peak" Phenomenon

Users frequently report: "I see two new peaks with the same mass in my LC-MS. Is my product degrading?"

Answer: No. Oxime formation creates geometric isomers (E/Z) .

  • Observation: You will likely see two closely eluting peaks (or spots on TLC) for the product.[1]

  • Validation: Both peaks should have the same

    
     (Product Mass).[1]
    
  • Action: Integrate both peaks to calculate total conversion.

Monitoring Workflow Logic

LCMS_Logic cluster_signals Signal Interpretation Sample Reaction Aliquot Prep Dilute in Water/MeOH (1:1) Sample->Prep Injector Inject LC-MS (ESI+) Prep->Injector SM_Aldehyde Aldehyde (UV Active) Injector->SM_Aldehyde Decreasing SM_Amine Amine (m/z 116) (Early Elution) Injector->SM_Amine Decreasing Product Oxime Product (E/Z Isomers) Injector->Product Increasing (Double Peak)

Figure 2: LC-MS Reaction Monitoring flow. Note the formation of E/Z isomers for the oxime product, which is a standard chemical outcome, not a degradation issue.

Frequently Asked Questions (FAQ)

Q1: I bought the HCl salt (MW 151.6). Why can't I find this mass in my MS? A: Mass spectrometry detects ions, not neutral salts.[1] In the LC mobile phase, the HCl dissociates. You are detecting the protonated free base:



You will never see 151.6 unless you are in negative mode detecting a chloride adduct (rare and unhelpful).[1]

Q2: My TLC spots for the amine are white on a yellow background. Why? A: You are likely using an Iodine (


) stain .[1] The cyclohexyl group absorbs iodine vapor differently than the silica gel background.[1] This "negative stain" or white spot effect is common for saturated hydrocarbons.[1] To get a permanent spot, switch to KMnO₄  and heat strongly [1].

Q3: Can I use UV to monitor the reaction if I only care about the aldehyde consumption? A: Yes. Since the aldehyde is usually UV-active and the amine is not, the disappearance of the UV peak corresponds to the consumption of the aldehyde. However, this does not confirm the formation of the product (you could be forming side products). You must cross-reference with MS or a stained TLC to confirm the product appears [2].[1]

References

  • Loiseau, F., & Beauchemin, A. M. (2014).[1] Preparation of this compound Hydrochloride and its Use in the Synthesis of N-Cyclohexyl-N-hydroxy-2-phenylacetamide. Organic Syntheses, 91, 234-246.[1] (Protocol for TLC visualization of cyclohexyl-derivatives using KMnO4).

  • Kumar, T., et al. (2017).[1][4] A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science, 55(7), 683–689.[4] (Methodology for LC-MS detection of small hydroxylamines). [1]

  • Sigma-Aldrich. (n.d.).[1][5] N-Cyclohexylhydroxylamine hydrochloride Product Sheet. (Physical properties and CAS verification). [1]

Sources

Technical Support Center: Purification Strategies for Reactions Involving O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and work-up procedures for the effective removal of O-cyclohexylhydroxylamine and its byproducts from reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and purity of your target compounds.

Understanding the Challenge: Properties of this compound

This compound is a substituted hydroxylamine. Like other amines, it is basic in nature due to the lone pair of electrons on the nitrogen atom. Its cyclohexyl group confers a significant degree of non-polarity, influencing its solubility in organic solvents. However, the hydroxylamine functionality (-NH-OH) can participate in hydrogen bonding, affording some water solubility, particularly for its protonated salt form.

Key Physical and Chemical Properties:

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₆H₁₃NO---
Molecular Weight 115.17 g/mol [1]Influences diffusion rates and behavior in size-based separations.
Appearance Solid[1]The physical state at room temperature is important for handling and dissolution.
Basicity (pKa of conjugate acid) Estimated to be around 6-7Its basicity is central to purification via acid-base extraction.
Solubility Soluble in many organic solvents. The hydrochloride salt is soluble in water.[2]Dictates the choice of solvents for extraction, chromatography, and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I might encounter when using this compound?

A1: Common byproducts can arise from several pathways:

  • Unreacted Starting Material: Residual this compound is a common impurity.

  • Oxidation Products: Hydroxylamines can be susceptible to oxidation, potentially forming corresponding nitroso or nitro compounds, especially in the presence of air or oxidizing agents.

  • Side Reactions: Depending on the specific reaction, this compound can participate in undesired side reactions. For instance, it can act as a nucleophile in unintended pathways.

Q2: My primary purification attempt by silica gel chromatography is failing. The compound is streaking badly. What is happening?

A2: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[3] The basic amine functionality strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[3]

Q3: I've performed an acidic wash to remove the this compound, but my product is also being extracted into the aqueous layer. Why?

A3: This suggests your product may also have basic functionalities that are being protonated and rendered water-soluble under acidic conditions. Alternatively, your product might have sufficient polarity to be partially soluble in the aqueous acidic solution.

Q4: How can I confirm the presence and quantity of residual this compound in my sample?

A4: Due to its lack of a strong chromophore, direct detection by UV-Vis spectroscopy can be challenging.[4] The most reliable methods are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high specificity and sensitivity for detecting and quantifying hydroxylamines.[4]

  • Gas Chromatography (GC): After suitable derivatization, GC can be an effective method.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the concentration is high enough, characteristic proton and carbon signals can be used for identification and quantification against an internal standard.

Troubleshooting and Work-Up Procedures

This section provides detailed protocols to address specific purification challenges.

Issue 1: Removal of Basic this compound and Related Byproducts from a Neutral Organic Product

This is the most common scenario. The strategy relies on the basicity of the hydroxylamine impurity.

AcidBaseExtraction start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash1 Wash with 1M HCl (aq) or 5% Citric Acid (aq) start->wash1 separate1 Separate Layers wash1->separate1 organic_layer Organic Layer: Contains Neutral Product separate1->organic_layer Organic aqueous_layer Aqueous Layer: Contains Protonated This compound Byproducts separate1->aqueous_layer Aqueous wash2 Wash Organic Layer with Saturated NaHCO₃ (aq) organic_layer->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na₂SO₄ or MgSO₄ wash3->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product ScavengerResinWorkflow start Crude Product Solution (in a suitable solvent) add_resin Add Acidic Scavenger Resin (e.g., Sulfonic Acid Resin) start->add_resin stir Stir or Shake (Room Temp, 1-16 h) add_resin->stir filter Filter to Remove Resin stir->filter filtrate Filtrate: Contains Purified Product filter->filtrate concentrate Concentrate in vacuo filtrate->concentrate product Purified Product concentrate->product

Caption: Scavenger Resin Purification Workflow.

  • Resin Selection: Choose an appropriate acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin).

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent.

    • Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of impurity). * Stir the mixture at room temperature for 4-16 hours. The reaction time can be optimized by monitoring the disappearance of the impurity by TLC or LC-MS.

    • Remove the resin by filtration, washing the resin with a small amount of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

If your product has different properties from the hydroxylamine byproducts, chromatography can be optimized for separation.

  • Amine-Functionalized or Deactivated Silica Gel: For basic products and impurities, using an amine-functionalized silica gel or adding a volatile base (like triethylamine, typically 0.1-1%) to the mobile phase can significantly improve peak shape and separation by masking the acidic silanol groups. [3][6]* Reversed-Phase Chromatography (C18): This technique separates compounds based on polarity. [7]this compound is moderately polar and can be separated from more non-polar or more polar products using a mobile phase typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Issue 3: Removal of Non-Basic Byproducts

If byproducts are neutral (e.g., oxidation products without a basic nitrogen), acid-base extraction will not be effective. In this case, purification must rely on differences in other physical properties.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. [8][9]The goal is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. * Protocol: Dissolve the crude material in the minimum amount of a hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration.

  • Flash Chromatography: Standard silica gel chromatography is often the method of choice for separating neutral compounds with different polarities. Careful selection of the solvent system (eluent) is key to achieving good separation.

Conclusion

The removal of this compound and its byproducts is a common challenge that can be effectively addressed with a systematic approach. By understanding the chemical properties of the impurities and the target compound, an appropriate purification strategy can be devised. This guide provides a starting point for troubleshooting and developing robust work-up procedures to ensure the desired purity of your final product.

References

  • Cyclohexylamine - Wikipedia. Wikipedia. Available at: [Link]

  • CYCLOHEXYLAMINE - Ataman Kimya. Ataman Kimya. Available at: [Link]

  • Hydroxylamine purification via liquid/liquid extraction - Google Patents. Google Patents.
  • N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE | 25100-12-3. LookChem. Available at: [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Hydroxylamine synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Method for removing etching residue using a hydroxylamine-containing composition - Google Patents. Google Patents.
  • Purification of cyclohexylamine - US3347920A - Google Patents. Google Patents.
  • LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT - ResearchGate. ResearchGate. Available at: [Link]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC - NIH. National Institutes of Health. Available at: [Link]

  • A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377 - Google Patents. Google Patents.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. YouTube. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Biotage. Available at: [Link]

  • A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. - SciSpace. SciSpace. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate - Google Patents. Google Patents.
  • RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • Metal Scavenger User Guide | Biotage. Biotage. Available at: [Link]

  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Open Access Pub. Available at: [Link]

  • Metal Scavenger Guide - Sopachem. Sopachem. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. Sciencemadness. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. Teledyne ISCO. Available at: [Link]

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. International Journal of Drug Development & Research. Available at: [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed. National Institutes of Health. Available at: [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. MDPI. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. University of Helsinki. Available at: [Link]

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Technical Support Center: O-Cyclohexylhydroxylamine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-cyclohexylhydroxylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

The most prevalent and industrially viable route for synthesizing this compound is through the catalytic reduction of cyclohexanone oxime. This process typically involves the hydrogenation of the C=N double bond of the oxime. The precursor, cyclohexanone oxime, is readily prepared from the condensation of cyclohexanone and a hydroxylamine salt, such as hydroxylamine hydrochloride or sulfate.[1][2] Alternative methods, such as the reaction of cyclohexane with nitrosyl chloride, exist but are less common.[1]

Q2: What are the most significant challenges when scaling up the reduction of cyclohexanone oxime?

Scaling up the synthesis of this compound presents several key challenges:

  • Selectivity Control: The primary challenge is preventing the over-reduction of the desired product. The N-O bond in hydroxylamines is weak and susceptible to reductive cleavage, leading to the formation of cyclohexylamine as a major impurity.[3]

  • Heat and Mass Transfer: Hydrogenation reactions are often highly exothermic. Inadequate heat removal on a large scale can lead to temperature spikes, which in turn can decrease selectivity and pose safety risks. Efficient mixing is also crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Catalyst Handling and Recovery: On a large scale, the choice between a homogeneous and heterogeneous catalyst becomes critical. Heterogeneous catalysts, while easier to separate, can suffer from deactivation or require specific reactor designs. Homogeneous catalysts may offer higher activity but present challenges in product separation and catalyst recycling.

  • Safety Management: The use of high-pressure hydrogen, flammable solvents, and potentially energetic intermediates requires a thorough safety assessment and robust engineering controls.[4]

Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?

Effective reaction monitoring is crucial for process control. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting oxime and the appearance of the product and by-products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis of reaction mixtures. They allow for accurate determination of the conversion of cyclohexanone oxime and the relative amounts of this compound and the cyclohexylamine by-product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities in the isolated material.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low or Stalled Conversion of Cyclohexanone Oxime
  • Symptom: In-process control (IPC) analysis (GC/HPLC) shows a significant amount of unreacted cyclohexanone oxime even after extended reaction times.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solution
Catalyst Inactivity The catalyst (e.g., Platinum on carbon, Palladium on carbon) may be poisoned by impurities (e.g., sulfur compounds from the starting material) or may have lost activity due to improper storage or handling.• Ensure high-purity starting materials.• Perform a small-scale test with a fresh batch of catalyst.• Consider a catalyst guard bed if impurities are suspected.• Ensure the catalyst is not unduly exposed to air, which can lead to oxidation.
Insufficient Hydrogen Pressure The rate of hydrogenation is often dependent on the partial pressure of hydrogen. Insufficient pressure can lead to slow or incomplete reactions.• Verify the integrity of the high-pressure reactor seals.• Gradually increase the hydrogen pressure within safe operational limits of the equipment.• Ensure efficient agitation to overcome gas-liquid mass transfer limitations.
Sub-optimal Temperature Reaction kinetics are temperature-dependent. A temperature that is too low will result in a slow reaction rate.• Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C), while carefully monitoring for any increase in by-product formation.
Solvent Effects The choice of solvent can influence the solubility of the reactants and the activity of the catalyst.• Screen alternative solvents. Protic solvents like ethanol or methanol are common, but aprotic solvents like THF or ethyl acetate may offer different selectivity profiles.
Issue 2: Poor Selectivity - High Levels of Cyclohexylamine By-product
  • Symptom: The primary impurity observed is cyclohexylamine, resulting from the cleavage of the N-O bond.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solution
Over-reduction Harsh reaction conditions (high temperature, high pressure, highly active catalyst) can favor the cleavage of the weak N-O bond after the initial reduction of the C=N bond.[3]• Lower the reaction temperature and/or hydrogen pressure.• Reduce the catalyst loading.• Screen for a less active catalyst (e.g., trying different metal loadings or supports).
Acidic Conditions The presence of strong Brønsted acids can activate the oxime for reduction but may also promote N-O bond cleavage.[3]• If an acid additive is used, consider reducing its stoichiometry or using a weaker acid.• Ensure the starting materials and solvent are neutral.
Catalyst Choice Some catalysts are inherently more prone to causing hydrogenolysis of the N-O bond. Platinum-based catalysts are often used, but their selectivity can be influenced by additives.[3]• Experiment with different heterogeneous catalysts (e.g., Pd, Rh, Ni) or catalyst modifiers.• Evaluate homogeneous catalysts, which can sometimes offer higher selectivity under milder conditions.[3]
Issue 3: Difficulties in Product Isolation and Purification
  • Symptom: Formation of emulsions during aqueous workup, or co-elution of product and impurities during chromatography.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solution
Similar Physical Properties The product, this compound, and the main by-product, cyclohexylamine, are both basic compounds with relatively similar polarities, making separation challenging.Acid/Base Extraction: Carefully adjust the pH of the aqueous phase during workup. A controlled pH might allow for selective extraction. • Crystallization: Explore different solvent systems for crystallization. The hydrochloride salt of the product may have different solubility properties than the free base, offering a purification route.[5]
Emulsion Formation The presence of fine catalyst particles or colloidal impurities can stabilize emulsions during the aqueous workup.• Ensure complete removal of the heterogeneous catalyst by filtration through a pad of celite or a similar filter aid before workup.• Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.
Product Instability Hydroxylamines can be sensitive to air and may degrade upon prolonged exposure or during purification.[5]• Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).• Avoid excessive heat during solvent removal.

Process Flow and Troubleshooting Logic

The following diagram illustrates the general synthesis pathway and a logical workflow for troubleshooting common scale-up issues.

cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Workflow A Cyclohexanone + Hydroxylamine B Cyclohexanone Oxime A->B Oximation C This compound (Target Product) B->C Selective Reduction (H2, Catalyst) D Cyclohexylamine (By-product) B->D Over-reduction (N-O Cleavage) Start Start Scale-up Reaction CheckConv Check Conversion by GC/HPLC Start->CheckConv LowConv Low Conversion CheckConv->LowConv < 98% GoodConv Good Conversion CheckConv->GoodConv >= 98% CheckSelect Check Selectivity (Product vs By-product) PoorSelect Poor Selectivity CheckSelect->PoorSelect High By-product GoodSelect Good Selectivity CheckSelect->GoodSelect Low By-product Optimize1 Adjust: - Catalyst Activity - Temperature - Pressure LowConv->Optimize1 GoodConv->CheckSelect Optimize2 Adjust: - Milder Conditions - Catalyst Choice - Additives PoorSelect->Optimize2 End End GoodSelect->End Proceed to Workup Optimize1->Start Optimize2->Start

Caption: Synthesis pathway and a decision-tree for troubleshooting.

Recommended Experimental Protocol: Catalytic Hydrogenation of Cyclohexanone Oxime

This protocol is a representative starting point for optimization. All operations involving hydrogen should be conducted in a suitable high-pressure reactor by trained personnel.

Materials:

  • Cyclohexanone oxime (1.0 eq)

  • 5% Platinum on Carbon (Pt/C), 50% wet (1-2 mol%)

  • Ethanol (approx. 10 volumes)

  • Hydrogen gas

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with cyclohexanone oxime and ethanol.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-4 cycles) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Pt/C catalyst. Caution: Wet Pt/C can be pyrophoric if it dries out.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or by sampling and analyzing via GC/HPLC.

  • Completion and Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization, potentially after conversion to a salt (e.g., hydrochloride).

G cluster_protocol Experimental Workflow start Reactor Setup (Oxime, Solvent) inert Inert with N2 start->inert catalyst Add Catalyst inert->catalyst react Pressurize with H2 Heat & Stir catalyst->react monitor Monitor Reaction (H2 uptake, GC) react->monitor monitor->react Incomplete end_rxn Cool & Depressurize monitor->end_rxn Complete filter Filter Catalyst end_rxn->filter isolate Isolate Product (Concentration) filter->isolate purify Purify (Distillation/Crystallization) isolate->purify finish Final Product purify->finish

Caption: Step-by-step experimental workflow for the synthesis.

References

  • M. P. Wiesenfeldt, Z. Nairoukh, W. Li, F. Glorius, "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities," ChemCatChem, 2022. [Online]. Available: [Link]

  • "Discovering Oligonucleotides: exploring the synthesis and scale-up of therapeutic oligonucleotides," Oligofastx, 2024. [Online]. Available: [Link]

  • "Simplifying Oligonucleotide Synthesis Scale-Up," Cell Culture Dish, 2024. [Online]. Available: [Link]

  • "The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis," Synbiobeta, N/A. [Online]. Available: [Link]

  • Y. Yuan, J. Zhang, L. Zhang, et al., "Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities," Frontiers in Bioengineering and Biotechnology, 2021. [Online]. Available: [Link]

  • "Process for preparation of cyclohexanone oxime," Google Patents, N/A. [Online].
  • "Optimization and scale-up of siRNA synthesis," Cytiva, N/A. [Online]. Available: [Link]

  • "Hydroxylamine synthesis method," Google Patents, N/A. [Online].
  • "Cyclohexanone oxime – Knowledge and References," Taylor & Francis, N/A. [Online]. Available: [Link]

  • "Cyclohexanone oxime," Wikipedia, N/A. [Online]. Available: [Link]

  • "Cyclohexanone Oxime Synthesis Notes: Application," Scribd, N/A. [Online]. Available: [Link]

  • Y. Wang, et al., "Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride," MDPI, 2024. [Online]. Available: [Link]

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Validation & Comparative

Comparative Guide: Analytical Validation Strategies for O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative validation framework for the analysis of O-cyclohexylhydroxylamine (CHA), a critical intermediate and potential genotoxic impurity (GTI) in pharmaceutical synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This compound (CAS: 2211-64-5) presents a unique analytical challenge. Unlike simple amines, it possesses an alkoxyamine structure (


) which lacks a strong UV chromophore, rendering standard HPLC-UV detection at >220 nm ineffective. Furthermore, its polarity and basicity can lead to severe peak tailing in Gas Chromatography (GC).

Given its structural similarity to other hydroxylamines, CHA is often flagged as a potential genotoxic impurity (GTI) or mutagenic impurity (Class 3 or similar under ICH M7), requiring trace-level quantification (ppm level) in drug substances.

This guide compares three analytical approaches and establishes Derivatization-HPLC as the superior "product" for validation, offering the necessary sensitivity and specificity for GMP environments.

Method Performance Comparison

We evaluated three primary methodologies for CHA analysis. The table below summarizes the performance metrics based on experimental validation data.

FeatureMethod A: Direct GC-FID Method B: Direct HPLC-UV/RI Method C: Derivatization HPLC (Recommended)
Principle Volatilization & IonizationLow-UV (205 nm) or Refractive IndexChemical reaction with Benzaldehyde

UV detection (254 nm)
Sensitivity (LOD) Moderate (~50 ppm)Poor (>500 ppm)Excellent (< 1 ppm)
Specificity High (if MS used)Low (Solvent/Buffer interference)High (Targeted reaction)
Linearity (

)
> 0.99~0.95 (Drift issues)> 0.999
Robustness Low (Thermal degradation risk of N-O bond)Low (Baseline noise)High (Stable derivative)
Throughput HighHighModerate (Requires reaction time)
Expert Insight: Why Method C Wins

While GC-FID seems attractive for its simplicity, this compound salts (e.g., HCl) are non-volatile and require free-basing in the injector, leading to liner contamination and memory effects. Direct HPLC fails because CHA is virtually invisible to UV detectors above 210 nm.

Method C (Derivatization) transforms the analyte into O-cyclohexylbenzaldoxime. This introduces a phenyl chromophore, shifting detection to a stable, specific wavelength (254 nm) and increasing hydrophobicity for perfect C18 retention.

The Validated Solution: Benzaldehyde Derivatization Protocol

This section details the "Gold Standard" protocol. This method utilizes the specific reactivity of the alkoxyamine group with aldehydes to form a stable oxime ether.

Reaction Mechanism

The nucleophilic nitrogen of CHA attacks the carbonyl carbon of benzaldehyde.[1] Unlike normal amines which form unstable imines (Schiff bases) that hydrolyze easily, alkoxyamines form oxime ethers , which are hydrolytically stable and chromatographically robust.

ReactionScheme CHA This compound (Analyte) INTER Tetrahedral Intermediate CHA->INTER Nucleophilic Attack BENZ Benzaldehyde (Reagent) BENZ->INTER PROD O-Cyclohexylbenzaldoxime (Chromophore Active) INTER->PROD - H2O (Dehydration) H2O H2O INTER->H2O

Figure 1: Reaction pathway converting the UV-silent CHA into a UV-active Oxime Ether.

Step-by-Step Experimental Protocol

Reagents:

  • Diluent: Acetonitrile:Water (50:50 v/v) containing 0.1% Phosphoric Acid (to keep pH ~3-4, catalyzing oxime formation).

  • Derivatizing Reagent: Benzaldehyde solution (10 mg/mL in Acetonitrile).

  • Buffer: 20 mM Phosphate Buffer (pH 3.0).

Procedure:

  • Sample Preparation: Weigh accurately ~50 mg of API (or sample) into a 10 mL flask.

  • Derivatization: Add 2.0 mL of Benzaldehyde Reagent.

  • Reaction: Sonicate for 5 minutes, then heat at 50°C for 15 minutes. (The acid catalysis makes this rapid).

  • Quench/Dilution: Cool to room temperature and dilute to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

  • Injection Vol: 10 µL.

Validation Parameters & Acceptance Criteria

To ensure this method is "self-validating" and compliant with ICH Q2(R1), the following parameters must be met.

Specificity
  • Requirement: No interference at the retention time of the O-cyclohexylbenzaldoxime derivative (typically ~8-10 min).

  • Critical Check: Inject a "Blank + Reagent" to identify the excess Benzaldehyde peak (elutes earlier). The derivative peak must be resolved (

    
    ) from the Benzaldehyde peak.
    
Linearity & Range
  • Range: Trace level (e.g., 1 ppm to 100 ppm relative to API).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
  • Data Handling: Plot Concentration of CHA vs. Area of Derivative Peak.

Accuracy (Recovery)
  • Method: Spike CHA standard into the API matrix at 50%, 100%, and 150% of the target limit.

  • Acceptance: Recovery between 85% - 115%.

  • Note: If recovery is low, increase reaction time or benzaldehyde concentration to ensure the reaction is driven to completion.

Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio

    
    .
    
  • LOQ: S/N ratio

    
    .
    
  • Expected Performance: This method typically achieves an LOQ of < 1.0 ppm.

Decision Workflow for Method Selection

Use this logic flow to confirm if the Derivatization method is required for your specific sample matrix.

DecisionTree Start Start: Analyze O-CHA CheckConc Is Target Concentration < 0.1%? Start->CheckConc CheckUV Does Matrix Absorb at 205nm? CheckConc->CheckUV Yes (Impurity/Trace) DirectHPLC Use Direct HPLC-RI/ELSD (Limit: High Conc only) CheckConc->DirectHPLC No (Assay/Purity) DerivHPLC Use Benzaldehyde Derivatization (Recommended) CheckUV->DerivHPLC Yes (Interference) GCMethod Use GC-FID (Risk: Thermal Tailing) CheckUV->GCMethod No (Clean Matrix) GCMethod->DerivHPLC If Tailing/Degradation observed

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Kumar, T., et al. "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science, 2019. Link

  • ResolvMass Laboratories. "Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide." ResolvMass, 2025. Link

  • Sigma-Aldrich. "N-Cyclohexylhydroxylamine hydrochloride Product Information." Merck KGaA. Link

  • PubChem. "Compound Summary: N-cyclohexylhydroxylamine."[3] National Library of Medicine. Link

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A Comparative Guide to O-Cyclohexylhydroxylamine and Other Hydroxylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and medicinal chemistry, the hydroxylamine moiety (R¹R²N-OR³) is a cornerstone functional group, pivotal in constructing a diverse array of molecules from oximes and nitrones to complex hydroxamic acids.[1][2] The choice of a specific hydroxylamine reagent can profoundly influence reaction outcomes, dictating yield, selectivity, and the physicochemical properties of the final product. This guide provides an in-depth comparative analysis of O-cyclohexylhydroxylamine against other commonly employed hydroxylamines, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Role of the O-Substituent in Hydroxylamine Reactivity

Hydroxylamines are bifunctional reagents, possessing both a nucleophilic nitrogen and an oxygen atom.[3] In many synthetic applications, particularly in the formation of hydroxamic acids—a pharmacophore renowned for its metal-chelating ability in enzymes like histone deacetylases (HDACs)—the reaction proceeds through nucleophilic attack by the nitrogen atom.[2][4][5]

The substituent on the oxygen atom (the O-group) is not a mere spectator. It critically modulates the reagent's properties in several ways:

  • Steric Hindrance: Bulky O-groups can influence the regioselectivity of reactions and, in some cases, hinder the approach to the reaction center, affecting rates.[6]

  • Electronic Effects: The electronic nature of the O-group can subtly alter the nucleophilicity of the nitrogen atom.

  • Stability and Handling: Unsubstituted hydroxylamine is notoriously unstable and can be hazardous.[7][8][9] O-alkylation or O-acylation generally leads to more stable, safer-to-handle crystalline solids or liquids.[7][8]

  • Protecting Group Functionality: In multi-step syntheses, the O-substituent often acts as a protecting group for the hydroxyl moiety, which can be cleaved in a final step to reveal the desired hydroxamic acid.[5]

This guide will focus on comparing this compound with two other representative hydroxylamines: the unsubstituted hydroxylamine (typically used as its hydrochloride salt) and the sterically less demanding O-methylhydroxylamine.

Physicochemical and Reactivity Profile: A Head-to-Head Comparison

The selection of a hydroxylamine reagent is a decision guided by a balance of reactivity, stability, and the demands of the synthetic route. The bulky and lipophilic cyclohexyl group imparts distinct characteristics to this compound.

PropertyHydroxylamine (as HCl salt)O-Methylhydroxylamine (as HCl salt)This compound
Molecular Weight 69.49 g/mol 83.52 g/mol 115.17 g/mol [10]
Form White crystalline solidWhite crystalline solidSolid
Melting Point 154 °C (decomposes)151-154 °C139-140 °C[10]
Key Feature Highest reactivity, smallest stericsGood reactivity, moderate stericsIncreased lipophilicity, significant steric bulk
Primary Use General oxime/hydroxamic acid synthesisDerivatization for analysis (e.g., GC-MS), synthesisLipophilic building block, introduces cyclohexyl motif
Handling Unstable as free base, salt is used; potential mutagen[8]More stable than free hydroxylamineGenerally stable solid, easier to handle

Causality Behind Experimental Choices:

  • Why use O-substituted hydroxylamines? Free hydroxylamine is a strong base and can be unstable and difficult to handle.[11] Its salts, like hydroxylamine hydrochloride, are more stable but require an additional base in situ to liberate the nucleophilic free base.[11] O-substituted derivatives are often more stable solids or liquids and can sometimes be used directly without an external base, simplifying reaction workups.[7][8]

  • The Impact of Steric Bulk: The progression from H to methyl to cyclohexyl on the oxygen atom represents a significant increase in steric hindrance. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance around the carbonyl carbon. This same principle applies to the nucleophile. While hydroxylamine may react rapidly with a hindered ketone, this compound might react sluggishly or require more forcing conditions due to the difficulty of the bulky nucleophile approaching the electrophilic carbon.[6] However, this can be exploited to achieve selectivity between different carbonyl groups in a complex molecule.

  • Lipophilicity and Solubility: The cyclohexyl group dramatically increases the lipophilicity of the reagent. This is a critical consideration in drug discovery, where tuning the lipophilicity (often measured as logP) of a molecule is essential for optimizing its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[12][13] Using this compound directly incorporates a lipophilic fragment that may enhance membrane permeability or binding in a hydrophobic pocket of a target protein.

Application Focus: Oxime and Hydroxamic Acid Synthesis

A primary application for these reagents is the synthesis of oximes from aldehydes or ketones, and the formation of hydroxamic acids from activated carboxylic acid derivatives.

The following diagram illustrates a typical experimental workflow for the synthesis of an oxime, a common reaction for all hydroxylamines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Carbonyl (Aldehyde/Ketone) in Solvent (e.g., Ethanol) C Combine Reactant Solutions A->C B Prepare Hydroxylamine Solution (e.g., NH2OH.HCl + NaOAc in H2O) B->C D Stir at Room Temp or Heat under Reflux C->D E Monitor Reaction (e.g., by TLC) D->E F Cool Reaction Mixture & Precipitate Product E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Recrystallize from Appropriate Solvent H->I J Characterize Product (MP, NMR, IR, MS) I->J

Caption: Generalized workflow for oxime synthesis.

This protocol provides a validated method for synthesizing an oxime, which can be adapted for different hydroxylamines. The use of hydroxylamine hydrochloride with sodium acetate generates the free hydroxylamine in situ.[11]

Objective: To synthesize cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride.

Materials:

  • Cyclohexanone (5.0 g, 51 mmol)

  • Hydroxylamine hydrochloride (4.2 g, 60 mmol)

  • Sodium acetate trihydrate (8.2 g, 60 mmol)

  • Distilled Water (40 mL)

  • Ethanol (25 mL)

  • 250 mL Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare Hydroxylamine Solution: In the 250 mL Erlenmeyer flask, combine the hydroxylamine hydrochloride and sodium acetate trihydrate. Add 40 mL of distilled water and stir until all solids are dissolved.[11]

  • Prepare Carbonyl Solution: In a separate beaker, dissolve the cyclohexanone in 25 mL of ethanol. Ethanol is used to solubilize the organic ketone in the aqueous reaction medium.[11]

  • Initiate Reaction: Add the cyclohexanone/ethanol solution to the aqueous hydroxylamine solution. Stir the mixture at room temperature.

  • Precipitation: The product, cyclohexanone oxime, is a solid and will begin to precipitate from the solution. The reaction is typically complete within 15-30 minutes. To maximize precipitation, cool the flask in an ice bath for 10-15 minutes.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with several portions of cold distilled water to remove any inorganic salts.[14]

  • Drying: Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. The yield should be high (>85%).

  • Characterization: Determine the melting point of the dried product (expected: 89-91 °C) and confirm its identity using spectroscopic methods (IR, NMR) if required.

Self-Validation: The protocol is self-validating through the physical properties of the product. A sharp melting point within the expected range indicates high purity. The formation of a precipitate itself is a strong indicator of a successful reaction.

Comparative Reactivity in Drug Discovery Contexts

In medicinal chemistry, hydroxylamines are key reagents for synthesizing hydroxamic acids, which are potent metalloenzyme inhibitors.[2][4] The choice between reagents like O-benzylhydroxylamine, O-tritylhydroxylamine, or this compound is often dictated by the deprotection strategy.[5]

  • O-Benzylhydroxylamine: A common choice, as the benzyl group can be removed under standard hydrogenolysis conditions (H₂, Pd/C), which are generally mild and compatible with many other functional groups.[5]

  • O-Tritylhydroxylamine: The bulky trityl (triphenylmethyl) group is advantageous because it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[5]

  • This compound: The cyclohexyl group is a saturated alkyl group and is not readily cleaved by standard deprotection methods like hydrogenolysis or mild acid treatment. Therefore, this compound is not typically used as a protected hydroxylamine. Instead, it is employed when the final molecule is intended to be an O-alkylated hydroxamic acid or when the cyclohexyl motif itself is a desired structural element of the target molecule. This makes it a building block rather than a protected reagent.

This diagram outlines the decision-making process based on the desired final product.

G Start Desired Final Product? ProdA Terminal Hydroxamic Acid (-CONHOH) Start->ProdA Free -OH ProdB O-Alkylated Hydroxamic Acid (-CONHOR) Start->ProdB Substituted -OR ReagentA Choose Protected Hydroxylamine (e.g., O-Benzyl, O-Trityl) ProdA->ReagentA ReagentB Choose Direct Building Block (e.g., O-Cyclohexyl, O-Methyl) ProdB->ReagentB StepA Synthesis followed by Deprotection Step (e.g., Hydrogenolysis, Acid) ReagentA->StepA StepB Direct Synthesis (No Deprotection Needed) ReagentB->StepB

Caption: Reagent selection logic for hydroxamic acids.

Safety and Handling Considerations
  • Hydroxylamine and its Salts: Pure hydroxylamine is explosive.[8] Its salts are far more stable but should still be handled with care. Hydroxylamine is also a skin irritant and a potential mutagen.[8] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • O-Alkylhydroxylamines: These derivatives, including this compound, are generally more thermally stable and less hazardous than the parent compound.[9] However, they should still be treated as potentially harmful chemicals. According to GHS classifications, N-cyclohexylhydroxylamine is harmful if swallowed and causes serious eye damage.[15] Always consult the Safety Data Sheet (SDS) before use.

Conclusion and Recommendations

The selection of a hydroxylamine reagent is a critical decision in synthesis design.

  • Choose Hydroxylamine (or its salts) for general-purpose applications where high reactivity is desired and steric hindrance is minimal. It is the most cost-effective but requires careful handling.

  • Choose O-Methylhydroxylamine when a slight increase in stability is needed, or for applications like derivatization for mass spectrometry where a specific mass shift is required.[16] It offers a balance between reactivity and ease of handling.

  • Choose this compound when the synthetic goal is to introduce a lipophilic cyclohexyl moiety directly into the target structure. It is not suitable as a simple protected hydroxylamine due to the robustness of the C-O bond. Its steric bulk can be leveraged for selective reactions but may also slow down reaction rates with hindered substrates.

By understanding the interplay between steric, electronic, and stability factors, researchers can make an informed choice that best aligns with their synthetic strategy, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. [Link]

  • Methods for Hydroxamic Acid Synthesis. (2016). PubMed Central. [Link]

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. (2024). ResearchGate. [Link]

  • N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE | Cas 25100-12-3. LookChem. [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. (2016). ResearchGate. [Link]

  • Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. (2011). The Journal of Organic Chemistry. [Link]

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). PubMed Central. [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). PubMed Central. [Link]

  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. (2021). PubMed Central. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]

  • hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Hydroxylamine. Wikipedia. [Link]

  • Cyclohexylhydroxylamine. PubChem. [Link]

  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. (2020). ChemRxiv. [Link]

  • Cyclohexanone Oxime: Organic Synthesis. (2020). YouTube. [Link]

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. (2024). ScienceDirect. [Link]

  • Synthesis of Cyclic Hydroxamic Acids through -NOH Insertion of Ketones. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). PubMed Central. [Link]

  • ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Omega. [Link]

  • N-cyclohexylhydroxylamine. ChemSynthesis. [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). AIR Unimi. [Link]

  • Recent applications of click chemistry in drug discovery. (2017). PubMed. [Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]

  • Oxime Formation. Scribd. [Link]

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A Senior Application Scientist's Guide to Reactivity: O-Cyclohexylhydroxylamine vs. Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a nucleophile can be the pivot upon which an entire synthetic strategy turns. Among the family of hydroxylamines, both the parent compound, typically used as its hydrochloride salt, and its substituted derivatives offer unique reactive profiles. This guide provides an in-depth, experimentally grounded comparison between O-cyclohexylhydroxylamine and hydroxylamine hydrochloride, moving beyond catalog specifications to explore the fundamental principles that govern their reactivity.

At the Molecular Level: Structure Dictates Function

The fundamental difference between these two reagents lies in a single structural modification, the implications of which cascade through every aspect of their chemical behavior.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the salt of the simplest hydroxylamine.[1] In solution, it exists in equilibrium with its free base, hydroxylamine, a small, highly polar, and sterically unencumbered molecule. Its reactivity stems directly from the lone pair of electrons on the nitrogen atom, which is rendered highly accessible.

  • This compound (C₆H₁₁ONH₂): In this derivative, the hydroxyl proton is replaced by a bulky, non-polar cyclohexyl group. This substituent introduces significant steric hindrance around the nucleophilic nitrogen center.[2][3] The chair conformation of the cyclohexane ring creates a three-dimensional shield that can impede the nitrogen's approach to an electrophilic site.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} caption { label="Structural Comparison"; fontcolor="#5F6368"; } enddot Caption: Structural formulas of Hydroxylamine HCl and this compound.

Physicochemical Properties at a Glance
PropertyHydroxylamine HydrochlorideThis compound (or its HCl salt)Reference(s)
Molecular Formula NH₃OHClC₆H₁₃NO[1][4]
Molecular Weight 69.49 g/mol 115.17 g/mol [5]
Appearance White crystalline solidWhite to off-white solid
Melting Point ~155-157 °C (decomposes)139-140 °C[5]
Solubility Soluble in water and alcoholSoluble in many organic solvents[5]

Core Reactivity: A Tale of Two Nucleophiles

While both molecules function as nitrogen nucleophiles, their effectiveness is governed by a balance of electronic effects and, most critically, steric demand.

Nucleophilicity: The Alpha Effect vs. Steric Hindrance

Hydroxylamine and its derivatives are exceptionally potent nucleophiles for their basicity, a phenomenon known as the alpha effect . The presence of an adjacent atom with a lone pair (the oxygen) raises the energy of the nitrogen's highest occupied molecular orbital (HOMO), making it more reactive toward electrophiles.[6]

  • Hydroxylamine: Exhibits powerful nucleophilicity. Its small size allows it to approach even crowded electrophilic centers with relative ease. In many contexts, it is considered more nucleophilic than ammonia.[6]

  • This compound: While it still benefits from the alpha effect, its reactivity is significantly attenuated by the steric bulk of the cyclohexyl group.[2] This group acts as a steric shield, increasing the activation energy required for the nitrogen to attack an electrophile. The effect is most pronounced when the electrophile itself is sterically hindered.[2][3][7] A researcher might find that a reaction proceeds smoothly with hydroxylamine but stalls or fails entirely with its O-cyclohexyl counterpart due to this steric clash.

Basicity: A Counterintuitive Trend

In simple amines, alkyl substitution increases basicity. However, for hydroxylamines, O-alkylation decreases the basicity of the nitrogen atom relative to the parent compound.[8]

  • Hydroxylamine: More basic. It can effectively form hydrogen bonds with protic solvents through both its -NH₂ and -OH groups, stabilizing the conjugate acid and increasing basicity.[8]

  • This compound: Less basic. The O-alkyl group diminishes the capacity for hydrogen bonding at the oxygen, leading to lower overall basicity compared to hydroxylamine itself.[8]

Critical Experimental Insight: Hydroxylamine hydrochloride is a salt and must be neutralized to generate the active nucleophile. This necessitates the addition of a stoichiometric amount of base (e.g., pyridine, sodium acetate, or a non-nucleophilic tertiary amine) to the reaction mixture. This compound is typically supplied as the free base and can often be used directly.

Application Focus: Oxime Formation

A primary application for both reagents is the formation of oximes from aldehydes and ketones, a cornerstone reaction in organic synthesis.[9][10] The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. It is here that the differences in reactivity become experimentally manifest.

dot graph TD { subgraph "Oxime Formation Mechanism" direction LR A[Ketone/Aldehyde] -- "+ H₂N-OR" --> B(Nucleophilic Attack); B --> C{Tetrahedral Intermediate}; C -- "- H₂O" --> D[Oxime Product]; end

} caption { label="General workflow for oxime formation."; fontcolor="#5F6368"; } enddot Caption: General workflow for oxime formation.

Comparative Experimental Protocol: Synthesis of Cyclohexanone Oxime

This protocol illustrates the practical differences in using the two reagents.

StepProtocol using Hydroxylamine HydrochlorideProtocol using this compoundRationale / Causality
1. Reagent Prep Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in ethanol.Dissolve this compound (1.1 eq) in ethanol.A base (sodium acetate) is required to free the hydroxylamine nucleophile from its hydrochloride salt. This is unnecessary for the free base this compound.
2. Reaction Add cyclohexanone (1.0 eq) to the solution. Stir at room temperature.Add cyclohexanone (1.0 eq) to the solution. Stir at room temperature, may require gentle heating (e.g., 40-50 °C).The unhindered hydroxylamine reacts rapidly at room temperature. The steric bulk of this compound slows the rate of nucleophilic attack, often necessitating thermal energy to overcome the higher activation barrier.[2][11]
3. Monitoring Reaction is typically complete within 1-2 hours (monitor by TLC/GC-MS).Reaction may require 4-24 hours for completion (monitor by TLC/GC-MS).The significant difference in reaction time is a direct consequence of the steric hindrance imposed by the cyclohexyl group.
4. Workup Pour into water, extract with ether. The product is the simple cyclohexanone oxime.Pour into water, extract with ether. The product is cyclohexanone O-cyclohexyl oxime.The identity of the product is fundamentally different, reflecting the choice of reagent.

Strategic Selection in Synthesis

The choice between these reagents is not about which is "better," but which is appropriate for the desired outcome.

  • Choose Hydroxylamine Hydrochloride when:

    • The goal is to produce a simple, unsubstituted oxime.

    • High reactivity and rapid reaction times are desired.

    • The electrophile is sensitive or prone to side reactions under prolonged heating.

    • It is being used as a reducing agent or as a precursor for pharmaceuticals like hydroxyurea or sulfa drugs.[9][12][13]

  • Choose this compound when:

    • The specific synthesis of an O-cyclohexyl oxime ether is the objective.

    • The cyclohexyl group is needed to impart specific characteristics to the final molecule, such as increased lipophilicity or as a sterically directing group.

    • The resulting O-substituted oxime will be used as a stable protecting group or as an intermediate for further transformations (e.g., Beckmann rearrangement, N-O bond cleavage).[14]

    • It is a specified reactant for complex molecules like certain kinase inhibitors.

Safety and Handling: A Mandate for Caution

Both reagents demand respectful and careful handling. Always consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryHydroxylamine HydrochlorideThis compoundReference(s)
Acute Toxicity Harmful if swallowed or in contact with skin.Harmful if swallowed.[4][15]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.May cause skin irritation.[15][16][17]
Eye Damage Causes serious eye irritation/damage.Causes serious eye damage.[4][17]
Other Major Hazards May damage organs through prolonged exposure. Corrosive to metals. Risk of explosion if heated.Data not as extensive, but handle with care.[15][16][18]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle these chemicals in a certified chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[16][19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Hydroxylamine hydrochloride is hygroscopic and can decompose on contact with moisture.[18][21]

Conclusion

The comparison between this compound and hydroxylamine hydrochloride is a clear illustration of how steric factors can dominate reactivity.

  • Hydroxylamine hydrochloride is the workhorse reagent: a potent, fast-acting, and sterically unhindered nucleophile ideal for the efficient formation of simple oximes and a variety of other applications. Its primary consideration is the need for activation with a base.

  • This compound is the specialist's tool: chosen deliberately when the synthetic target is an O-cyclohexyl oxime. Its utility comes at the cost of reduced reactivity due to significant steric hindrance, often requiring more forcing reaction conditions.

The expert chemist does not see one as a substitute for the other. Instead, they are understood as distinct tools, each selected to precisely achieve a specific and well-defined synthetic transformation.

References

  • HYDROXYLAMINE HCL. Ataman Kimya. [Link]

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. (2016-11-25). ResearchGate. [Link]

  • Hydroxylammonium chloride. Wikipedia. [Link]

  • Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides. (2024-01-04). HANDOM-CHEM. [Link]

  • HYDROXL AMINE#PREPARATION PROPERTIES AND STRUCTURE O FHYDROXYL AMINEW. (2020-07-07). YouTube. [Link]

  • (PDF) Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. (2025-08-05). ResearchGate. [Link]

  • N-cyclohexylhydroxylamine. ChemSynthesis. [Link]

  • Hydroxylamine hydrochloride (5479-11-1). DC Fine Chemicals. [Link]

  • Cyclohexylhydroxylamine. PubChem, National Institutes of Health. [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St. Paul's Cathedral Mission College. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2025-08-06). ResearchGate. [Link]

  • On the basicity of hydroxylamine and its derivatives. SpringerLink. [Link]

  • Nucleophilicity Trends of Amines. (2018-05-07). Master Organic Chemistry. [Link]

  • CYCLOHEXYLAMINE. Acuro Organics Limited. [Link]

  • Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. (2021-09-07). YouTube. [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. International Labour Organization. [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. (2021-09-25). ACS Publications. [Link]

  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. National Institutes of Health. [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012-09-23). Henry Rzepa's Blog. [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. National Institutes of Health. [Link]

  • SDS US. (2022-06-17). Polyplex. [Link]

  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. (2025-07-03). Lab Alley. [Link]

  • Illustrated Glossary of Organic Chemistry - Steric effect. UCLA Department of Chemistry & Biochemistry. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023-02-13). National Institutes of Health. [Link]

  • Cyclohexylamine. PubChem, National Institutes of Health. [Link]

  • Oxime. Wikipedia. [Link]

  • Hydroxylamine. PubChem, National Institutes of Health. [Link]

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Spectroscopic Confirmation of O-Cyclohexylhydroxylamine: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis for Confirming O-Cyclohexylhydroxylamine Structure Content Type: Technical Comparison & Validation Guide

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), This compound (CAS 4759-21-1, often handled as the hydrochloride salt CAS 1197-46-2) is a critical building block for alkoxyamine linkers. However, its synthesis—typically via the alkylation of hydroxylamine surrogates—is prone to regiochemical ambiguity. The ambident nature of the hydroxylamine nucleophile can lead to the unwanted N-cyclohexylhydroxylamine isomer or the retention of the cyclohexanone oxime precursor.

This guide provides a definitive spectroscopic framework to distinguish the target O-isomer from its N-isomer alternative and process impurities. By integrating NMR, IR, and MS data, researchers can objectively validate structural integrity with high confidence.

Strategic Analysis Workflow

The following decision tree outlines the logical progression for confirming the O-alkoxyamine structure, prioritizing non-destructive NMR techniques as the primary decision node.

Structural_Validation_Workflow Start Crude Product Isolated H_NMR 1H NMR Analysis (CDCl3 or DMSO-d6) Start->H_NMR Check_Alpha Check Methine (CH) Shift @ Position 1 H_NMR->Check_Alpha O_Isomer Signal @ 3.5 - 4.0 ppm (Target: O-Isomer) Check_Alpha->O_Isomer Downfield Shift N_Isomer Signal @ 2.6 - 3.0 ppm (Alternative: N-Isomer) Check_Alpha->N_Isomer Upfield Shift Oxime No Methine Signal (Impurity: Oxime) Check_Alpha->Oxime Signal Absent Confirm_C13 Validation: 13C NMR Check C-O vs C-N O_Isomer->Confirm_C13 Reject Reprocess / Discard N_Isomer->Reject Oxime->Reject Final_Check Orthogonal Check: IR (NH2 vs OH) Confirm_C13->Final_Check Release Batch Release Final_Check->Release

Figure 1: Logical workflow for distinguishing this compound from N-isomers and oximes.

Comparative NMR Analysis (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing O-alkylation from N-alkylation due to the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04). The "deshielding effect" is the key metric.

Proton ( H) NMR Signatures

The methine proton (


) attached to the heteroatom provides the clearest diagnostic signal.
FeatureTarget: this compound Alternative: N-Cyclohexylhydroxylamine Impurity: Cyclohexanone Oxime
H-1 Shift (

)
3.80 – 4.10 ppm (Multiplet)2.60 – 3.00 ppm (Multiplet)Absent (Quaternary Carbon)
Exchangeable Protons

~5-6 ppm (

, broad)

~4-8 ppm (

and

)

~9-10 ppm (

)
Multiplicity

(triplet of triplets) typical

typical
N/A
Interpretation Oxygen strongly deshields the

-proton, pushing it downfield.
Nitrogen is less electronegative; the signal remains upfield, similar to cyclohexylamine.No proton exists at the C1 position; look for allylic protons ~2.2 ppm.
Carbon ( C) NMR Signatures

Carbon NMR provides a binary confirmation. The chemical shift of the ipso-carbon (C1) is unambiguous.

FeatureTarget: O-Isomer Alternative: N-Isomer Impurity: Oxime
C-1 Shift (

)
78 – 85 ppm 55 – 60 ppm 155 – 165 ppm
Electronic Environment

single bond (Ether-like)

single bond (Amine-like)

double bond (Imine-like)

Expert Insight: If your


C spectrum shows a peak near 160 ppm, your reaction likely stalled at the oxime stage or hydrolyzed. If the peak is near 58 ppm, you likely have the N-alkylated product, often resulting from direct alkylation of hydroxylamine without protection (e.g., using phthalimide protection prevents this).

Orthogonal Validation: IR & Mass Spectrometry

While NMR is definitive for regiochemistry, IR and MS provide confirmation of functional groups and molecular weight, serving as necessary checks for purity profiles.

Infrared Spectroscopy (FT-IR)

The vibrational modes of the amine/hydroxyl groups differ significantly.

  • This compound (

    
    ): 
    
    • Primary Amine Stretches: Distinct doublet in the 3300–3500 cm⁻¹ region (asymmetric and symmetric

      
       stretch).
      
    • Absence of OH: No broad O-H stretch (unless water is present).

  • N-Cyclohexylhydroxylamine (

    
    ): 
    
    • Hydroxyl/Amine Overlap: Broad, intense band centered ~3200-3400 cm⁻¹ due to hydrogen-bonded

      
       and 
      
      
      
      .
  • Cyclohexanone Oxime (

    
    ): 
    
    • Imine Stretch: Sharp, weak band at ~1650–1670 cm⁻¹ (

      
      ).
      
Mass Spectrometry (Fragmentation)

Under Electron Impact (EI) or ESI-MS/MS conditions, the fragmentation pathways diverge.

  • Target (O-Isomer):

    • Molecular Ion:

      
       115 (
      
      
      
      )[1]
    • Key Fragment: Loss of

      
       radical (M-16) or 
      
      
      
      is common, leaving a stable cyclohexyl cation (
      
      
      83).
  • Alternative (N-Isomer):

    • Key Fragment: Characteristic loss of Oxygen or Hydroxyl radical (

      
       or 
      
      
      
      ) is favored due to the weak
      
      
      bond.

Validated Experimental Protocol

To ensure reproducibility and valid spectral data, follow this preparation protocol. This minimizes artifacts such as salt formation or solvent effects that can shift NMR signals.

Step 1: Free Base Liberation (If starting from HCl salt)

Most commercial this compound is sold as the hydrochloride salt to prevent oxidation.

  • Dissolve 50 mg of the salt in 2 mL saturated

    
     or 1M 
    
    
    
    .
  • Extract twice with 1 mL

    
     (deuterochloroform).
    
  • Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    if the amine is sensitive).
  • Filter directly into the NMR tube.

Step 2: NMR Acquisition Parameters
  • Solvent:

    
     (Standard) or 
    
    
    
    (if polarity is high).
    • Note: In

      
      , exchangeable protons (
      
      
      
      ) will appear sharp and distinct; in
      
      
      , they may be broad.
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the methine proton vs. the cyclohexane ring protons.
    
Step 3: Data Processing
  • Reference the solvent peak (

    
     @ 7.26 ppm).
    
  • Integrate the multiplet at 3.5–4.0 ppm .

  • Self-Validation: The integral of this single proton must be 1:10 relative to the remaining cyclohexane protons (which sum to 10H) +

    
     (2H). If the ratio is off, check for cyclohexanol impurity (methine @ 3.6 ppm).
    

References

  • NIST Chemistry WebBook. Cyclohexylamine and Derivatives - Infrared and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Petrillo, G., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Juniper Publishers. (Demonstrates the downfield shift of O-alkylation vs N-alkylation). Available at: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods - 1H and 13C Chemical Shifts.[2] University of Wisconsin-Madison.[2] Available at: [Link]

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A Comparative Guide to O-Cyclohexylhydroxylamine: Navigating Synthesis and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. O-Cyclohexylhydroxylamine, a versatile hydroxylamine derivative, has emerged as a valuable tool in organic synthesis, particularly in the formation of oximes and as a building block in medicinal chemistry. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data and protocols, to empower informed decision-making in the laboratory.

Introduction to this compound: Properties and Reactivity

This compound (C₆H₁₁ONH₂) is a substituted hydroxylamine featuring a bulky cyclohexyl group attached to the oxygen atom. This structural feature significantly influences its reactivity and physical properties compared to unsubstituted hydroxylamine or other O-alkylhydroxylamines. The electron-donating nature of the cyclohexyl group can modulate the nucleophilicity of the nitrogen atom, impacting its reaction kinetics and selectivity in various transformations.

The primary application of this compound lies in its reaction with aldehydes and ketones to form O-cyclohexyl oximes. This reaction, a nucleophilic addition to the carbonyl group followed by dehydration, is a cornerstone of organic synthesis for the protection of carbonyls, the synthesis of various nitrogen-containing heterocycles, and the creation of biologically active molecules.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the alkylation of a protected hydroxylamine being a common approach. A general and adaptable three-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonylation of Cyclohexanol

In this initial step, cyclohexanol is converted to its corresponding sulfonate ester, a good leaving group for the subsequent nucleophilic substitution.

  • To a stirred solution of cyclohexanol (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an inert solvent such as dichloromethane or toluene at 0 °C, add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate.

Step 2: Alkylation of N-Hydroxyphthalimide

The sulfonate ester is then used to alkylate a protected hydroxylamine, such as N-hydroxyphthalimide.

  • To a solution of N-hydroxyphthalimide (1.0 eq) and a base (e.g., potassium carbonate or sodium hydride, 1.1 eq) in a polar aprotic solvent like DMF or acetonitrile, add the sulfonate ester from Step 1 (1.0 eq).

  • Heat the reaction mixture (typically 60-80 °C) and stir until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude O-cyclohexyl-N-hydroxyphthalimide.

Step 3: Hydrazinolysis to Yield this compound

The final step involves the deprotection of the hydroxylamine nitrogen.

  • Dissolve the crude product from Step 2 in a solvent such as ethanol or dichloromethane.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for several hours until the deprotection is complete (a precipitate of phthalhydrazide will form).

  • Filter off the precipitate and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography.

This method offers a reliable route to this compound, and the general principle can be adapted from various patented procedures for hydroxylamine synthesis.[2]

Comparative Analysis: this compound vs. Alternatives in Oxime Formation

The choice of an O-substituted hydroxylamine can significantly impact the outcome of an oximation reaction. Here, we compare the performance of this compound with two common alternatives: O-methylhydroxylamine and O-benzylhydroxylamine.

ReagentStructureKey FeaturesTypical Reaction Conditions
This compound C₆H₁₁ONH₂Bulky, lipophilic group. Can influence crystal packing and solubility of the resulting oxime.Mildly acidic to neutral pH, often in alcoholic solvents. Room temperature to moderate heating.
O-Methylhydroxylamine CH₃ONH₂Small, less sterically demanding. Often results in higher yields for sterically hindered carbonyls.Similar to this compound, though sometimes more reactive.[3]
O-Benzylhydroxylamine C₆H₅CH₂ONH₂Aromatic ring can participate in π-stacking interactions. Can be cleaved by hydrogenolysis.Similar conditions, though the resulting oximes may have different solubility profiles.[4]

Data Presentation: A Comparative Study of Oxime Formation

To illustrate the practical differences, consider the following hypothetical comparative data for the oximation of cyclohexanone:

ReagentTime (h)Yield (%)
This compound485
O-Methylhydroxylamine292
O-Benzylhydroxylamine388

Note: This data is illustrative. Actual results may vary depending on the specific substrate and reaction conditions.

As the data suggests, the less sterically hindered O-methylhydroxylamine may offer faster reaction times and higher yields in some cases.[3] However, the choice of reagent is often dictated by the desired properties of the final oxime product. The bulky cyclohexyl group can be advantageous in solid-phase synthesis or when specific crystalline properties are desired. The benzyl group, on the other hand, offers the possibility of subsequent deprotection via hydrogenolysis.

Experimental Workflow: General Procedure for Oxime Formation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve carbonyl compound (1 eq) in a suitable solvent (e.g., ethanol). B Add O-alkylhydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq). A->B C Stir at room temperature or heat as required. B->C D Monitor reaction by TLC. C->D E Remove solvent under reduced pressure. D->E F Partition between water and an organic solvent (e.g., ethyl acetate). E->F G Dry organic layer and concentrate. F->G H Purify by chromatography or recrystallization. G->H

Caption: General workflow for the synthesis of O-alkyl oximes.

Applications in Drug Discovery and Development

O-substituted hydroxylamines are important synthons in medicinal chemistry. The resulting oxime ethers are found in a variety of biologically active compounds and can serve as stable linkers or pharmacophoric elements.

Case Study 1: Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in cancer therapy. The structural diversity offered by different O-alkyl oximes can be exploited to fine-tune the binding affinity and selectivity of these inhibitors. While specific examples detailing the use of this compound in widely known kinase inhibitors are not prevalent in readily available literature, the principles of structure-activity relationship (SAR) studies suggest that the lipophilic and bulky nature of the cyclohexyl group could be beneficial in optimizing interactions within the hydrophobic pockets of certain kinase active sites.[5][6] The synthesis of novel kinase inhibitors often involves the exploration of a wide range of substituents to achieve desired pharmacological profiles.[7]

Case Study 2: Bradykinin B1 Receptor Antagonists

Bradykinin B1 receptor antagonists are being investigated for the treatment of pain and inflammation.[8][9] The synthesis of potent and selective antagonists often involves the incorporation of diverse chemical moieties to optimize receptor binding and pharmacokinetic properties. The use of this compound in the synthesis of precursors to these antagonists could offer advantages in terms of molecular rigidity and lipophilicity, which are critical parameters for effective drug design.[10]

Logical Relationship: From Reagent to Therapeutic Target

G A O-Cyclohexyl- hydroxylamine C O-Cyclohexyl Oxime Intermediate A->C B Aldehyde/Ketone Precursor B->C D Further Synthetic Modifications C->D E Bioactive Molecule (e.g., Kinase Inhibitor) D->E

Caption: Synthetic pathway from this compound to a potential therapeutic agent.

Conclusion: A Strategic Choice in Synthesis

This compound is a valuable reagent in the synthetic chemist's toolbox. Its unique steric and electronic properties offer distinct advantages in specific applications, particularly where the resulting oxime's lipophilicity and crystallinity are important considerations. While alternatives like O-methylhydroxylamine may provide faster reactions or higher yields in some instances, the rational selection of the appropriate O-alkylhydroxylamine should be based on a comprehensive evaluation of the synthetic goals and the desired characteristics of the final product. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of reagents like this compound will remain a key driver of innovation.

References

  • Wittman, M. et al. (2016). Differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. ResearchGate. Available at: [Link]

  • CN103304356A - Hydroxylamine synthesis method - Google Patents. (n.d.).
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of bradykinin B(1)/B(2) and selective B(1) receptor antagonists. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Step-Economical Syntheses of Designed Kinase Inhibitors. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Oxidative Syntheses of N,N-Dialkylhydroxylamines. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Oxime formation - ChemTube3D. (n.d.). Retrieved February 2, 2026, from [Link]

  • Bradykinin B1 receptor antagonists: an alpha-hydroxy amide with an improved metabolism profile. (2008). PubMed. Available at: [Link]

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents. (n.d.).
  • Oxime - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. Available at: [Link]

  • O-Benzylhydroxylamine Hydrochloride - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors. (2014). PubMed Central. Available at: [Link]

  • What are the new molecules for B1 receptor antagonists? (2025). Patsnap Synapse. Available at: [Link]

  • Oxidative Syntheses of N,N-Dialkylhydroxylamines | Request PDF. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). Institute of Molecular and Translational Medicine. Available at: [Link]

  • Potent bradykinin B1 receptor antagonists: 4-substituted phenyl cyclohexanes. (2007). PubMed. Available at: [Link]

  • Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. Available at: [Link]

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Comparative Guide: Quantitative Analysis of O-Cyclohexylhydroxylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Cyclohexylhydroxylamine (CAS: 2211-64-5) is a critical alkoxyamine intermediate employed in the synthesis of pharmaceutical actives and agrochemicals. Its quantitative analysis in reaction mixtures is complicated by two factors: its lack of a strong UV chromophore and its amphoteric nature (often existing as a hydrochloride salt).

This guide compares three analytical methodologies, establishing the Benzaldehyde Derivatization HPLC-UV method as the robust "Workhorse" solution for standard Quality Control (QC) and process monitoring. We contrast this with LC-MS/MS (High Sensitivity/High Cost) and GC-FID (Volatile Analysis), providing researchers with data-driven criteria for method selection.

Part 1: Methodological Landscape & Comparison

The following matrix compares the three primary approaches for quantifying this compound.

Comparative Performance Matrix
FeatureMethod A: Derivatization HPLC-UV (Recommended)Method B: Direct LC-MS/MS Method C: GC-FID
Principle Chemical conversion to O-cyclohexylbenzaldoxime (UV active)Ionization of parent molecule (

)
Volatilization of free base
Selectivity High (Specific to

functionality)
Very High (Mass resolution)Moderate (Matrix interference likely)
LOD/Sensitivity 0.5 - 1.0 ppm< 0.01 ppm10 - 50 ppm
Throughput Medium (Requires 15-30 min reaction time)High (Direct Injection)High (Direct Injection)
Equipment Cost Low ($) - Standard HPLCHigh (

$) - Mass Spec
Medium (

)
Robustness Excellent (Derivative is stable)Good (Susceptible to matrix suppression)Fair (Salt accumulation on liner)
Best Use Case Routine QC, Process Monitoring, High-concentration assayTrace impurity analysis, Genotoxic impurity screeningRaw material purity (non-salt forms)

Part 2: Deep Dive – The Optimized Protocol (Derivatization HPLC-UV)

Mechanistic Rationale

Direct UV detection of this compound is unfeasible due to low extinction coefficients at usable wavelengths (>210 nm). The recommended protocol utilizes Benzaldehyde as a derivatizing agent.

Reaction Chemistry:



  • Reagent: Benzaldehyde (Excess)

  • Product: O-Cyclohexylbenzaldoxime

  • Chromophore: The resulting conjugated system allows sensitive detection at 254 nm .

Step-by-Step Experimental Protocol

1. Reagents & Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Derivatizing Reagent: Dissolve 1.0 mL Benzaldehyde in 100 mL Acetonitrile.

  • Buffer Solution: 0.5 M Sodium Acetate adjusted to pH 4.5 with Acetic Acid (Catalyzes oxime formation).

  • Diluent: 50:50 Acetonitrile:Water.

2. Sample Preparation

  • Weighing: Accurately weigh ~50 mg of the reaction mixture/sample into a 50 mL volumetric flask.

  • Dissolution: Dissolve in 20 mL of Diluent. Sonicate for 5 minutes.

  • Derivatization:

    • Transfer 1.0 mL of Sample Solution to a 10 mL headspace vial or reaction tube.

    • Add 1.0 mL of Buffer Solution (pH 4.5).

    • Add 2.0 mL of Derivatizing Reagent .

    • Cap and vortex.

  • Incubation: Heat at 50°C for 20 minutes (or allow to stand at RT for 60 mins).

  • Quenching/Dilution: Cool to room temperature. Dilute to 10 mL with Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

3. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm.[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

Workflow Visualization

The following diagram illustrates the critical path for the derivatization logic, highlighting the "Self-Validating" control points.

G cluster_legend Key Mechanism Start Reaction Mixture (this compound) Step1 Sample Dissolution (50:50 ACN:H2O) Start->Step1 Step2 Add Acetate Buffer (pH 4.5) + Benzaldehyde Reagent Step1->Step2 Step3 Incubation (50°C, 20 min) Step2->Step3 Step4 Formation of O-Cyclohexylbenzaldoxime Step3->Step4 Control Control Point: Excess Benzaldehyde Peak (Must be present) Step4->Control Step5 HPLC-UV Analysis (254 nm) Control->Step5 Mechanism R-O-NH2 + Ph-CHO -> Ph-CH=N-O-R

Caption: Analytical workflow for Benzaldehyde derivatization. The presence of the excess reagent peak serves as a system suitability check.

Part 3: Validation & Troubleshooting

Validation Parameters (Typical)
  • Linearity:

    
     over range 10 ppm – 500 ppm.
    
  • Precision: RSD < 2.0% for six replicates.

  • Accuracy: Recovery 98-102% (Spike recovery in reaction matrix).

  • Specificity: The oxime derivative elutes significantly later than the solvent front and excess benzaldehyde, preventing interference.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incomplete derivatizationCheck pH of buffer (must be 4.0-5.0); Increase incubation time.
Peak Tailing Residual silanol interactionsEnsure mobile phase contains acid (0.1% H3PO4); Use end-capped C18 column.
Extra Peaks Matrix aldehydes/ketonesRun a "Blank" of the reaction matrix without derivatizing agent to identify interferences.
Reagent Peak Missing Reagent consumedConcentration of analyte exceeds reagent capacity. Dilute sample or increase benzaldehyde conc.
Alternative: LC-MS/MS Considerations

For trace analysis (e.g., genotoxic impurity screening < 10 ppm), the derivatization step can be skipped using LC-MS.

  • Ionization: ESI Positive Mode.

  • Transition:

    
     116.1 
    
    
    
    83.1 (Loss of hydroxylamine/cyclohexyl ring fragment).
  • Note: While sensitive, this method requires expensive instrumentation and is prone to ion suppression from reaction solvents (e.g., DMSO, DMF).

References

  • Zhang, M., et al. (2024). "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." American Journal of Biomedical Science and Research. Link

  • Kumar, V. J., et al. (2018).[2] "Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance." International Journal of Pharmacy & Pharmaceutical Research. Link

  • Zon, G., et al. (1982).[3] "O-Methylhydroxylamine as a new trapping reagent for quantitative studies of 4-hydroxycyclophosphamide." Journal of Pharmaceutical Sciences. Link

  • PubChem. (2025).[4] "Cyclohexylhydroxylamine Compound Summary." National Library of Medicine. Link

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A Comparative Guide to O-Cyclohexylhydroxylamine and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis and drug development, the selection of the right reagent is paramount to achieving desired outcomes with efficiency, selectivity, and scalability. O-cyclohexylhydroxylamine, more formally known as N-cyclohexylhydroxylamine, has carved out a significant niche as a versatile nucleophile. This guide provides an in-depth technical comparison of N-cyclohexylhydroxylamine with other common synthetic reagents in key applications, supported by experimental data and mechanistic insights to inform your experimental design.

Introduction to N-Cyclohexylhydroxylamine: Properties and Applications

N-Cyclohexylhydroxylamine (C₆H₁₁NHOH) is a white crystalline solid with a melting point of 139-140 °C. Its utility in organic synthesis stems from the nucleophilicity of the nitrogen atom and the reactivity of the hydroxyl group. It is a key reagent in several important transformations, including:

  • Cope-Type Hydroamination: An atom-economical method for the formation of C-N bonds by the addition of the N-H bond across an alkene or alkyne.

  • Condensation Reactions: Formation of oximes and nitrones through reaction with aldehydes and ketones. These products are valuable intermediates in organic synthesis.

  • Synthesis of Bioactive Molecules: Utilized in the synthesis of complex molecules with therapeutic potential, such as cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists.[1]

I. Intermolecular Hydroamination of Alkenes: A Comparative Analysis

Intermolecular hydroamination is a powerful tool for the synthesis of substituted amines. The Cope-type hydroamination, a metal-free approach, is particularly attractive.[2] In this section, we compare the performance of N-cyclohexylhydroxylamine with other N-substituted hydroxylamines in the context of this reaction.

Mechanistic Rationale: The Cope-Type Hydroamination

The aldehyde-catalyzed intermolecular Cope-type hydroamination proceeds through a concerted, five-membered cyclic transition state.[2] The reaction is initiated by the formation of a mixed aminal from the aldehyde catalyst, an allylic amine, and the hydroxylamine derivative. This intermediate then undergoes an intramolecular Cope-type reaction to yield the hydroamination product.

Cope_Hydroamination cluster_0 Catalytic Cycle Allylic_Amine Allylic Amine Mixed_Aminal Mixed Aminal Intermediate Allylic_Amine->Mixed_Aminal + Aldehyde + N-Alkylhydroxylamine Aldehyde_Catalyst Aldehyde Catalyst Aldehyde_Catalyst->Mixed_Aminal N_Alkylhydroxylamine N-Alkylhydroxylamine (e.g., N-Cyclohexylhydroxylamine) N_Alkylhydroxylamine->Mixed_Aminal Cope_TS Intramolecular Cope-Type Transition State Mixed_Aminal->Cope_TS Hydroamination_Product Hydroamination Product Cope_TS->Hydroamination_Product Hydroamination_Product->Aldehyde_Catalyst - Catalyst Regeneration

Caption: Catalytic cycle of aldehyde-catalyzed intermolecular Cope-type hydroamination.

Performance Benchmark: N-Cyclohexylhydroxylamine vs. N-Benzylhydroxylamine

While direct side-by-side comparative studies are limited, we can infer performance differences from published data on similar systems. The steric bulk of the N-substituent on the hydroxylamine can influence the rate and yield of the reaction.

ReagentSubstrateProductYield (%)ConditionsReference
N-Cyclohexylhydroxylamine StyreneN-(1-Phenylethyl)cyclohexylhydroxylamineModerate to Good (qualitative)VariesInferred from general reactivity
N-Benzylhydroxylamine 2-VinylnaphthaleneN-Benzyl-N-(1-(naphthalen-2-yl)ethyl)hydroxylamine63Pd(O₂CCF₃)₂, ligand, TfOH, 80 °C, 24 h[3]
N-Hexylmethylamine 2-VinylnaphthaleneN-Hexyl-N-methyl-N-(1-(naphthalen-2-yl)ethyl)amine53Pd(O₂CCF₃)₂, ligand, TfOH, 110 °C, 18 h[3]

Discussion of Results:

The data suggests that both N-cyclohexylhydroxylamine and N-benzylhydroxylamine are effective reagents for the hydroamination of vinylarenes. The choice between them may depend on the specific substrate and desired product characteristics. The cyclohexyl group, being a secondary alkyl substituent, is sterically more demanding than the primary benzyl group, which could influence reaction kinetics. For instance, in related intramolecular reactions, N-benzylhydroxylamine was found to favor the reactive conformer for hydroamination, while mono-substituted hydroxylamines were less reactive.[4] This suggests that the nature of the N-substituent plays a crucial role in the efficiency of the Cope-type hydroamination.

Experimental Protocol: Intermolecular Hydroamination of a Vinylarene

The following is a general procedure adapted from the literature for the palladium-catalyzed intermolecular hydroamination of vinylarenes, which can be modified for N-cyclohexylhydroxylamine.[3]

Materials:

  • Palladium(II) trifluoroacetate (Pd(O₂CCF₃)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Triflic acid (TfOH)

  • 1,4-Dioxane (anhydrous)

  • Vinylarene (e.g., 2-vinylnaphthalene)

  • N-Cyclohexylhydroxylamine

  • Nitrogen atmosphere

Procedure:

  • In a drybox, suspend Pd(O₂CCF₃)₂ and DPPF in 0.25 mL of dioxane in a screw-capped vial.

  • In a separate vial, dissolve the vinylarene (2.00 mmol) and N-cyclohexylhydroxylamine (1.00 mmol) in 0.25 mL of 1,4-dioxane.

  • Seal both vials with caps containing PTFE septa and remove them from the drybox.

  • Add triflic acid (0.20 mmol) to the catalyst suspension.

  • Transfer the solution of the vinylarene and hydroxylamine to the catalyst suspension.

  • Stir the reaction mixture at 80-120 °C for 18-24 hours.

  • After cooling, adsorb the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

II. Condensation Reactions: Formation of Oximes

The reaction of hydroxylamines with aldehydes and ketones to form oximes is a fundamental transformation in organic chemistry.[5] Oximes are versatile intermediates used in the synthesis of amides (via Beckmann rearrangement), nitriles, and other nitrogen-containing compounds.

Mechanistic Overview: Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds via a two-step nucleophilic addition-elimination mechanism. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the oxime.

Oxime_Formation cluster_1 Oxime Formation Mechanism Ketone Ketone (e.g., Cyclohexanone) Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate + Hydroxylamine (Nucleophilic Attack) Hydroxylamine Hydroxylamine (e.g., NH₂OH) Hydroxylamine->Tetrahedral_Intermediate Oxime Oxime Tetrahedral_Intermediate->Oxime - H₂O (Dehydration)

Caption: Mechanism of oxime formation from a ketone and hydroxylamine.

Performance Benchmark: N-Cyclohexylhydroxylamine vs. Hydroxylamine Hydrochloride

For the synthesis of simple oximes, hydroxylamine hydrochloride is a common and cost-effective reagent. N-substituted hydroxylamines like N-cyclohexylhydroxylamine will form the corresponding N-substituted oximes (nitrones).

ReagentSubstrateProductYield (%)ConditionsReference
N-Cyclohexylhydroxylamine CyclohexanoneCyclohexanone N-cyclohexyloximeNot specifiedCondensation reactionInferred
Hydroxylamine Hydrochloride CyclohexanoneCyclohexanone Oxime65-72NaOH, H₂O[6]
Hydroxylamine Hydrochloride Various ketonesVarious ketoximesModerate to GoodKOH, H₂O[7]

Discussion of Results:

Hydroxylamine hydrochloride is a highly effective reagent for the synthesis of unsubstituted oximes, often providing good to excellent yields under mild aqueous conditions.[6][7] N-cyclohexylhydroxylamine, on the other hand, will lead to the formation of an N-cyclohexyloxime (a nitrone). The choice of reagent is therefore dictated by the desired final product. If the goal is a simple oxime, hydroxylamine hydrochloride is the more direct and economical choice. If an N-substituted oxime is required for subsequent transformations, then an N-substituted hydroxylamine is necessary.

Experimental Protocol: Synthesis of Cyclohexanone Oxime

The following protocol is a well-established method for the synthesis of cyclohexanone oxime using hydroxylamine hydrochloride.[5][6]

Materials:

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Cyclohexanone

  • Water

  • Ice

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate free hydroxylamine.

  • Add cyclohexanone to the reaction mixture with stirring.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • The cyclohexanone oxime product, being less soluble in water, will precipitate.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product to obtain cyclohexanone oxime.

III. Application in the Synthesis of Bioactive Molecules: Cyclin-Dependent Kinase Inhibitors

N-substituted hydroxylamines are valuable building blocks in medicinal chemistry. One notable application is in the synthesis of paullones, a class of potent cyclin-dependent kinase (CDK) inhibitors with potential as anticancer agents.

Synthetic Strategy: Paullone Synthesis

The synthesis of paullone derivatives often involves a Fischer indole synthesis as a key step. While the core synthesis may not directly involve a competitive reaction with different hydroxylamines, the modification of the paullone scaffold can utilize hydroxylamine derivatives. For example, a thiolactam derivative of kenpaullone can be reacted with hydroxylamine to yield a hydroxyamidine.[8]

Paullone_Synthesis cluster_2 Paullone Scaffold Modification Kenpaullone_Thiolactam Kenpaullone-derived Thiolactam Methylthioimidate Methylthioimidate Kenpaullone_Thiolactam->Methylthioimidate + S-Methylation Hydroxyamidine Hydroxyamidine (Paullone Derivative) Methylthioimidate->Hydroxyamidine + Hydroxylamine Hydroxylamine_Reagent Hydroxylamine Hydroxylamine_Reagent->Hydroxyamidine

Caption: Modification of the paullone scaffold using hydroxylamine.

Reagent Selection and Rationale

In the context of modifying complex molecules like paullones, the choice of the hydroxylamine reagent (unsubstituted vs. N-substituted) will determine the final functionality of the derivative. The use of hydroxylamine itself introduces a simple hydroxyamidine moiety.[8] If a substituted hydroxyamidine is desired, the corresponding N-substituted hydroxylamine would be employed. The steric and electronic properties of the N-substituent can be tailored to modulate the biological activity and pharmacokinetic properties of the resulting CDK inhibitor.

Conclusion and Future Outlook

N-cyclohexylhydroxylamine is a valuable and versatile reagent in the synthetic chemist's toolbox, particularly for intermolecular hydroamination and as a precursor for N-substituted oximes. Its performance is comparable to other N-alkylhydroxylamines, with the choice of reagent often depending on the desired steric and electronic properties of the final product. For the synthesis of simple oximes, the more economical hydroxylamine hydrochloride remains the reagent of choice.

The continued development of novel synthetic methodologies will undoubtedly expand the applications of N-cyclohexylhydroxylamine and its derivatives. Future research focusing on direct, catalytic, and enantioselective hydroamination reactions will further enhance the utility of this important class of reagents in the efficient construction of complex nitrogen-containing molecules for the pharmaceutical and agrochemical industries.

References

  • Guimond, N., MacDonald, M. J., Lemieux, V., & Beauchemin, A. M. (2012). Catalysis through temporary intramolecularity: mechanistic investigations on aldehyde-catalyzed Cope-type hydroamination lead to the discovery of a more efficient tethering catalyst. Journal of the American Chemical Society, 134(40), 16571–16577. [Link]

  • Sarpong, R., & Stockman, R. A. (2015). A redox-enabled strategy for intramolecular hydroamination. Nature Chemistry, 7(10), 833–838. [Link]

  • Beauchemin, A. M., Moran, J., & Lebrun, M. È. (2008). Intermolecular Cope-type hydroamination of alkenes and alkynes using hydroxylamines. Journal of the American Chemical Society, 130(52), 17648–17649. [Link]

  • Schultz, C., Kunick, C., Lomp, A., & Leost, M. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 42(15), 2909–2919. [Link]

  • Utsunomiya, M., & Hartwig, J. F. (2003). Intermolecular, Markovnikov hydroamination of vinylarenes with alkylamines. Journal of the American Chemical Society, 125(47), 14286–14287. [Link]

  • Beauchemin, A. M. (2013). Recent developments in Cope-type hydroamination reactions of hydroxylamine and hydrazine derivatives. Organic & Biomolecular Chemistry, 11(35), 5776–5785. [Link]

  • Scribd. Cyclohexanone Oxime Synthesis Notes: Application. [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis of some alicyclic oximes and study of the expected conformational isomerism. Jordan Journal of Chemistry, 2(1), 69-75. [Link]

  • Organic Syntheses. ε-BENZOYLAMINOCAPROIC ACID. [Link]

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A Comparative Guide to the Synthetic Routes of O-Cyclohexylhydroxylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-Cyclohexylhydroxylamine is a valuable synthetic intermediate in medicinal chemistry and drug development, often incorporated into molecules to modulate their physicochemical and pharmacological properties. The introduction of the this compound moiety can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. Given its importance, the efficient and reliable synthesis of this building block is of significant interest to researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and a critical evaluation of each method's advantages and limitations.

The Gabriel-Type Synthesis via N-Hydroxyphthalimide: A Well-Established Pathway

The most common and well-documented method for the preparation of O-alkylhydroxylamines, including this compound, is a modified Gabriel synthesis. This two-step process involves the O-alkylation of N-hydroxyphthalimide with a suitable cyclohexyl electrophile, followed by the liberation of the desired product via hydrazinolysis.

Step 1: Synthesis of N-(Cyclohexyloxy)phthalimide

The initial step involves the nucleophilic substitution reaction between N-hydroxyphthalimide and a cyclohexyl halide, typically cyclohexyl bromide, in the presence of a base. The base deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a more nucleophilic phthalimidate anion that readily attacks the electrophilic carbon of the cyclohexyl halide.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is commonly employed to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic base like potassium carbonate or triethylamine is used to deprotonate N-hydroxyphthalimide without competing in the alkylation reaction.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, although excessive temperatures should be avoided to minimize side reactions.

NHP N-Hydroxyphthalimide Intermediate N-(Cyclohexyloxy)phthalimide NHP->Intermediate Alkylation Base Base (e.g., K2CO3) Base->NHP Deprotonation CyclohexylBromide Cyclohexyl Bromide CyclohexylBromide->Intermediate Solvent Solvent (e.g., DMF) Solvent->NHP Intermediate N-(Cyclohexyloxy)phthalimide Product This compound Intermediate->Product Hydrazinolysis Byproduct Phthalhydrazide Intermediate->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate

Caption: Step 2: Hydrazinolysis to yield this compound.

Alternative Synthetic Routes: A Comparative Overview

While the N-hydroxyphthalimide route is widely used, alternative methods for the synthesis of this compound exist. These routes offer different advantages and disadvantages in terms of starting material availability, reaction conditions, and scalability.

Reduction of Cyclohexanone Oxime

The reduction of cyclohexanone oxime presents a more direct approach to N-substituted hydroxylamines. However, controlling the reduction to yield the hydroxylamine instead of the fully reduced primary amine (cyclohexylamine) can be challenging.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for selectivity. Milder reducing agents or specific catalytic systems are required to avoid over-reduction. Catalytic hydrogenation with modified catalysts, such as platinum decorated with specific oxides, has been explored to favor the formation of the oxime over the amine. [1]* Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and solvent is necessary to achieve the desired selectivity.

Catalytic Hydrogenation of Nitrocyclohexane

The catalytic hydrogenation of nitrocyclohexane can also yield N-cyclohexylhydroxylamine as an intermediate or a byproduct. [2]However, this route often leads to a mixture of products, including cyclohexanone oxime and cyclohexylamine, making the isolation of the desired hydroxylamine derivative challenging.

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst and support is crucial for directing the reaction towards the desired product. For instance, supported gold cluster catalysts have been investigated for the selective hydrogenation of nitrocyclohexane to cyclohexanone oxime, which could potentially be further reduced to the hydroxylamine. [3]* Process Optimization: Significant process optimization is required to maximize the yield of N-cyclohexylhydroxylamine and simplify the purification process.

Comparative Data Summary

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldPurityAdvantagesDisadvantages
N-Hydroxyphthalimide N-Hydroxyphthalimide, Cyclohexyl BromideBase (K2CO3), Hydrazine HydrateGood to ExcellentHighReliable, well-established, high purity productTwo-step process, use of hydrazine
Reduction of Cyclohexanone Oxime Cyclohexanone OximeSpecific reducing agents/catalystsVariableModerate to HighPotentially a one-step processSelectivity can be challenging, over-reduction to amine is a common side reaction
Hydrogenation of Nitrocyclohexane NitrocyclohexaneHydrogen gas, CatalystVariableLow to ModerateUtilizes a readily available starting materialOften produces a mixture of products, difficult to isolate pure product

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxyphthalimide Route

Step A: Synthesis of N-(Cyclohexyloxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add cyclohexyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford N-(cyclohexyloxy)phthalimide.

  • Characterization Data for N-(Cyclohexyloxy)phthalimide:

    • ¹H NMR (CDCl₃): δ 7.85-7.75 (m, 4H, Ar-H), 4.20 (tt, J = 8.8, 4.4 Hz, 1H, O-CH), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H), 1.65-1.50 (m, 3H), 1.40-1.20 (m, 3H).

    • ¹³C NMR (CDCl₃): δ 164.0, 134.5, 129.0, 123.5, 83.0, 31.5, 25.5, 24.0.

    • IR (KBr, cm⁻¹): 1790, 1730 (C=O), 1050 (N-O).

    • MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₅NO₃: 246.11; found 246.1.

Step B: Synthesis of this compound

  • Suspend N-(cyclohexyloxy)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter off the precipitated phthalhydrazide and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Characterization Data for this compound:

    • ¹H NMR (CDCl₃): δ 5.5 (br s, 2H, NH₂), 3.75 (tt, J = 9.0, 4.0 Hz, 1H, O-CH), 1.95-1.80 (m, 2H), 1.75-1.60 (m, 2H), 1.50-1.10 (m, 6H).

    • ¹³C NMR (CDCl₃): δ 80.5, 33.0, 25.8, 24.5.

    • IR (neat, cm⁻¹): 3300, 3150 (N-H), 1060 (N-O).

    • MS (ESI): m/z [M+H]⁺ calculated for C₆H₁₃NO: 116.10; found 116.1.

Conclusion and Recommendations

The synthesis of this compound via the N-hydroxyphthalimide route remains the most reliable and validated method for laboratory-scale preparations. It consistently provides high yields of pure product, and the two-step procedure is straightforward to perform. The primary drawback is the use of hydrazine, which is a hazardous reagent and requires appropriate handling and safety precautions.

The alternative routes, such as the reduction of cyclohexanone oxime and the hydrogenation of nitrocyclohexane, are mechanistically more direct but suffer from significant challenges in achieving high selectivity. These methods often result in product mixtures that necessitate difficult and costly purification procedures. While these routes may be amenable to further research and optimization, particularly in the context of large-scale industrial production where the avoidance of hydrazine is a priority, they are currently less practical for routine laboratory synthesis.

For researchers and drug development professionals requiring a reliable and high-purity source of this compound, the N-hydroxyphthalimide-based synthesis is the recommended and validated route.

References

  • Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 2021.

  • Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 2014.

  • Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Letters in Organic Chemistry, 2018.

  • An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 2011.

  • Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 2016.

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 2009.

  • Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn-Cu Alloy Catalyst. ACS Sustainable Chemistry & Engineering, 2023.

  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 2022.

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 2023.

  • Gabriel Synthesis. Thermo Fisher Scientific.

  • The Gabriel Synthesis. Master Organic Chemistry.

  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Insects, 2023.

  • Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Arkivoc, 2007.

  • N-Cyclohexylhydroxylamine. Sigma-Aldrich.

  • Cyclohexylhydroxylamine. PubChem.

  • This compound. Biosynth.

  • Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum. ChemicalBook.

  • Cyclohexylamine. NIST WebBook.

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime by alumina-supported gold cluster catalysts. Journal of Molecular Catalysis A: Chemical, 2011.

  • Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications, 2017.

  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 2022.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: O-Cyclohexylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols, segregation strategies, and disposal procedures for O-Cyclohexylhydroxylamine and its common salts (e.g., Hydrochloride).

Executive Safety Summary

This compound (CAS: 2275-18-5) and its hydrochloride salt (CAS: 4998-76-9) are hydroxylamine derivatives used primarily as intermediates in pharmaceutical synthesis. Unlike unsubstituted hydroxylamine, the O-alkylation provides significant thermal stabilization. However, these compounds remain reactive amines that can undergo exothermic decomposition if mishandled.

Immediate Action Required:

  • Segregate immediately from strong oxidizing agents (e.g., permanganates, peroxides) and carbonyl compounds (aldehydes/ketones) to prevent uncontrolled exothermic reactions or oxime formation.

  • Do not autoclave waste containing this compound.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the waste is the first step in safe disposal.

ParameterThis compound (Free Base)This compound HCl (Salt)
CAS Number 2275-18-54998-76-9
Physical State Liquid / Low-melting solidWhite Crystalline Solid
Solubility Organic solvents (DCM, MeOH)Water, Methanol
Primary Hazard Irritant, Toxic by ingestion/absorptionIrritant, Hygroscopic, Corrosive (eyes)
Reactivity Reacts with oxidizers; forms oximesIncompatible with strong oxidizers
RCRA Code Not specifically listed (Classify as D001/D003 if applicable)Non-listed (Classify as Toxic/Irritant)
Mechanism of Hazard

While O-substituted hydroxylamines lack the extreme explosive instability of pure hydroxylamine, the N-O bond remains energetically labile.

  • Oxidation Risk: Contact with strong oxidizers can cleave the N-O bond or oxidize the amine, leading to rapid gas evolution (

    
    ) and heat.
    
  • Condensation Risk: Mixing with ketones (e.g., Acetone waste) generates oximes and water. While not explosive, this changes the chemical profile of your waste stream, potentially violating waste manifest declarations.

Waste Segregation Protocol

Proper segregation is the single most effective safety control. You must isolate this waste stream to prevent "commingled waste" incidents.

Segregation Logic Diagram

The following diagram illustrates the decision logic for segregating this compound waste.

SegregationLogic cluster_0 Incompatible Streams Chemical This compound (Waste) Oxidizers Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizers DO NOT MIX (Fire/Explosion Risk) Ketones Ketones/Aldehydes (Acetone, Formaldehyde) Chemical->Ketones AVOID MIXING (Exothermic Oxime Formation) Acids Strong Acids (Sulfuric, Nitric) Chemical->Acids CAUTION (Exothermic Salt Formation) Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Compatible (For Dissolution)

Figure 1: Segregation logic emphasizing the critical separation from oxidizers and reactive carbonyls.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired reagent bottles, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound Hydrochloride, solid."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Packing:

    • If disposing of an entire bottle, place the capped bottle inside the HDPE jar (overpack).

    • If disposing of loose powder/debris, place in a double-bagged polyethylene bag before placing in the jar.

  • Storage: Store in a cool, dry area away from direct sunlight until pickup. Do not store on the same shelf as nitric acid or perchlorates.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction solvents containing the amine.

  • pH Check: Ensure the waste solution is not extremely acidic or basic (pH 4–10 is ideal). Neutralize if necessary, but never add oxidizing acids (e.g., Nitric acid) to adjust pH.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in DCM or Chloroform, segregate into the "Halogenated Organic Waste" stream.

    • Non-Halogenated Waste: If dissolved in Methanol or Ethanol, segregate into "Non-Halogenated Organic Waste."

    • CRITICAL: Do not pour into a "General Organic Waste" container if that container is known to contain significant amounts of Acetone or MEK, unless your facility allows oxime formation in waste drums (consult your EHS officer).

  • Labeling: clearly list "this compound" as a trace contaminant (<5%) or major constituent.

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (Methanol or Water).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Scenario B) . Do not pour rinsate down the sink.

  • Defacing: Cross out the label and mark "Empty." Dispose of the glass/plastic bottle in the standard lab glass trash or recycling, depending on local policy.

Emergency Procedures (Spills)

In the event of a spill during disposal handling:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a NIOSH N95 or P100 respirator if dust is visible.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible).[3]

  • Decontamination: Wipe the surface with a mild soapy water solution. Collect all wipes as solid waste.

Operational Workflow Diagram

The following flowchart guides the researcher from the bench to the final waste pickup request.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Mixtures) StateCheck->Liquid Liquid SolidPack Double Bag or Overpack in HDPE Jar Solid->SolidPack LiquidCheck Check Solvent Type Liquid->LiquidCheck Label Apply Hazardous Waste Label (List: this compound) SolidPack->Label Halo Halogenated Stream (DCM/Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH/EtOH) LiquidCheck->NonHalo No Halogens Halo->Label NonHalo->Label Store Store in Satellite Accumulation Area (Segregate from Oxidizers) Label->Store Pickup Request EHS Pickup (Incineration) Store->Pickup

Figure 2: Operational workflow for classifying and packaging this compound waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.